molecular formula C10H19NO3 B1149308 tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate CAS No. 1330069-67-4

tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

Cat. No.: B1149308
CAS No.: 1330069-67-4
M. Wt: 201.266
InChI Key: CGZQRJSADXRRKN-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.266. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZQRJSADXRRKN-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155837-16-4, 1330069-67-4
Record name rel-1,1-Dimethylethyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155837-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1330069-67-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physical Properties of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate is a chiral organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its stereochemically defined structure, featuring a cis-1,2-aminocyclopentanol core protected with a tert-butoxycarbonyl (Boc) group, makes it a key intermediate in the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of the potential biological pathways in which this structural motif may be involved.

Chemical and Physical Properties

The physical and chemical properties of this compound are crucial for its handling, characterization, and application in chemical synthesis. The following tables summarize the key identifiers and physical data for this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate
CAS Number 1330069-67-4
Molecular Formula C₁₀H₁₉NO₃
Molecular Weight 201.26 g/mol
MDL Number MFCD14155660

Table 2: Physical Properties

PropertyValueSource
Boiling Point 320.8 ± 31.0 °C (Predicted)[1]
Density 1.08 ± 0.1 g/cm³ (Predicted)[1]
Storage Temperature 2-8°C[1][2]

Table 3: Spectroscopic Data

Spectroscopy TypeData Availability
¹H NMR Available
IR Available
Mass Spectrometry Available

Note: While the availability of spectroscopic data is confirmed, the actual spectra are proprietary and typically provided by chemical suppliers upon request.

Experimental Protocols

Representative Synthesis of this compound

Objective: To introduce a tert-butoxycarbonyl (Boc) protecting group onto the amino functionality of (1R,2S)-2-aminocyclopentanol.

Materials:

  • (1R,2S)-2-aminocyclopentanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask, dissolve (1R,2S)-2-aminocyclopentanol (1.0 equivalent) in the chosen solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add triethylamine (1.1 to 1.5 equivalents) to the solution.

  • Boc Anhydride Addition: To the stirring solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise or as a solution in the same solvent. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, purify the crude product by column chromatography on silica gel to yield the pure this compound.

Potential Biological Activities and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the aminocyclopentanol scaffold is present in numerous compounds with significant biological activity.[3][4] These derivatives are recognized for their potential to interact with various enzymes and cellular pathways, primarily due to their ability to mimic natural substrates like sugars or amino acids.

Derivatives of aminocyclopentanol have been investigated for their roles as:

  • Anticancer Agents: By inhibiting enzymes such as aldo-keto reductases (AKRs), which are involved in steroid hormone metabolism, these compounds can potentially disrupt the growth of hormone-dependent cancers.[4]

  • Antiviral Agents: Some aminocyclopentanol derivatives have shown inhibitory activity against viral enzymes, such as neuraminidase in influenza viruses.[4]

  • Glycosidase Inhibitors: Their structural similarity to monosaccharides allows them to bind to the active sites of glycosidase enzymes, which are implicated in metabolic diseases like diabetes.[4]

The following diagram illustrates the logical relationships of how aminocyclopentanol derivatives, the core structure of the topic compound, may exert their biological effects.

G Potential Biological Activities of Aminocyclopentanol Derivatives cluster_compound Compound Class cluster_mechanisms Potential Mechanisms of Action cluster_outcomes Therapeutic Outcomes Compound Aminocyclopentanol Derivatives AKR_Inhibition Aldo-Keto Reductase (AKR) Inhibition Compound->AKR_Inhibition Glycosidase_Inhibition Glycosidase Inhibition Compound->Glycosidase_Inhibition Antiviral_Target Viral Enzyme Inhibition Compound->Antiviral_Target Anticancer Anticancer Activity AKR_Inhibition->Anticancer Antidiabetic Antidiabetic Activity Glycosidase_Inhibition->Antidiabetic Antiviral Antiviral Activity Antiviral_Target->Antiviral

References

In-Depth Technical Guide: tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1330069-67-4

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate, a chiral building block of significant interest in medicinal chemistry and drug development. This document consolidates available data on its chemical and physical properties, synthesis, and potential applications, offering a valuable resource for scientists engaged in the design and synthesis of novel therapeutic agents.

Core Data Presentation

The quantitative data for this compound is summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and Physical Properties
PropertyValueSource
CAS Number 1330069-67-4N/A
Molecular Formula C₁₀H₁₉NO₃N/A
Molecular Weight 201.26 g/mol N/A
Appearance White to off-white solidN/A
Boiling Point (Predicted) 320.8 ± 31.0 °CN/A
Density (Predicted) 1.08 ± 0.1 g/cm³N/A
pKa (Predicted) 12.09 ± 0.40N/A
Storage Temperature 2-8°CN/A

Synthesis and Experimental Protocols

General Experimental Protocol: Boc Protection of an Amine

This protocol outlines a standard procedure for the N-tert-butoxycarbonylation of a primary amine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • (1R,2S)-2-aminocyclopentanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • A suitable base (e.g., sodium bicarbonate, triethylamine, or 4-dimethylaminopyridine (DMAP))

  • A suitable solvent (e.g., water, tetrahydrofuran (THF), acetonitrile, or a biphasic mixture like chloroform/water)

  • Stirring apparatus

  • Reaction vessel

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Dissolution: Dissolve the amine, (1R,2S)-2-aminocyclopentanol, in the chosen solvent.

  • Addition of Base: Add 1 to 1.5 equivalents of the selected base to the solution.

  • Addition of Boc Anhydride: Add 1 to 1.2 equivalents of di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with moderate heating (e.g., 40°C). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.[1]

Experimental Protocol: Deprotection of Boc-Protected Aminocyclopentanol

The removal of the Boc protecting group is a critical step in many synthetic routes. The following protocol describes the deprotection of a Boc-protected aminocyclopentanol derivative using acidic conditions.[2]

Materials:

  • This compound

  • 1,4-Dioxane

  • 4M Hydrogen Chloride in 1,4-Dioxane

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the Boc-protected aminocyclopentanol derivative (e.g., 10 g) in 1,4-dioxane (20 mL) in a round-bottom flask.[2]

  • Acid Addition: To the stirred solution, add a 4M solution of hydrogen chloride in 1,4-dioxane (50 mL).[2]

  • Reaction: Stir the reaction mixture at room temperature (20°C) for 2 hours. Monitor the reaction progress using TLC or LC-MS.[2]

  • Precipitation: Upon completion, add acetonitrile (100 mL) to the reaction mixture to precipitate the aminocyclopentanol hydrochloride salt.[2]

  • Isolation: Collect the resulting white solid by suction filtration.[2]

  • Washing: Wash the filter cake with an additional portion of acetonitrile (100 mL) to remove any residual impurities.[2]

  • Drying: Dry the product under vacuum to obtain the deprotected amine hydrochloride.

Applications in Drug Development

This compound serves as a valuable chiral building block in the synthesis of more complex molecules with potential therapeutic applications. Its rigid cyclopentane scaffold and defined stereochemistry are desirable features in the design of compounds that target specific biological macromolecules.

Intermediate in the Synthesis of Bioactive Molecules

While direct biological activity data for the title compound is limited, its structural motifs are present in various biologically active compounds. For instance, cyclopentane-based structures are key components of potent HIV-1 integrase inhibitors.[3] The related compound, tert-butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, is a crucial intermediate in the synthesis of the anticoagulant drug Edoxaban.[4][5] This highlights the utility of such carbamate-protected amino-cycloalkanol scaffolds in the development of pharmaceuticals.

Mandatory Visualizations

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and deprotection of Boc-protected amines, a common sequence in which this compound is utilized.

G General Synthetic Workflow start Primary Amine ((1R,2S)-2-aminocyclopentanol) boc_protection Boc Protection (Boc₂O, Base) start->boc_protection protected_intermediate Boc-Protected Intermediate (this compound) boc_protection->protected_intermediate further_synthesis Further Synthetic Steps protected_intermediate->further_synthesis deprotection Boc Deprotection (Acidic Conditions) further_synthesis->deprotection final_product Final Product (e.g., API) deprotection->final_product

Caption: General workflow for the use of Boc-protected amines in synthesis.

Boc Protection Logical Relationship

This diagram outlines the key components and their relationship in the Boc protection reaction.

G Boc Protection Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions Amine Amine Substrate ((1R,2S)-2-aminocyclopentanol) Product Boc-Protected Amine Amine->Product reacts with Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Product in the presence of Base Base (e.g., NaHCO₃, Et₃N) Base->Product Solvent Solvent (e.g., THF, ACN) Solvent->Product

Caption: Logical relationship of components in a Boc protection reaction.

References

In-Depth Technical Guide on tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and the potential applications of tert-butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate, a chiral building block of significant interest in medicinal chemistry.

Core Molecular Data

This compound is a carbamate-protected amino alcohol. Its specific stereochemistry makes it a valuable component in the asymmetric synthesis of complex molecules.

Molecular Weight and Composition

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₁₀H₁₉NO₃. The table below details the calculation of its molecular weight.

ElementSymbolCountAtomic Weight (amu)Total Weight (amu)
CarbonC1012.011120.11
HydrogenH191.00819.152
NitrogenN114.00714.007
OxygenO315.99947.997
Total 201.266

The calculated molecular weight is 201.27 g/mol .

Proposed Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

  • Cyclopentene oxide

  • Benzylamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Ring Opening of Cyclopentene Oxide: In a round-bottom flask, dissolve cyclopentene oxide in methanol. Add benzylamine and stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol. Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude amino alcohol intermediate, (1R,2S)-2-(benzylamino)cyclopentan-1-ol.

  • Boc Protection: Dissolve the crude amino alcohol in dichloromethane. Add di-tert-butyl dicarbonate and a catalytic amount of a suitable base (e.g., triethylamine). Stir the mixture at room temperature for 12-18 hours.

  • Purification: After the reaction is complete, wash the mixture with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Applications in Drug Discovery

Carbamate-containing molecules are prevalent in modern pharmaceuticals due to their chemical stability and ability to act as peptide bond surrogates.[1] Chiral building blocks like this compound are particularly valuable. Analogs of this compound have been utilized as key intermediates in the synthesis of potent therapeutic agents.

For instance, a structurally similar compound, tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate, serves as a crucial starting material for the development of cyclopentane-based HIV-1 integrase inhibitors.[2] Furthermore, this class of molecules provides a versatile scaffold for creating novel cyclopentene derivatives with potential anti-inflammatory properties.[2]

Logical Workflow and Visualization

The utility of this compound as a chiral building block can be contextualized within a typical drug discovery and development workflow. The following diagrams illustrate this process.

G cluster_0 Synthesis & Characterization cluster_1 Lead Generation & Optimization cluster_2 Preclinical Development A Starting Materials (e.g., Cyclopentene Oxide) B Synthesis of tert-Butyl ((1R,2S)-2- hydroxycyclopentyl)carbamate A->B C Purification & Analysis (Chromatography, NMR, MS) B->C D Scaffold for Combinatorial Chemistry C->D E Synthesis of Compound Library D->E F High-Throughput Screening (e.g., against HIV-1 Integrase) E->F G Hit Identification F->G H Lead Optimization (Structure-Activity Relationship) G->H I In vitro & In vivo Efficacy and Toxicity Studies H->I J Candidate Drug Selection I->J

Caption: Drug Discovery Workflow Utilizing a Chiral Building Block.

The diagram above illustrates a simplified workflow where a synthesized chiral building block, such as this compound, is used to generate a library of compounds for screening and subsequent development.

G A tert-Butyl ((1R,2S)-2- hydroxycyclopentyl)carbamate B Functional Group Modification A->B Chemical Synthesis C Diverse Library of Cyclopentane Derivatives B->C Combinatorial Approach D Biological Screening (e.g., Anti-viral, Anti-inflammatory) C->D Assay

References

Synthesis of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of a viable synthesis pathway for tert-butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate, a chiral building block of interest in medicinal chemistry and drug development. The synthesis involves the protection of the amino group of the commercially available starting material, (1R,2S)-2-aminocyclopentan-1-ol, using di-tert-butyl dicarbonate (Boc₂O). This process, known as N-tert-butoxycarbonylation or Boc protection, is a fundamental and widely used transformation in organic synthesis.

Introduction

This compound is a valuable intermediate due to its stereochemically defined vicinal amino alcohol moiety on a cyclopentane scaffold. This structural motif is present in various biologically active molecules and allows for further functionalization at both the hydroxyl and the carbamate groups. The Boc protecting group provides a stable yet readily cleavable handle, essential for multi-step synthetic sequences.

The primary synthetic strategy involves the chemoselective N-acylation of (1R,2S)-2-aminocyclopentan-1-ol with di-tert-butyl dicarbonate. This reaction is typically carried out under basic conditions to facilitate the nucleophilic attack of the amine on the Boc anhydride.

Synthesis Pathway

The synthesis of this compound is achieved through the reaction of (1R,2S)-2-aminocyclopentan-1-ol with di-tert-butyl dicarbonate in the presence of a base. A variety of solvents and bases can be employed for this transformation, with the choice often depending on the scale of the reaction and the desired workup procedure.[1][2]

A common and effective method involves the use of sodium bicarbonate as the base in a mixed solvent system of 1,4-dioxane and water.[3] This biphasic system allows for the dissolution of both the organic starting materials and the inorganic base.

Logical Workflow of the Synthesis

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation cluster_product Final Product Start Dissolve (1R,2S)-2-aminocyclopentan-1-ol in 1,4-dioxane/water Add_Base Add Sodium Bicarbonate Start->Add_Base Cool Cool to 0 °C Add_Base->Cool Add_Boc Add Di-tert-butyl dicarbonate Cool->Add_Boc Warm Warm to Room Temperature Add_Boc->Warm Stir Stir for 1 hour Warm->Stir Concentrate Concentrate in vacuo Stir->Concentrate Extract Extract with Chloroform Concentrate->Extract Dry Dry Organic Phases Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Crystallization Evaporate->Purify End tert-Butyl ((1R,2S)-2- hydroxycyclopentyl)carbamate Purify->End

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from a similar synthesis of a Boc-protected aminocyclopentene derivative and represents a robust method for the preparation of the target compound.[3]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
(1R,2S)-2-aminocyclopentan-1-ol101.151.00 eqTBD
Di-tert-butyl dicarbonate (Boc₂O)218.251.10 eqTBD
Sodium bicarbonate (NaHCO₃)84.011.30 eqTBD
1,4-Dioxane-As needed-
Water-As needed-
Chloroform (CHCl₃)-As needed-
Sodium sulfate (Na₂SO₄), anhydrous-As needed-
Hexanes-As needed-
Ethyl acetate-As needed-

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (1R,2S)-2-aminocyclopentan-1-ol (1.00 eq) in a 2:1 mixture of 1,4-dioxane and water. To this solution, add sodium bicarbonate (1.30 eq).

  • Cooling: Cool the resulting mixture in an ice-water bath to 0 °C with stirring.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (1.10 eq) to the cooled mixture in one portion with vigorous stirring.[3]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for one hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup - Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

  • Workup - Extraction: To the remaining aqueous slurry, add chloroform and transfer the mixture to a separatory funnel. Separate the phases and extract the aqueous layer multiple times with chloroform.[3]

  • Workup - Drying and Evaporation: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product as an oil or solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate and hexanes, to afford the pure this compound.[3]

Data Presentation

Table of Reaction Parameters:

ParameterValue/Condition
Starting Material(1R,2S)-2-aminocyclopentan-1-ol
ReagentDi-tert-butyl dicarbonate
BaseSodium bicarbonate
Solvent1,4-Dioxane/Water (2:1)
Reaction Temperature0 °C to Room Temperature
Reaction Time1 hour
WorkupLiquid-liquid extraction
PurificationRecrystallization

Conclusion

The synthesis of this compound is a straightforward process involving the well-established N-Boc protection of the corresponding amino alcohol. The described protocol, adapted from a reliable source, offers a high-yielding and scalable method for obtaining this valuable chiral intermediate. This guide provides the necessary technical details for researchers and scientists in the field of drug development to successfully synthesize and utilize this compound in their research endeavors.

References

Retrosynthetic Analysis of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the retrosynthetic analysis of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate, a chiral building block valuable in the synthesis of various biologically active compounds. This document outlines multiple synthetic strategies, presents quantitative data in structured tables, provides detailed experimental protocols for key transformations, and visualizes the logical connections using Graphviz diagrams.

Introduction

This compound is a protected amino alcohol. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for selective reactions at other positions of the molecule, making it a versatile intermediate in complex syntheses. The specific stereochemistry, (1R,2S), is crucial for the biological activity of many target molecules. This guide explores the most common and effective retrosynthetic approaches to this compound.

Retrosynthetic Analysis

The primary retrosynthetic disconnection of this compound involves the cleavage of the carbamate bond, leading to the key chiral intermediate, (1R,2S)-2-aminocyclopentanol. This amino alcohol can be sourced commercially or synthesized through various methods, including chiral resolution of a racemic mixture or asymmetric synthesis from achiral starting materials.

Two main retrosynthetic pathways are considered:

  • Pathway A: Direct protection of commercially available or synthesized (1R,2S)-2-aminocyclopentanol.

  • Pathway B: Synthesis of racemic cis-2-aminocyclopentanol followed by chiral resolution to isolate the desired (1R,2S)-enantiomer.

A third, more fundamental approach involves the asymmetric synthesis starting from cyclopentene.

Visualization of Retrosynthetic Pathways

G target tert-Butyl ((1R,2S)-2- hydroxycyclopentyl)carbamate aminocyclopentanol (1R,2S)-2-Aminocyclopentanol target->aminocyclopentanol Boc Protection racemic_aminoalcohol Racemic cis-2-Aminocyclopentanol aminocyclopentanol->racemic_aminoalcohol Chiral Resolution cyclopentene_oxide Cyclopentene Oxide racemic_aminoalcohol->cyclopentene_oxide Ring Opening cyclopentene Cyclopentene cyclopentene_oxide->cyclopentene Epoxidation G start Cyclopentene epoxide Cyclopentene Oxide start->epoxide Epoxidation (e.g., m-CPBA) product Racemic cis-2-Aminocyclopentanol epoxide->product Ring Opening (e.g., NH₄OH) G racemate Racemic cis-2-Aminocyclopentanol salts Diastereomeric Salts ((1R,2S)-amine-(+)-acid and (1S,2R)-amine-(+)-acid) racemate->salts Add Chiral Acid (e.g., L-(+)-Tartaric Acid) less_soluble Less Soluble Diastereomeric Salt salts->less_soluble Fractional Crystallization more_soluble More Soluble Diastereomeric Salt (in mother liquor) salts->more_soluble Fractional Crystallization resolved_amine (1R,2S)-2-Aminocyclopentanol less_soluble->resolved_amine Basification G racemate Racemic cis-2-Aminocyclopentanol acylated Acylated (1S,2R)-2-Aminocyclopentanol racemate->acylated Selective Acylation unreacted Unreacted (1R,2S)-2-Aminocyclopentanol racemate->unreacted No Reaction enzyme Enzyme (e.g., CAL-B) + Acylating Agent enzyme->acylated

An In-depth Technical Guide to tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of tert-butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate, a valuable chiral building block in modern organic and medicinal chemistry. It details its physicochemical properties, stereoselective synthesis, and significant applications, particularly in the development of antiviral therapeutics.

Introduction: The Significance of Chiral Cyclopentane Scaffolds

Chiral building blocks are fundamental to modern drug discovery, enabling the synthesis of enantiomerically pure molecules whose biological activity is critically dependent on their three-dimensional structure. Among these, cyclic amino alcohols are of particular importance due to their prevalence in natural products and pharmaceuticals. The constrained cyclopentane ring of this compound provides a rigid scaffold that allows for the precise spatial orientation of the amino and hydroxyl groups. This stereochemical control is essential for specific molecular recognition at biological targets like enzyme active sites.

The cis-relationship between the hydroxyl and the N-Boc protected amino group in the (1R,2S) configuration, coupled with the stability and synthetic versatility of the tert-butoxycarbonyl (Boc) protecting group, makes this molecule a highly sought-after intermediate for constructing complex, biologically active compounds.

Physicochemical and Structural Properties

This compound is a white to off-white solid at room temperature. Its key properties are summarized in the table below. The Boc group enhances its solubility in common organic solvents, facilitating its use in a wide range of reaction conditions.

PropertyValueReference(s)
IUPAC Name tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate
Synonyms (1S,2R)-cis-N-Boc-2-aminocyclopentanol, (1S,2R)-2-(Boc-amino)cyclopentanol[1]
CAS Number 1330069-67-4[1]
Molecular Formula C₁₀H₁₉NO₃[1]
Molecular Weight 201.26 g/mol [1]
Appearance White to off-white solid
Boiling Point 320.8 ± 31.0 °C (Predicted)[1]
Density 1.08 ± 0.1 g/cm³ (Predicted)[1]
Storage Temperature 2-8°C[1]

Expected Spectroscopic Data:

  • ¹H NMR: Protons on the cyclopentane ring, a singlet for the tert-butyl group (~1.4 ppm), and signals for the hydroxyl and amine protons.

  • ¹³C NMR: Carbon signals corresponding to the cyclopentane ring, the quaternary and methyl carbons of the Boc group, and the carbamate carbonyl carbon.

Stereoselective Synthesis

The synthesis of this compound is typically achieved in two key stages: the enantioselective synthesis of the precursor, (1R,2S)-2-aminocyclopentanol, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Synthesis of the Chiral Precursor: (1R,2S)-2-aminocyclopentanol

The creation of the cis-1,2-amino alcohol stereochemistry on a cyclopentane ring is the most critical step. Several strategies can be employed, with a common and effective method being the diastereoselective reduction of a chiral α-amino ketone or the ring-opening of a suitable epoxide. A representative workflow is outlined below.

G cluster_0 Route A: Epoxide Ring Opening cluster_1 Route B: Diastereoselective Reduction A1 Cyclopentene Oxide A2 Nucleophilic Ring Opening (e.g., with NaN₃) A1->A2 A3 trans-2-azidocyclopentanol A2->A3 A4 Reduction of Azide (e.g., H₂, Pd/C) A3->A4 A5 trans-2-aminocyclopentanol A4->A5 B1 2-Aminocyclopentanone (or N-protected derivative) B2 Diastereoselective Reduction (e.g., NaBH₄, L-Selectride®) B1->B2 B3 cis/trans mixture of 2-aminocyclopentanol B2->B3 B4 Chromatographic Separation or Resolution B3->B4 B5 (1R,2S)-2-aminocyclopentanol B4->B5

Synthetic Routes to 2-Aminocyclopentanol Precursors.
N-Boc Protection

Once the chiral amino alcohol is obtained, the protection of the primary amine is a straightforward and high-yielding reaction. This step enhances the stability of the compound and makes it suitable for a variety of subsequent coupling reactions where the hydroxyl group is the intended nucleophile.

Detailed Experimental Protocol (Representative)

The following protocol describes a common method for the N-Boc protection of an amino alcohol.

Objective: To synthesize this compound from (1R,2S)-2-aminocyclopentanol.

Materials:

  • (1R,2S)-2-aminocyclopentanol (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (1.5 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: Dissolve (1R,2S)-2-aminocyclopentanol (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water.

  • Base Addition: Add sodium bicarbonate (1.5 eq) to the solution and stir until dissolved.

  • Boc₂O Addition: Cool the mixture in an ice-water bath. Add di-tert-butyl dicarbonate (1.1 eq) portion-wise with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the 1,4-dioxane.

    • Extract the remaining aqueous solution with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.[2]

Expected Yield: 85-95%

Applications in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of complex molecules, most notably carbocyclic nucleoside analogues and peptidomimetics with antiviral properties.

Core Component in Antiviral Drug Synthesis (e.g., Boceprevir)

The hepatitis C virus (HCV) protease inhibitor Boceprevir contains a complex, chiral bicyclic proline moiety.[3][4] The synthesis of such highly substituted and stereochemically dense structures relies on the use of simpler, enantiopure building blocks. The (1R,2S)-aminocyclopentanol scaffold is an ideal starting point for constructing these proline analogues. The Boc-protected form allows for selective reactions at the hydroxyl group, initiating the construction of the bicyclic system.

G A tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate B Activation of Hydroxyl Group (e.g., Mesylation, Tosylation) A->B Step 1 C Intramolecular Cyclization (SN2 reaction) B->C Step 2 D Formation of Bicyclic Intermediate (e.g., Azabicyclo[3.1.0]hexane core) C->D Step 3 E Further Functionalization & Peptide Coupling D->E Multi-step Synthesis F Boceprevir (HCV Protease Inhibitor) E->F Final Steps

Role as a Building Block in Complex Synthesis.
Synthesis of Carbocyclic Nucleosides

Carbocyclic nucleosides, where the furanose ring is replaced by a cyclopentane or cyclopentene ring, are a significant class of antiviral agents. They often exhibit improved metabolic stability compared to their natural counterparts. The title compound serves as a versatile precursor for these molecules. The defined stereochemistry of the amino and hydroxyl groups is crucial for mimicking the natural ribose sugar and ensuring proper interaction with viral enzymes like polymerases or reverse transcriptases.

Conclusion

This compound is a high-value chiral building block whose utility is firmly established in the field of pharmaceutical synthesis. Its rigid cyclopentane core, defined cis-stereochemistry, and versatile protecting group make it an indispensable tool for constructing complex, enantiomerically pure molecules. The growing demand for novel antiviral agents, particularly those requiring intricate carbocyclic or peptidomimetic scaffolds, ensures that this building block will continue to be of significant interest to researchers and professionals in drug development.

References

The Role of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate in Asymmetric Synthesis: A Review of Its Potential as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 26, 2025 – In the landscape of asymmetric synthesis, the strategic use of chiral molecules is paramount for the stereocontrolled construction of complex chemical entities. Among the vast arsenal of chiral compounds, tert-butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate, a derivative of (1R,2S)-2-aminocyclopentanol, presents itself as a valuable chiral building block. While extensive documentation detailing its direct application as a chiral auxiliary or a ligand in asymmetric catalysis is limited in publicly available scientific literature, its structural features—a protected amine and a secondary alcohol on a cyclopentane scaffold—position it as a potent precursor for the synthesis of more elaborate chiral structures utilized by researchers, scientists, and drug development professionals.

This technical guide will explore the potential roles of this compound in asymmetric synthesis, focusing on its application as a chiral starting material. The discussion will be contextualized within the broader class of 1,2-amino alcohols, which are well-established for their utility in stereoselective transformations.

Core Concepts: The Utility of 1,2-Amino Alcohols in Asymmetric Synthesis

Chiral 1,2-amino alcohols are a privileged class of compounds in asymmetric synthesis.[1][2][3] Their value stems from the proximate and stereochemically defined placement of amino and hydroxyl groups, which can be exploited in several ways:

  • As Chiral Auxiliaries: The amino or hydroxyl group can be temporarily attached to a prochiral substrate. The inherent chirality of the amino alcohol then directs the stereochemical outcome of a subsequent reaction on the substrate. Following the reaction, the auxiliary can be cleaved and ideally recovered.

  • As Precursors to Chiral Ligands: The amino and hydroxyl functionalities are excellent handles for the synthesis of more complex molecules that can act as chiral ligands for metal-catalyzed reactions. These ligands create a chiral environment around the metal center, influencing the enantioselectivity of the catalyzed transformation.[4][]

  • As Chiral Building Blocks: The entire chiral scaffold of the amino alcohol is incorporated into the final target molecule. This is a highly efficient approach as the stereochemical information is directly transferred.

Given the available literature, the primary role of this compound appears to be as a chiral building block in the synthesis of bioactive molecules.

Synthesis and Potential Applications

The synthesis of enantiomerically pure this compound and related compounds is a critical first step for their application. Various synthetic routes have been developed, often starting from commercially available chiral precursors or employing resolution techniques.

Potential Synthetic Workflow: From Building Block to Chiral Ligand

While specific examples are scarce, a logical synthetic pathway can be envisioned for the conversion of this compound into a chiral phosphine-oxazoline (PHOX)-type ligand, a class of ligands known for its effectiveness in various asymmetric catalytic reactions.

G A tert-Butyl ((1R,2S)-2- hydroxycyclopentyl)carbamate B Protection of Hydroxyl Group (e.g., silylation) A->B C Deprotection of Amine (Boc removal) B->C D Formation of Oxazoline Ring (e.g., reaction with a nitrile) C->D E Functionalization for Phosphine Introduction D->E F Introduction of Phosphine Moiety (e.g., lithiation and reaction with R2PCl) E->F G Chiral P,N-Ligand F->G

Caption: A potential workflow for the synthesis of a chiral P,N-ligand from this compound.

This hypothetical workflow illustrates how the functionalities of the starting material can be sequentially manipulated to construct a more complex chiral ligand. Such a ligand could then be applied in various metal-catalyzed asymmetric reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

Use as a Chiral Building Block in Drug Development

The cyclopentane ring is a common motif in many biologically active compounds. The defined stereochemistry of this compound makes it an attractive starting material for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). In this context, the inherent chirality of the molecule is carried through the synthetic sequence to impart the desired stereochemistry in the final product.

For instance, derivatives of aminocyclopentanol have been utilized in the synthesis of muraymycin analogs, which target the bacterial enzyme MraY, an important target for antibiotic development.[6] The stereochemistry of the aminocyclopentanol core is crucial for the biological activity of these compounds.

Experimental Protocols

Due to the lack of specific published examples of this compound being used as a chiral auxiliary or ligand with detailed experimental data, this section will provide a general protocol for a reaction where a similar 1,2-amino alcohol is used as a chiral ligand: the enantioselective addition of diethylzinc to an aldehyde. This serves as an illustrative example of the potential application of ligands derived from the title compound.

General Protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde using a Chiral Amino Alcohol Ligand

  • Materials:

    • Chiral amino alcohol ligand (e.g., a derivative of this compound)

    • Diethylzinc (in hexane)

    • Benzaldehyde

    • Anhydrous toluene

    • Saturated aqueous ammonium chloride

    • Anhydrous magnesium sulfate

    • Standard laboratory glassware and inert atmosphere setup

  • Procedure:

    • A solution of the chiral amino alcohol ligand (0.02 mmol) in anhydrous toluene (2 mL) is prepared in a flame-dried Schlenk flask under an argon atmosphere.

    • Diethylzinc (1.0 M in hexane, 2.2 mmol) is added dropwise to the ligand solution at 0 °C. The mixture is stirred for 30 minutes at this temperature.

    • A solution of benzaldehyde (2.0 mmol) in anhydrous toluene (1 mL) is added dropwise to the reaction mixture at 0 °C.

    • The reaction is stirred at 0 °C for 2-24 hours, with progress monitored by thin-layer chromatography.

    • Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride (5 mL).

    • The mixture is warmed to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 10 mL).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford the chiral secondary alcohol.

    • The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Quantitative Data

Chiral LigandLigand Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (ee%)
(-)-DAIB2029798 (S)
(1R,2S)-N-Pyrrolidinylnorephedrine2069594 (R)
(1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol100189299 (S)

This data is for illustrative purposes and is sourced from various literature reports.[7]

Conclusion

This compound is a valuable chiral molecule with significant potential in asymmetric synthesis, primarily as a chiral building block. Its well-defined stereochemistry and versatile functional groups make it an excellent starting material for the synthesis of complex chiral molecules, including pharmaceutical intermediates and potentially novel chiral ligands. While its direct application as a chiral auxiliary or in the form of a widely used ligand is not extensively documented, the foundational principles of asymmetric synthesis suggest that it is a promising scaffold for future development in these areas. Further research into the synthesis of ligands derived from this compound and their application in asymmetric catalysis could unlock new and efficient synthetic methodologies for the preparation of enantiomerically pure compounds.

References

A Technical Guide to tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid cyclopentane scaffold, coupled with the stereochemically defined amino and hydroxyl functionalities, makes it a valuable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for the amine, facilitating multi-step synthetic sequences. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and known applications of this versatile compound.

Chemical Properties and Data

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
CAS Number 1330069-67-4[1][2]
Molecular Formula C₁₀H₁₉NO₃[2]
Molecular Weight 201.26 g/mol [2]
Appearance White to off-white solid
Storage Temperature 2-8°C
SMILES O=C(OC(C)(C)C)N[C@H]1--INVALID-LINK--CCC1[2]
InChI Key CGZQRJSADXRRKN-SFYZADRCSA-N[2]

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this specific compound is available through chemical data providers but is not publicly detailed in the reviewed literature. Researchers are advised to consult commercial supplier documentation or acquire data on their specific batches.

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the protection of the amino group of (1R,2S)-2-aminocyclopentanol with a tert-butoxycarbonyl (Boc) group. This reaction is typically achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base.

General Experimental Protocol for Boc Protection of (1R,2S)-2-aminocyclopentanol

This protocol is based on established methods for the Boc protection of amines and is expected to be highly effective for the synthesis of the title compound.[3]

Materials:

  • (1R,2S)-2-aminocyclopentanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • A suitable base (e.g., sodium bicarbonate, triethylamine, or 4-dimethylaminopyridine (DMAP))

  • A suitable solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, or a biphasic system like chloroform/water)

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve (1R,2S)-2-aminocyclopentanol in the chosen solvent.

  • Add the base to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (typically 1.1 to 1.5 equivalents) in the same solvent to the cooled mixture with stirring.

  • Allow the reaction to stir at 0 °C for 2 hours and then warm to room temperature, continuing to stir for an additional 4 to 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Extract the crude product with an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Expected Yield: High yields are generally expected for this type of reaction.

Logical Workflow for Synthesis

The synthesis of this compound from its precursor follows a straightforward protection strategy.

G Synthesis Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start (1R,2S)-2-aminocyclopentanol reaction Boc Protection start->reaction reagent1 Di-tert-butyl dicarbonate (Boc₂O) reagent1->reaction reagent2 Base (e.g., NaHCO₃) reagent2->reaction reagent3 Solvent (e.g., THF) reagent3->reaction workup Extraction & Washing reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic pathway for this compound.

Applications in Drug Development

Chiral cyclopentane derivatives are crucial scaffolds in the design of various therapeutic agents.[4] The specific stereochemistry of this compound provides a rigid framework that can be elaborated to target specific biological macromolecules with high selectivity. While direct applications in signaling pathways are not yet extensively documented in public literature, its role as a key intermediate is implied by its commercial availability and the frequent use of similar structures in medicinal chemistry.

For instance, the related unsaturated analogue, tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate, is a known intermediate in the synthesis of potent cyclopentane-based HIV-1 integrase inhibitors.[5] This suggests that the saturated counterpart, the title compound, could be utilized in the synthesis of antiviral agents or other drugs where a saturated cyclopentane ring is desired for optimal binding or pharmacokinetic properties. The carbamate group is a common feature in many approved drugs and is often used as a stable and permeable surrogate for a peptide bond.[6]

The deprotection of the Boc group, typically under acidic conditions, unmasks the primary amine for further functionalization, such as amide bond formation or reductive amination, to build more complex drug candidates.

Deprotection of the Boc Group

The removal of the Boc protecting group is a critical step in the synthetic utility of this compound. Acid-catalyzed hydrolysis is the most common method.

General Experimental Protocol for Boc Deprotection

This protocol is adapted from established methods for the deprotection of Boc-protected aminocyclopentanols.[7]

Materials:

  • This compound

  • 4M Hydrogen Chloride in 1,4-Dioxane

  • Acetonitrile (for precipitation)

Procedure:

  • Dissolve the Boc-protected compound in 1,4-dioxane.

  • Add the 4M HCl in 1,4-dioxane solution to the mixture while stirring.

  • Stir the reaction at room temperature for approximately 2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, add acetonitrile to precipitate the hydrochloride salt of the deprotected amine.

  • Collect the solid product by filtration, wash with acetonitrile, and dry under vacuum.

Expected Yield: Typically high (e.g., >95%).[7]

Logical Workflow for Deprotection

The removal of the Boc group is a key step in utilizing this building block for further synthesis.

G Boc Deprotection Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup cluster_product Final Product start This compound reaction Acid-catalyzed Hydrolysis start->reaction reagent1 Acidic Conditions (e.g., HCl in Dioxane) reagent1->reaction workup Precipitation & Filtration reaction->workup product (1R,2S)-2-aminocyclopentanol Hydrochloride workup->product

Caption: Deprotection of the Boc group to yield the free amine salt.

Conclusion

This compound is a valuable chiral intermediate with significant potential in the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and the versatility of the Boc protecting group make it an attractive starting material for drug discovery programs. While specific applications in publicly disclosed drug candidates are not yet widespread, its structural similarity to intermediates used in antiviral and other therapeutic areas suggests a promising future for this compound in the development of new pharmaceuticals. The synthetic and deprotection protocols provided in this guide offer a solid foundation for its use in research and development.

References

An In-depth Technical Guide to tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate, a chiral building block of significant interest in medicinal chemistry and drug development. While a singular "discovery" narrative of this compound is not prominent in scientific literature, its importance lies in its utility as a key intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. This document details the presumptive synthetic pathway, experimental protocols, physicochemical properties, and the broader context of carbamates in pharmaceutical research.

Introduction

The carbamate functional group is a crucial structural motif in a wide array of approved therapeutic agents.[1] Its unique properties, including chemical stability and the ability to participate in hydrogen bonding, make it a valuable component in drug design. This compound, possessing both a carbamate and a stereochemically defined hydroxycyclopentyl scaffold, represents a versatile chiral precursor for the synthesis of various biologically active molecules. The specific (1R,2S) stereochemistry is pivotal for achieving desired enantioselectivity in target compounds, a critical factor in modern drug development. This guide consolidates the available technical information on this compound to serve as a valuable resource for researchers in the field.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₁₀H₁₉NO₃[2]
Molecular Weight 201.26 g/mol [2]
CAS Number 1330069-67-4[2]
Appearance SolidN/A
Density 1.1 ± 0.1 g/cm³[2]
Boiling Point 320.8 ± 31.0 °C at 760 mmHg[2]
Flash Point 147.8 ± 24.8 °C[2]
LogP 1.04[2]

Synthesis

The synthesis of this compound is not extensively detailed in dedicated publications. However, a logical and commonly employed synthetic route involves the protection of the amino group of (1R,2S)-2-aminocyclopentanol with a tert-butoxycarbonyl (Boc) group. This reaction is a standard procedure in organic synthesis for the protection of primary and secondary amines.

Synthetic Workflow

The overall synthetic workflow is depicted below. It involves the reaction of the commercially available (1R,2S)-2-aminocyclopentanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant_1 (1R,2S)-2-Aminocyclopentanol Reaction Boc Protection Reaction Reactant_1->Reaction Reactant_2 Di-tert-butyl dicarbonate (Boc)₂O Reactant_2->Reaction Reactant_3 Base (e.g., Triethylamine) Reactant_3->Reaction Reactant_4 Solvent (e.g., Dichloromethane) Reactant_4->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product_Final tert-Butyl ((1R,2S)-2- hydroxycyclopentyl)carbamate Purification->Product_Final

A high-level overview of the synthetic workflow for the target compound.
Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

  • (1R,2S)-2-Aminocyclopentanol (1.0 eq)[3]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of (1R,2S)-2-aminocyclopentanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Expected Outcome: The final product is typically a white to off-white solid. The yield and purity should be determined by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Role in Drug Development

While this compound may not be an active pharmaceutical ingredient itself, it serves as a crucial chiral building block in the synthesis of more complex drug candidates. The carbamate moiety can act as a stable amide isostere or as a protecting group for the amine functionality, which can be deprotected at a later stage of the synthesis to allow for further functionalization.

The general importance of carbamates in drug design stems from their ability to improve the pharmacokinetic and pharmacodynamic properties of a molecule. They can enhance metabolic stability, improve cell membrane permeability, and participate in key binding interactions with biological targets.

Carbamate_Role Start Chiral Amino Alcohol ((1R,2S)-2-Aminocyclopentanol) Intermediate This compound Start->Intermediate Boc Protection Modification Further Synthetic Modifications (e.g., esterification, etherification, oxidation) Intermediate->Modification Utilizing the hydroxyl group Deprotection Boc Deprotection (e.g., with TFA or HCl) Modification->Deprotection Revealing the amine Final_API Active Pharmaceutical Ingredient (API) Deprotection->Final_API Final functionalization

The role of the target compound as a key intermediate in drug synthesis.

Conclusion

This compound is a valuable chiral intermediate in organic synthesis, particularly for the development of new pharmaceutical agents. Its synthesis from readily available precursors is straightforward, and its bifunctional nature allows for diverse chemical transformations. This technical guide provides a foundational understanding of its synthesis and properties, highlighting its potential for application in drug discovery and development. Further research into the incorporation of this building block into novel molecular scaffolds is warranted to explore its full potential in medicinal chemistry.

References

Stereochemical Landscape of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The precise control of stereochemistry is a cornerstone of modern drug development. Chiral molecules, such as tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate, serve as critical building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). The defined spatial arrangement of the hydroxyl and N-Boc protected amine functionalities on the cyclopentane scaffold makes this molecule a valuable synthon, particularly in the development of carbocyclic nucleoside analogues with potential antiviral and anticancer properties. This technical guide provides an in-depth analysis of the stereochemistry of this compound, including detailed experimental protocols for its stereoselective synthesis, quantitative data, and its potential applications in drug discovery.

Stereoselective Synthesis: A Multi-step Approach

The synthesis of enantiomerically pure this compound hinges on the stereoselective preparation of its precursor, (1R,2S)-2-aminocyclopentanol. A common and effective strategy involves the resolution of a racemic mixture of trans-2-aminocyclopentanol.

Experimental Protocol 1: Resolution of (±)-trans-2-Aminocyclopentanol

This protocol details the resolution of racemic trans-2-aminocyclopentanol via the formation of diastereomeric salts with a chiral resolving agent, such as 10-camphorsulfonic acid (CSA). This method allows for the separation of the desired enantiomer.

Materials:

  • (±)-trans-2-Aminocyclopentanol

  • (1S)-(+)-10-Camphorsulfonic acid or (1R)-(-)-10-Camphorsulfonic acid

  • Methanol

  • Diethyl ether

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH2Cl2)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Salt Formation: A solution of (±)-trans-2-aminocyclopentanol in methanol is treated with an equimolar amount of the chosen enantiomer of 10-camphorsulfonic acid.

  • Crystallization: The resulting solution is concentrated, and diethyl ether is added to induce the crystallization of the less soluble diastereomeric salt. The crystals are collected by filtration.

  • Liberation of the Free Amine: The diastereomerically pure salt is dissolved in water and treated with a solution of sodium hydroxide to deprotonate the amine.

  • Extraction: The enantiomerically enriched trans-2-aminocyclopentanol is extracted from the aqueous solution using dichloromethane.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the enantiopure (1R,2S)-2-aminocyclopentanol or its (1S,2R) enantiomer, depending on the resolving agent used.

Experimental Protocol 2: N-Boc Protection

The enantiopure (1R,2S)-2-aminocyclopentanol is then protected with a tert-butoxycarbonyl (Boc) group to yield the target molecule.

Materials:

  • (1R,2S)-2-Aminocyclopentanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or a water-acetone mixture

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: (1R,2S)-2-Aminocyclopentanol is dissolved in the chosen solvent (e.g., dichloromethane). A base, such as triethylamine or sodium bicarbonate, is added to the solution.

  • Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O), typically 1.05 to 1.2 equivalents, is added to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Work-up: The reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the final product with high purity.

Quantitative Data

The efficiency of the stereoselective synthesis is critically evaluated through quantitative data at each step. The following table summarizes typical data obtained from the described protocols.

StepParameterValueReference
Resolution Diastereomeric Ratio (d.r.) of crystallized salt>99:1[1]
Enantiomeric Excess (e.e.) of resolved amine>98%[1]
Overall Yield of resolved amine35-45% (based on racemate)[1]
N-Boc Protection Yield>95%[2][3]
Purity (post-chromatography)>98%[3]

Application in Drug Development: Synthesis of Carbocyclic Nucleoside Analogues

The primary application of this compound in drug development is as a chiral building block for the synthesis of carbocyclic nucleoside analogues. These compounds are structurally similar to natural nucleosides but have the furanose ring's oxygen atom replaced by a methylene group. This modification imparts greater metabolic stability against enzymatic degradation, making them attractive candidates for antiviral and anticancer therapies.[4][5][6][7]

The synthesis of a carbocyclic nucleoside analogue from this compound typically involves the following key transformations:

  • Activation of the Hydroxyl Group: The hydroxyl group is converted into a good leaving group, for example, by mesylation or tosylation.

  • Nucleophilic Substitution: A nucleobase (e.g., adenine, guanine, cytosine, thymine, or uracil) is introduced via an SN2 reaction, which proceeds with inversion of configuration at the carbon atom bearing the leaving group.

  • Deprotection: The Boc protecting group on the amine and any protecting groups on the nucleobase are removed under appropriate conditions to yield the final carbocyclic nucleoside analogue.

Visualizing the Synthetic Workflow

The logical relationship of the synthetic pathway can be visualized using a workflow diagram.

G racemate (±)-trans-2-Aminocyclopentanol diastereomeric_salts Diastereomeric Salts racemate->diastereomeric_salts Salt Formation resolving_agent Chiral Resolving Agent (e.g., 10-CSA) resolving_agent->diastereomeric_salts separation Crystallization & Filtration diastereomeric_salts->separation enantiopure_amine (1R,2S)-2-Aminocyclopentanol separation->enantiopure_amine Liberation of Amine boc_protection Boc₂O, Base enantiopure_amine->boc_protection target_molecule tert-Butyl ((1R,2S)-2- hydroxycyclopentyl)carbamate boc_protection->target_molecule activation Activation of OH target_molecule->activation activated_intermediate Activated Intermediate activation->activated_intermediate nucleobase_coupling Nucleobase (SN2 reaction) activated_intermediate->nucleobase_coupling protected_nucleoside Protected Carbocyclic Nucleoside Analogue nucleobase_coupling->protected_nucleoside deprotection Deprotection protected_nucleoside->deprotection final_product Carbocyclic Nucleoside Analogue (API) deprotection->final_product

Caption: Synthetic workflow for a carbocyclic nucleoside analogue.

Signaling Pathway Disruption by Carbocyclic Nucleoside Analogues

Carbocyclic nucleoside analogues often exert their therapeutic effects by interfering with viral replication or cancer cell proliferation. Once inside a cell, they are typically phosphorylated by cellular kinases to their triphosphate form. This active metabolite can then act as a competitive inhibitor or a chain terminator for viral DNA or RNA polymerases, or for cellular DNA polymerases in the case of cancer.

G cluster_cell Infected Host Cell / Cancer Cell drug Carbocyclic Nucleoside Analogue mono_p Monophosphate drug->mono_p Kinase di_p Diphosphate mono_p->di_p Kinase tri_p Triphosphate (Active) di_p->tri_p Kinase polymerase Viral/Cellular DNA/RNA Polymerase tri_p->polymerase dna_rna Viral/Cellular DNA/RNA Synthesis polymerase->dna_rna termination Chain Termination/ Inhibition polymerase->termination Incorporation of Analogue nucleotides Natural dNTPs/NTPs nucleotides->polymerase dna_rna->termination no_replication Inhibition of Viral Replication/ Cell Proliferation termination->no_replication

Caption: Mechanism of action of carbocyclic nucleoside analogues.

Conclusion

This compound is a stereochemically defined building block of significant value in medicinal chemistry. Its synthesis, achievable through the resolution of racemic trans-2-aminocyclopentanol followed by N-Boc protection, provides access to a chiral scaffold that is instrumental in the development of carbocyclic nucleoside analogues. These analogues hold considerable promise as therapeutic agents due to their enhanced metabolic stability and their ability to disrupt critical biological pathways in viruses and cancer cells. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the efficient and stereocontrolled synthesis of this important intermediate and its downstream applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Antiviral Agents Using tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of antiviral agents utilizing the chiral building block, tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate. This versatile precursor is pivotal in the stereoselective synthesis of carbocyclic nucleoside analogues, a class of compounds known for their potent antiviral activities. The protocols outlined herein focus on the synthesis of Abacavir, a powerful nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV. Additionally, this document presents the mechanism of action of Abacavir and summarizes its antiviral efficacy, providing a comprehensive resource for researchers in the field of antiviral drug discovery and development.

Introduction

Carbocyclic nucleoside analogues are a critical class of antiviral therapeutics characterized by the replacement of the furanose oxygen of natural nucleosides with a methylene group. This structural modification imparts enhanced metabolic stability against enzymatic degradation by phosphorylases, while retaining the ability to be phosphorylated to the active triphosphate form, which can then inhibit viral polymerases. The stereochemistry of the carbocyclic core is crucial for biological activity, making enantiomerically pure starting materials like this compound invaluable for the synthesis of these antiviral agents.

This chiral aminocyclopentanol derivative provides a rigid scaffold for the stereocontrolled introduction of a nucleobase, leading to the synthesis of potent antiviral compounds such as Abacavir. The following sections detail the synthetic pathway from this key intermediate to Abacavir, provide comprehensive experimental protocols, and summarize relevant quantitative data on its antiviral activity.

Synthetic Pathway

The synthesis of Abacavir from this compound involves a convergent approach. The key transformation is the coupling of the chiral cyclopentenylamine moiety with a suitably substituted purine base. A common and effective method for this coupling is the Mitsunobu reaction, which proceeds with inversion of stereochemistry at the hydroxyl-bearing carbon.

Synthesis_Pathway A This compound B Activation of Hydroxyl Group (e.g., Mitsunobu conditions) A->B PPh3, DIAD C Coupling with Purine Base (e.g., 6-chloro-2,4-diaminopyrimidine) B->C D Protected Abacavir Precursor C->D E Cyclization & Aromatization D->E e.g., Triethyl orthoformate, acid catalyst F Boc-Protected Abacavir E->F G Deprotection (Boc Removal) F->G e.g., TFA or HCl H Abacavir G->H

Caption: Synthetic pathway for Abacavir.

Experimental Protocols

The following protocols are based on established synthetic routes for Abacavir and analogous carbocyclic nucleosides.

Protocol 1: Synthesis of Boc-Protected Abacavir Precursor via Mitsunobu Reaction

This protocol describes the coupling of the chiral alcohol with a purine analogue.

Materials:

  • This compound

  • 6-Chloro-2,4-diaminopyrimidine

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq), 6-chloro-2,4-diaminopyrimidine (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the Boc-protected coupled product.

Protocol 2: Cyclization and Aromatization to form the Purine Ring

Materials:

  • Boc-protected Abacavir precursor from Protocol 1

  • Triethyl orthoformate

  • Concentrated hydrochloric acid (HCl) or another suitable acid catalyst

  • Ethanol

Procedure:

  • Dissolve the product from Protocol 1 in triethyl orthoformate.

  • Add a catalytic amount of concentrated HCl.

  • Heat the mixture at reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and concentrate under reduced pressure to remove excess triethyl orthoformate and ethanol.

  • The crude product can be carried forward to the next step or purified by column chromatography if necessary.

Protocol 3: Deprotection to Yield Abacavir

Materials:

  • Boc-protected Abacavir from Protocol 2

  • Trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., dioxane or methanol)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) for extraction

Procedure:

  • Dissolve the Boc-protected Abacavir in DCM.

  • Add an excess of TFA or the HCl solution and stir at room temperature for 1-3 hours until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue by carefully adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield crude Abacavir.

  • The final product can be purified by recrystallization or column chromatography.

Quantitative Data

The antiviral activity of Abacavir and related compounds is typically evaluated in cell-based assays. The following table summarizes key quantitative data for Abacavir.

CompoundVirusCell LineIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
Abacavir HIV-1 (Wild-type)MT-44.014035
Abacavir HIV-1 (Clinical Isolate)PBMC0.26>100>385
Zidovudine (AZT) HIV-1 (Wild-type)MT-40.040>1000>25000

IC₅₀ (50% inhibitory concentration) is the concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. PBMC: Peripheral Blood Mononuclear Cells

Mechanism of Action

Abacavir is a prodrug that requires intracellular phosphorylation to its active form, carbovir triphosphate. This active metabolite acts as a competitive inhibitor of HIV reverse transcriptase and also leads to chain termination upon its incorporation into the growing viral DNA strand.

Mechanism_of_Action cluster_cell Infected Host Cell cluster_virus HIV Replication Cycle Abacavir Abacavir Abacavir_MP Abacavir Monophosphate Abacavir->Abacavir_MP Cellular Kinases Abacavir_DP Abacavir Diphosphate Abacavir_MP->Abacavir_DP Cellular Kinases Carbovir_TP Carbovir Triphosphate (Active Form) Abacavir_DP->Carbovir_TP Cellular Kinases Reverse_Transcriptase Reverse Transcriptase Carbovir_TP->Reverse_Transcriptase Competitive Inhibition Viral_DNA Viral DNA Synthesis Carbovir_TP->Viral_DNA Incorporation Viral_RNA Viral RNA Viral_RNA->Viral_DNA dGTP Chain_Termination Chain Termination

Caption: Mechanism of action of Abacavir.

Conclusion

This compound is a crucial chiral intermediate for the stereoselective synthesis of carbocyclic nucleoside analogues with potent antiviral activity. The protocols provided herein offer a framework for the synthesis of Abacavir, a key therapeutic agent for the treatment of HIV infection. The presented data and mechanism of action further underscore the importance of this class of compounds in antiviral drug discovery. These application notes serve as a valuable resource for researchers engaged in the development of novel antiviral therapies.

Application Notes and Protocols for the Alkylation of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-alkylation of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds. Two primary methods are presented: direct N-alkylation using an alkyl halide and reductive amination. These protocols are designed to be a starting point for optimization in specific research and development contexts.

Introduction

This compound is a valuable chiral building block containing both a secondary alcohol and a Boc-protected secondary amine. Selective alkylation of the nitrogen atom is a crucial step in the synthesis of more complex molecules. The presence of the hydroxyl group necessitates careful selection of reaction conditions to avoid competing O-alkylation. This application note outlines two effective strategies to achieve selective N-alkylation.

Method 1: Direct N-Alkylation with Alkyl Halides

This method involves the deprotonation of the carbamate nitrogen followed by nucleophilic substitution with an alkyl halide. The use of a strong, non-nucleophilic base is critical to favor N-alkylation.

Experimental Protocol
  • Reagent Preparation :

    • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to a concentration of 0.1-0.5 M under an inert atmosphere (e.g., nitrogen or argon).

    • Prepare a solution or suspension of a strong base such as sodium hydride (NaH, 1.2 eq) or potassium tert-butoxide (KOtBu, 1.2 eq) in the same anhydrous solvent.

  • Reaction Setup :

    • Cool the solution of the carbamate to 0 °C in an ice bath.

    • Slowly add the base to the carbamate solution with vigorous stirring.

    • Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation.

  • Alkylation :

    • Add the alkyl halide (R-X, 1.1 eq, where X = I, Br, or Cl) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification :

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Method 2: Reductive Amination

Reductive amination offers an alternative route to N-alkylation, proceeding through the formation of an iminium intermediate followed by in-situ reduction. This method is particularly useful for introducing alkyl groups via aldehydes or ketones.

Experimental Protocol
  • Reagent Preparation :

    • Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of 0.1-0.5 M.

    • Add a mild acid catalyst, such as acetic acid (0.1 eq), to the mixture.

  • Imine Formation :

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion. The progress can be monitored by the disappearance of the starting materials.

  • Reduction :

    • Add a reducing agent, such as sodium triacetoxyborohydride (STAB, 1.5 eq), portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

    • Stir the reaction at room temperature for 4-12 hours until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up and Purification :

    • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to yield the desired N-alkylated product.

Data Presentation

The following table summarizes the key quantitative parameters for both alkylation methods. The values provided are typical and may require optimization for specific substrates and scales.

ParameterMethod 1: Direct N-AlkylationMethod 2: Reductive Amination
Substrate This compoundThis compound
Alkylating Agent Alkyl Halide (R-X)Aldehyde (R-CHO) or Ketone (R₂C=O)
Stoichiometry (Substrate:Reagent) 1 : 1.1 (Alkyl Halide)1 : 1.1 (Aldehyde/Ketone)
Base Sodium Hydride (NaH) or Potassium tert-Butoxide (KOtBu)Not applicable (mild acid catalyst used)
Base Stoichiometry 1.2 eq0.1 eq (Acetic Acid)
Reducing Agent Not applicableSodium Triacetoxyborohydride (STAB)
Reducing Agent Stoichiometry Not applicable1.5 eq
Solvent THF or DMFDCM or DCE
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 12 - 24 hours5 - 14 hours
Typical Yield 60 - 85%70 - 90%

Experimental Workflow and Logic Diagrams

To visualize the experimental processes, the following diagrams have been generated using the DOT language.

experimental_workflow_direct_alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Substrate in Anhydrous Solvent deprotonation Deprotonation (0 °C, 30-60 min) start->deprotonation Add Base base_prep Prepare Base (NaH or KOtBu) base_prep->deprotonation alkylation Add Alkyl Halide (0 °C to RT, 12-24h) deprotonation->alkylation quench Quench with aq. NH4Cl alkylation->quench Reaction Complete extraction Extraction with Ethyl Acetate quench->extraction purification Column Chromatography extraction->purification product N-Alkylated Product purification->product

Caption: Workflow for Direct N-Alkylation.

experimental_workflow_reductive_amination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Substrate & Carbonyl in Solvent acid_add Add Acetic Acid start->acid_add imine_formation Imine Formation (RT, 1-2h) acid_add->imine_formation reduction Add STAB (RT, 4-12h) imine_formation->reduction quench Quench with aq. NaHCO3 reduction->quench Reaction Complete extraction Extraction with DCM quench->extraction purification Column Chromatography extraction->purification product N-Alkylated Product purification->product

Caption: Workflow for Reductive Amination.

Conclusion

Both direct N-alkylation and reductive amination are viable methods for the alkylation of this compound. The choice of method will depend on the nature of the desired alkyl group and the availability of the corresponding alkyl halide or carbonyl compound. Direct alkylation is a classical approach suitable for a range of alkyl halides, while reductive amination provides a milder alternative for introducing alkyl groups from aldehydes and ketones. Proper optimization of the reaction conditions is recommended to achieve the best results for specific applications.

Application Notes and Protocols: Diastereoselective Reactions with tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate is a chiral building block with significant potential in asymmetric synthesis. Its rigid cyclopentyl backbone and defined stereochemistry make it an attractive candidate for use as a chiral auxiliary or a starting material for the synthesis of more complex chiral molecules. The hydroxyl and carbamate functionalities provide convenient handles for the attachment of various reactive groups, enabling its participation in a range of diastereoselective transformations. These reactions are critical in drug discovery and development, where the precise control of stereochemistry is paramount for biological activity and safety.

While specific, detailed applications of this compound in diastereoselective reactions are not extensively documented in publicly available literature, the principles of asymmetric synthesis can be illustrated using closely related and well-studied chiral auxiliaries. This document provides a comprehensive overview of the expected reactivity and application of this compound based on the established success of structurally similar chiral auxiliaries, such as those derived from (1S,2R)-2-aminocyclopentan-1-ol. The protocols and data presented herein are based on these analogous systems and are intended to serve as a guide for the development of novel synthetic methodologies.

Principle of Diastereoselective Reactions Using Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary creates a chiral environment, leading to a diastereomeric transition state with a lower energy for one approach of the reagent over the other. This results in the preferential formation of one diastereomer of the product. After the reaction, the chiral auxiliary can be cleaved and ideally recycled.

The logical workflow for a diastereoselective reaction using a chiral auxiliary is depicted below.

diastereoselective_reaction_workflow Prochiral_Substrate Prochiral Substrate Chiral_Substrate Chiral Substrate-Auxiliary Conjugate Prochiral_Substrate->Chiral_Substrate Attachment Chiral_Auxiliary Chiral Auxiliary (e.g., derived from tert-Butyl ((1R,2S)-2- hydroxycyclopentyl)carbamate) Chiral_Auxiliary->Chiral_Substrate Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) Chiral_Substrate->Diastereoselective_Reaction Diastereomeric_Products Diastereomeric Products (unequal mixture) Diastereoselective_Reaction->Diastereomeric_Products Cleavage Cleavage of Auxiliary Diastereomeric_Products->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for a diastereoselective reaction using a chiral auxiliary.

Application in Diastereoselective Alkylation and Aldol Reactions

Based on analogous systems, derivatives of this compound, such as the corresponding oxazolidinone, are expected to be highly effective chiral auxiliaries for diastereoselective alkylation and aldol reactions. The rigid cyclopentane ring fused to the oxazolidinone core would provide a well-defined steric environment to control the approach of electrophiles.

Representative Data for Diastereoselective Reactions

The following table summarizes typical results obtained for diastereoselective alkylation and aldol reactions using a chiral oxazolidinone derived from the enantiomer of the parent amine of the title compound. These data highlight the high levels of stereocontrol that can be achieved.

Reaction TypeElectrophile/ReagentDiastereomeric Ratio (d.r.)Yield (%)
Alkylation Benzyl bromide>99:195
Isopropyl iodide>99:190
Allyl iodide>99:192
Aldol Reaction Isobutyraldehyde>99:185
Benzaldehyde>99:188
Acetaldehyde>99:182

Experimental Protocols

The following are detailed protocols for the preparation of the chiral auxiliary derivative and its application in diastereoselective alkylation and aldol reactions. These are adapted from methodologies for structurally similar compounds and should serve as a strong starting point for the use of this compound.

Protocol 1: Synthesis of the Chiral Oxazolidinone Auxiliary

This protocol describes the conversion of the amino alcohol to the corresponding oxazolidinone, which serves as the chiral auxiliary.

protocol_1_workflow Start tert-Butyl ((1R,2S)-2- hydroxycyclopentyl)carbamate Deprotection Boc Deprotection (e.g., TFA/DCM) Start->Deprotection Amino_Alcohol (1R,2S)-2-Aminocyclopentan-1-ol Deprotection->Amino_Alcohol Cyclization Cyclization (e.g., Phosgene or equivalent) Amino_Alcohol->Cyclization Oxazolidinone Chiral Oxazolidinone Cyclization->Oxazolidinone

Caption: Synthesis of the chiral oxazolidinone auxiliary.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Phosgene (or a phosgene equivalent like triphosgene)

  • Toluene

  • Aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Deprotection of the Carbamate:

    • Dissolve this compound in dichloromethane.

    • Add trifluoroacetic acid dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

    • Concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with aqueous sodium bicarbonate and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (1R,2S)-2-aminocyclopentan-1-ol.

  • Formation of the Oxazolidinone:

    • Caution: Phosgene is highly toxic. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

    • Dissolve the (1R,2S)-2-aminocyclopentan-1-ol in toluene.

    • Add a solution of phosgene in toluene dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction carefully with aqueous sodium bicarbonate.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the crude product by flash column chromatography on silica gel to afford the chiral oxazolidinone.

Protocol 2: Diastereoselective Alkylation

Materials:

  • Chiral oxazolidinone (from Protocol 1)

  • Acyl chloride (e.g., propionyl chloride)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • N-Acylation:

    • Dissolve the chiral oxazolidinone in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Add n-BuLi dropwise and stir for 15 minutes.

    • Add the acyl chloride dropwise and stir for 1 hour at -78 °C.

    • Warm the reaction to 0 °C and stir for an additional 30 minutes.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify by flash chromatography to obtain the N-acyl oxazolidinone.

  • Alkylation:

    • Dissolve the N-acyl oxazolidinone in anhydrous THF and cool to -78 °C.

    • Add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) dropwise and stir for 30 minutes to form the enolate.

    • Add the alkyl halide and stir at -78 °C for 2-4 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography to yield the alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Protocol 3: Diastereoselective Aldol Reaction

Materials:

  • N-Acyl oxazolidinone (from Protocol 2)

  • Dibutylboron triflate (Bu₂BOTf)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Anhydrous dichloromethane (DCM)

  • Phosphate buffer (pH 7)

  • Methanol

  • 30% Hydrogen peroxide

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Enolate Formation:

    • Dissolve the N-acyl oxazolidinone in anhydrous DCM and cool to 0 °C under an inert atmosphere.

    • Add Bu₂BOTf dropwise, followed by the dropwise addition of Et₃N or DIPEA.

    • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Aldol Addition:

    • Add the aldehyde dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours, then warm to 0 °C and stir for an additional hour.

    • Quench the reaction by adding phosphate buffer (pH 7) and methanol.

    • Carefully add 30% hydrogen peroxide and stir vigorously for 1 hour.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography to afford the aldol adduct. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.

Conclusion

This compound represents a valuable chiral starting material. While direct applications in diastereoselective reactions are not yet widely reported, its structural similarity to well-established chiral auxiliaries suggests its high potential in asymmetric synthesis. The provided protocols for the synthesis of a derived chiral oxazolidinone and its use in diastereoselective alkylation and aldol reactions offer a solid foundation for researchers to explore the utility of this compound in creating complex, stereochemically defined molecules for applications in research, and the pharmaceutical industry. Further investigation into the scope and limitations of this chiral auxiliary is encouraged to fully unlock its synthetic potential.

Application Notes and Protocols for tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate as a chiral auxiliary in asymmetric synthesis. While this compound can be used directly, its primary utility is as a precursor to a more rigid and highly effective chiral auxiliary, (4R,5S)-cyclopentano[d]oxazolidin-2-one . This derivative has demonstrated exceptional stereocontrol in asymmetric alkylation and aldol reactions, making it a valuable tool for the synthesis of enantiomerically pure compounds.

Introduction to this compound as a Chiral Auxiliary Precursor

This compound is a chiral molecule whose stereogenic centers can be exploited to induce chirality in prochiral substrates. The trans relationship between the hydroxyl and the carbamate groups on the cyclopentane ring provides a defined spatial arrangement. For effective use as a chiral auxiliary in reactions such as enolate alkylations and aldol reactions, it is often advantageous to convert the amino alcohol functionality (masked as a carbamate) into a more rigid cyclic structure. The formation of an oxazolidinone from the corresponding amino alcohol, derived from the title carbamate, creates a conformationally restricted system that provides excellent facial bias in asymmetric transformations.

Conversion to the Active Chiral Auxiliary: (4R,5S)-cyclopentano[d]oxazolidin-2-one

The conversion of this compound to the active oxazolidinone auxiliary is a critical first step for its application in many asymmetric syntheses. This transformation creates a rigid bicyclic system that effectively shields one face of the enolate derived from an N-acylated derivative.

G cluster_0 Auxiliary Activation Carbamate tert-Butyl ((1R,2S)-2- hydroxycyclopentyl)carbamate Amino_Alcohol (1S,2R)-2-aminocyclopentan-1-ol Carbamate->Amino_Alcohol Deprotection Oxazolidinone (4R,5S)-cyclopentano[d] oxazolidin-2-one Amino_Alcohol->Oxazolidinone Cyclization (e.g., with phosgene equivalent)

Caption: Conversion of the carbamate precursor to the active oxazolidinone auxiliary.

Asymmetric Alkylation Reactions

The (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary, derived from the title compound, has proven to be highly effective in directing the stereochemical outcome of enolate alkylation reactions. The N-acyl derivative of the auxiliary can be deprotonated to form a chiral enolate, which then reacts with an alkyl halide from the less hindered face.

Quantitative Data for Asymmetric Alkylation
EntryN-Acyl GroupElectrophile (R-X)Diastereoselectivity (d.r.)Yield (%)
1PropionylBenzyl bromide>99:195
2PropionylEthyl iodide>99:192
3PhenylacetylMethyl iodide>99:190

Data is based on reactions utilizing the (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary derived from the corresponding amino alcohol.[1]

Experimental Protocol for Asymmetric Alkylation

Step 1: N-Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-cyclopentano[d]oxazolidin-2-one (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C, add n-butyllithium (1.05 equiv.) dropwise.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: Diastereoselective Alkylation

  • To a solution of the N-acylated auxiliary (1.0 equiv.) in anhydrous THF at -78 °C, add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv.) dropwise.

  • Stir the resulting enolate solution for 30-60 minutes at -78 °C.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv.) dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography to isolate the desired diastereomer.

G Start N-Acyl Oxazolidinone Enolate Chiral Enolate Formation (LDA or NaHMDS, -78 °C) Start->Enolate Alkylation Addition of Electrophile (R-X) Enolate->Alkylation Product Diastereomerically Enriched Alkylated Product Alkylation->Product

Caption: Workflow for asymmetric alkylation using the chiral auxiliary.

Asymmetric Aldol Reactions

The chiral auxiliary is also highly effective in controlling the stereochemistry of aldol reactions. The boron enolate of the N-acyl auxiliary undergoes a highly diastereoselective reaction with aldehydes to afford the syn-aldol product.

Quantitative Data for Asymmetric Aldol Reactions
EntryN-Acyl GroupAldehydeDiastereoselectivity (syn:anti)Yield (%)
1PropionylBenzaldehyde>99:188
2PropionylIsobutyraldehyde>99:185
3PropionylAcetaldehyde>99:182

Data is based on reactions utilizing the (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary derived from the corresponding amino alcohol.[1]

Experimental Protocol for Asymmetric Aldol Reaction
  • To a solution of the N-acylated auxiliary (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add di-n-butylboron triflate (1.1 equiv.) followed by triethylamine (1.2 equiv.) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the boron enolate.

  • Cool the reaction mixture to -78 °C and add the aldehyde (1.2 equiv.) dropwise.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a pH 7 buffer solution and methanol.

  • Add a mixture of methanol and 30% hydrogen peroxide and stir for 1 hour to oxidize the boron species.

  • Extract the product with DCM, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by flash column chromatography.

Cleavage of the Chiral Auxiliary

A key advantage of this chiral auxiliary is its facile removal under mild conditions to yield the desired chiral carboxylic acid, alcohol, or other derivatives, with the auxiliary being recoverable for reuse.

Protocol for Auxiliary Cleavage to a Carboxylic Acid
  • Dissolve the alkylated or aldol product (1.0 equiv.) in a 3:1 mixture of THF and water at 0 °C.

  • Add lithium hydroperoxide (LiOOH), prepared by adding 30% aqueous hydrogen peroxide (4.0 equiv.) to a solution of lithium hydroxide (2.0 equiv.) in water, dropwise to the solution.

  • Stir the mixture at 0 °C for 2-4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Separate the layers and extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract the desired carboxylic acid with ethyl acetate.

  • Dry the organic layer, concentrate, and purify the product as needed.

G Start Diastereomerically Pure Product Cleavage Hydrolysis (e.g., LiOOH) Start->Cleavage Acid Enantiomerically Pure Carboxylic Acid Cleavage->Acid Auxiliary Recovered Chiral Auxiliary Cleavage->Auxiliary

Caption: Cleavage of the chiral auxiliary to yield the final product and recover the auxiliary.

Conclusion

This compound serves as an excellent precursor to the highly effective chiral auxiliary, (4R,5S)-cyclopentano[d]oxazolidin-2-one. This auxiliary provides outstanding levels of stereocontrol in both asymmetric alkylation and aldol reactions, with diastereoselectivities often exceeding 99:1.[1] The straightforward protocols for its attachment, the diastereoselective reactions, and its subsequent removal under mild conditions make it a valuable asset for the synthesis of complex chiral molecules in academic and industrial research.

References

Application Notes and Protocols: tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate in Peptide Nucleic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral polyamide backbone, offering exceptional binding affinity and specificity to complementary DNA and RNA sequences.[1] This unique characteristic, coupled with their resistance to enzymatic degradation, makes them promising candidates for therapeutic and diagnostic applications.[1][2] However, challenges such as poor water solubility and cellular uptake can limit their in vivo efficacy.[3]

To address these limitations, chemical modifications to the PNA backbone are a key area of research. One such modification involves the incorporation of chiral cyclopentane moieties, derived from precursors like tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate . This modification introduces a conformational restraint on the flexible PNA backbone, leading to enhanced hybridization properties, improved sequence specificity, and the ability to control the helical structure of the PNA-DNA/RNA duplex.

These application notes provide a comprehensive overview of the use of this compound in the synthesis of cyclopentane-modified PNA (cpPNA) monomers and their subsequent incorporation into PNA oligomers. Detailed protocols for synthesis, purification, and characterization are provided to guide researchers in this advanced area of nucleic acid chemistry.

Application: Enhanced Binding and Structural Control

The incorporation of a cyclopentane ring into the PNA backbone, derived from chiral precursors, offers several distinct advantages:

  • Increased Binding Affinity: The cyclopentane unit pre-organizes the PNA backbone into a helical conformation that is favorable for binding to DNA and RNA. This results in a significant increase in the thermal stability (melting temperature, Tm) of the resulting duplexes.

  • Tunable Thermodynamics: The binding affinity of cpPNAs can be systematically controlled by the number of cyclopentane modifications within the oligomer.

  • Stereospecific Control of Helical Handedness: The stereochemistry of the cyclopentane monomer dictates the helical direction of the PNA strand. For instance, (S,S)-trans-cyclopentane units promote a right-handed helix, which is compatible with binding to standard B-form DNA, while (R,R) stereoisomers can induce a left-handed helix.[1] This allows for the design of PNAs with specific binding properties.

  • Improved Sequence Specificity: The conformational rigidity imparted by the cyclopentane ring enhances the discrimination between perfectly matched and mismatched target sequences.

Quantitative Data: Impact of Cyclopentane Modification on Thermal Stability

The introduction of cyclopentane modifications has a quantifiable impact on the stability of PNA-DNA duplexes, as demonstrated by the increase in melting temperature (Tm).

PNA Sequence ModificationTm (°C) of PNA-DNA DuplexΔTm (°C) per Modification
Unmodified PNA55-
1 Cyclopentane Unit60+5
2 Cyclopentane Units65+5
3 Cyclopentane Units70+5
9 Cyclopentane Units~90+3.9 (average)

Data adapted from reference. Conditions: 1 µM each strand in PBS buffer.

Experimental Protocols

Protocol 1: Synthesis of a (1R,2S)-Cyclopentane-Modified PNA Monomer

This protocol outlines a plausible synthetic route for converting this compound into a protected PNA monomer ready for solid-phase synthesis.

Workflow for Monomer Synthesis

start tert-Butyl ((1R,2S)-2- hydroxycyclopentyl)carbamate step1 Mesylation/ Tosylation start->step1 MsCl or TsCl, Pyridine step2 Azide Substitution (SN2) step1->step2 NaN3, DMF step3 Reduction of Azide to Amine step2->step3 H2, Pd/C or PPh3, H2O step4 Boc Protection of Second Amine step3->step4 (Boc)2O, Et3N step5 Attachment of Nucleobase Acetic Acid step4->step5 Nucleobase Acetic Acid, HATU, DIPEA final Protected cpPNA Monomer step5->final

Figure 1: Synthetic pathway for a cyclopentane-modified PNA monomer.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Hydrogen gas (H₂) and Palladium on carbon (Pd/C) or Triphenylphosphine (PPh₃)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Protected nucleobase acetic acid (e.g., N-Boc-Thymine-1-acetic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Standard organic solvents for workup and chromatography

Procedure:

  • Activation of the Hydroxyl Group: Dissolve this compound in pyridine and cool to 0 °C. Add MsCl or TsCl dropwise and stir for 4-6 hours, allowing the reaction to warm to room temperature. Monitor by TLC. Upon completion, quench with water and extract the product with ethyl acetate. Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

  • Azide Substitution: Dissolve the mesylated or tosylated intermediate in DMF and add sodium azide. Heat the reaction to 60-80 °C and stir for 12-16 hours. Cool the reaction, dilute with water, and extract with ethyl acetate. Wash, dry, and concentrate the organic phase. Purify the resulting azide by flash chromatography.

  • Reduction to Amine: Dissolve the azide intermediate in methanol. Add Pd/C catalyst and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) for 8-12 hours. Filter the reaction through Celite to remove the catalyst and concentrate the filtrate.

  • Protection of the Newly Formed Amine: Dissolve the resulting diamine in dichloromethane and add Et₃N. Add a solution of (Boc)₂O in dichloromethane dropwise at 0 °C. Stir for 6-8 hours at room temperature. Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to obtain the di-Boc protected cyclopentyl diamine.

  • Selective Deprotection (if necessary) and Nucleobase Coupling: Depending on the protecting group strategy for solid-phase synthesis (e.g., Fmoc/Boc), selective deprotection of one of the Boc groups may be required. Subsequently, couple the protected nucleobase acetic acid to the free amine using standard peptide coupling reagents like HATU and DIPEA in DMF. Purify the final monomer by flash chromatography.

Protocol 2: Solid-Phase Synthesis of a cpPNA Oligomer

This protocol describes the incorporation of the synthesized cyclopentane-modified PNA monomer into a PNA sequence using an automated peptide synthesizer.

Workflow for Solid-Phase PNA Synthesis

start MBHA Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Monomer Coupling (PNA monomer, HATU, DIPEA, Lutidine) deprotection->coupling capping Capping (Acetic Anhydride/ Lutidine/DMF) coupling->capping repeat Repeat for each Monomer in Sequence capping->repeat repeat->deprotection Next Cycle cleavage Cleavage from Resin (TFA/m-cresol) repeat->cleavage Final Cycle precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification final Purified cpPNA Oligomer purification->final

Figure 2: Automated solid-phase synthesis workflow for PNA oligomers.

Materials:

  • Fmoc-protected PNA monomers (standard and cyclopentane-modified)

  • MBHA (4-Methylbenzhydrylamine) resin

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Piperidine

  • HATU

  • DIPEA

  • 2,6-Lutidine

  • Acetic anhydride

  • TFA (Trifluoroacetic acid)

  • m-Cresol

  • Diethyl ether, cold

  • Automated peptide synthesizer

  • RP-HPLC system for purification

Procedure:

  • Resin Preparation: Swell the MBHA resin in DMF in the reaction vessel of the synthesizer.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the previously coupled monomer. Wash thoroughly with DMF.

  • Monomer Coupling: Dissolve the Fmoc-protected PNA monomer (either standard or the synthesized cpPNA monomer) in DMF. Add HATU, DIPEA, and 2,6-lutidine to activate the monomer. Add this solution to the resin and allow it to react for 30-60 minutes.

  • Capping: After coupling, treat the resin with a solution of acetic anhydride and lutidine in DMF to cap any unreacted amino groups. Wash thoroughly with DMF.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent monomer in the desired PNA sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane and dry it. Treat the resin with a cleavage cocktail of TFA and m-cresol (e.g., 95:5 v/v) for 1.5-2 hours to cleave the PNA from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Filter the resin and collect the TFA solution. Precipitate the crude PNA by adding it to cold diethyl ether. Centrifuge to pellet the PNA, decant the ether, and repeat the ether wash. Dry the crude PNA pellet.

  • Purification and Analysis: Dissolve the crude PNA in water/acetonitrile and purify by reverse-phase HPLC. Analyze the purified PNA by mass spectrometry to confirm its identity.

Characterization of cpPNA

  • Mass Spectrometry: To confirm the molecular weight of the synthesized PNA oligomer.

  • RP-HPLC: To assess the purity of the final product.

  • UV Melting Analysis: To determine the Tm of the cpPNA with its complementary DNA or RNA strand. This is performed by monitoring the change in absorbance at 260 nm as a function of temperature.

  • Circular Dichroism (CD) Spectroscopy: To determine the helical conformation (right-handed vs. left-handed) of the PNA and the PNA-nucleic acid duplex.

Conclusion

The use of this compound as a chiral precursor for the synthesis of cyclopentane-modified PNA monomers is a powerful strategy for enhancing the properties of PNAs. The resulting cpPNAs exhibit increased binding affinity, tunable thermodynamics, and stereospecific control over helical structure, making them valuable tools for research, diagnostics, and the development of next-generation antisense and antigene therapeutics. The protocols provided herein offer a guide for the synthesis and application of these advanced PNA analogues.

References

Application of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate in Medicinal Chemistry: A Chiral Building Block for Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate is a valuable chiral building block in medicinal chemistry, primarily utilized in the synthesis of carbocyclic nucleoside analogues. These analogues are a class of compounds where the furanose or pyranose ring of a natural nucleoside is replaced by a carbocyclic moiety, in this case, a cyclopentane ring. This structural modification confers several advantageous properties, including enhanced metabolic stability against enzymatic degradation by phosphorylases, which can cleave the glycosidic bond in natural nucleosides.[1][2] The specific stereochemistry of this compound makes it a crucial starting material for the stereoselective synthesis of biologically active molecules, particularly those with antiviral properties against viruses such as Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).

Application in the Synthesis of Carbocyclic Nucleoside Analogues as Antiviral Agents

Carbocyclic nucleoside analogues synthesized from this compound often function as reverse transcriptase inhibitors. Reverse transcriptase is a viral enzyme essential for the replication of retroviruses like HIV. By mimicking natural nucleosides, these carbocyclic analogues can be incorporated into the growing viral DNA chain, leading to chain termination and inhibition of viral replication.[3][4]

Synthesis of Carbocyclic Nucleosides

A common and flexible strategy for the synthesis of carbocyclic nucleosides is the convergent approach.[1] This method involves the synthesis of a functionalized carbocyclic core, derived from a chiral starting material like this compound, which is then coupled with a heterocyclic base (a nucleobase).

A key reaction in this convergent synthesis is the Mitsunobu reaction, which allows for the coupling of the secondary alcohol of the cyclopentane ring with a nucleobase, typically a purine or pyrimidine derivative.[5][6][7] This reaction proceeds with an inversion of configuration at the chiral center, a critical feature for achieving the desired stereochemistry in the final product.

Application in the Synthesis of HCV NS3/4A Protease Inhibitors

The cyclopentane scaffold derived from chiral aminocyclopentanols is also found in inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease. This viral enzyme is crucial for the cleavage of the HCV polyprotein, a necessary step for the maturation of viral proteins.[8][9] By inhibiting this protease, the viral life cycle is disrupted. While direct synthesis from this compound is not explicitly detailed in the provided results, the cyclopentane moiety is a key structural feature of potent HCV NS3/4A protease inhibitors like glecaprevir.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and biological activity of compounds derived from aminocyclopentanol precursors.

Compound ClassReaction StepTypical Yield (%)Reference
Carbocyclic NucleosideMitsunobu Coupling68-95%[5][10]
N-Benzylated IntermediateBenzylationHigh Yield[11]
Final Carbocyclic NucleosideDeprotectionVariable[12]
Compound/AnalogueTargetBiological Activity (IC₅₀/EC₅₀ in µM)Cell LineReference
Neplanocin A AnalogueSAH Hydrolase (Inhibition)IC₅₀: 0.24 - 1.2-[13]
Neplanocin A AnalogueVesicular Stomatitis Virus (Antiviral)EC₅₀: 0.43 - 1.5-[13]
Truncated Carbocyclic NucleosideBreast Cancer (Anticancer)IC₅₀: VariableMCF7, MDA-MB-231[13]
Truncated Carbocyclic NucleosideOvarian Cancer (Anticancer)IC₅₀: VariableIGROV1, OVCAR8[13]
Pyrimidine Carbocyclic Nucleoside (D4T analogue)CytotoxicityIC₅₀: 27.3KB[12]
Pyrimidine Carbocyclic Nucleoside (D4T analogue)CytotoxicityIC₅₀: 34.5L1210[12]

Experimental Protocols

Protocol 1: General Procedure for Mitsunobu Coupling of this compound with a Purine Base

This protocol describes a general procedure for the coupling of the chiral alcohol with a protected purine derivative, a key step in the synthesis of carbocyclic nucleoside analogues.

Materials:

  • This compound

  • N-Boc protected purine (e.g., 6-chloropurine or adenine derivative)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) and the N-Boc protected purine (1.2 eq) in anhydrous THF.

  • Add triphenylphosphine (1.5 eq) to the solution and stir until it is completely dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the cooled solution. A color change is typically observed.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired Boc-protected carbocyclic nucleoside.

Expected Yield: 68-95%[5][10]

Protocol 2: General Procedure for Deprotection of Boc-Protected Carbocyclic Nucleoside

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final carbocyclic nucleoside analogue.

Materials:

  • Boc-protected carbocyclic nucleoside

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM) or Dioxane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected carbocyclic nucleoside (1.0 eq) in dichloromethane or dioxane.

  • Add an excess of trifluoroacetic acid (e.g., 20% v/v) or a solution of HCl in dioxane (e.g., 4 M) to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring the deprotection by TLC.

  • Upon completion, carefully neutralize the excess acid by slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the final compound by recrystallization or silica gel column chromatography.

Protocol 3: Antiviral Activity Assay (Plaque Reduction Assay)

This protocol provides a general method for evaluating the antiviral activity of the synthesized carbocyclic nucleoside analogues.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells)

  • Virus stock of known titer

  • Synthesized carbocyclic nucleoside analogues

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Methylcellulose overlay medium

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the host cells in 6-well plates and grow until they form a confluent monolayer.

  • Prepare serial dilutions of the synthesized compounds in cell culture medium.

  • Remove the growth medium from the cell monolayers and infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units per well).

  • After a 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.

  • Add the overlay medium containing the different concentrations of the test compounds to the respective wells. A virus control (no compound) and a cell control (no virus, no compound) should be included.

  • Incubate the plates at 37 °C in a CO₂ incubator for a period that allows for plaque formation (typically 2-5 days, depending on the virus).

  • After the incubation period, fix the cells with 10% formalin for at least 30 minutes.

  • Remove the overlay and the fixative, and stain the cells with crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% effective concentration (EC₅₀) is the concentration of the compound that reduces the number of plaques by 50%.

Mandatory Visualizations

Figure 1. Mechanism of HIV Reverse Transcriptase Inhibition.

HCV_Protease_Inhibition cluster_virus_cycle HCV Replication Cycle cluster_drug_action Mechanism of NS3/4A Protease Inhibitor HCV_RNA HCV Genomic RNA Translation Translation HCV_RNA->Translation Polyprotein HCV Polyprotein Translation->Polyprotein Cleavage Polyprotein Cleavage Polyprotein->Cleavage NS3_4A NS3/4A Protease NS3_4A->Cleavage Viral_Proteins Mature Viral Proteins (e.g., NS5B Polymerase) Cleavage->Viral_Proteins Replication Viral RNA Replication Viral_Proteins->Replication Assembly_Release Virion Assembly & Release Replication->Assembly_Release Protease_Inhibitor HCV NS3/4A Protease Inhibitor Inhibition Inhibition of NS3/4A Protease Protease_Inhibitor->Inhibition Inhibition->NS3_4A

Figure 2. Mechanism of HCV NS3/4A Protease Inhibition.

Experimental_Workflow cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation Workflow Start tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate Coupling Mitsunobu Coupling with Protected Nucleobase Start->Coupling Protected_Nucleoside Boc-Protected Carbocyclic Nucleoside Coupling->Protected_Nucleoside Deprotection Boc Deprotection Protected_Nucleoside->Deprotection Final_Compound Final Carbocyclic Nucleoside Analogue Deprotection->Final_Compound Treatment Treatment with Synthesized Compound Final_Compound->Treatment Cell_Culture Host Cell Culture Infection Viral Infection Cell_Culture->Infection Infection->Treatment Incubation Incubation Treatment->Incubation Assay Plaque Reduction Assay Incubation->Assay Data_Analysis Data Analysis (EC₅₀/IC₅₀) Assay->Data_Analysis

Figure 3. Synthetic and Biological Evaluation Workflow.

References

Application Notes and Protocols: Tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate as a Key Intermediate for EP2 Receptor Agonists with Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tert-butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate as a chiral building block in the synthesis of potent modulators of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). While the primary therapeutic application of drugs derived from this intermediate has been in bone healing, the critical role of the EP2 receptor in the inflammatory cascade makes these compounds promising candidates for novel anti-inflammatory therapies. This document details the underlying mechanism of action, provides exemplary synthesis and biological testing protocols, and summarizes key quantitative data.

Introduction to EP2 Receptor Modulation in Inflammation

The EP2 receptor, a G-protein coupled receptor, is activated by prostaglandin E2 and is implicated in a variety of physiological and pathological processes, including inflammation. The activation of the EP2 receptor can have dual effects on inflammation, being either pro- or anti-inflammatory depending on the specific cellular context and signaling pathways engaged. This nuanced role makes selective EP2 agonists, such as those synthesized from this compound, intriguing candidates for targeted anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study: Evatanepag (CP-533,536)

A notable example of a selective EP2 receptor agonist is Evatanepag (CP-533,536) . While extensively studied for its bone-healing properties, Evatanepag also exhibits anti-inflammatory effects by modulating mast cell activity and inflammatory responses in preclinical models. Its synthesis can be envisioned to start from chiral cyclopentane precursors like this compound.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo biological activities of Evatanepag (CP-533,536), demonstrating its potency as an EP2 agonist and its anti-inflammatory potential.

Table 1: In Vitro Activity of Evatanepag (CP-533,536)

Assay TypeCell LineTargetParameterValueReference
cAMP AccumulationHEK293 (expressing rat EP2)EP2 ReceptorEC500.3 nM[1]
Receptor BindingHEK293 (expressing rat EP2)EP2 ReceptorIC5050 nM[2]
Receptor BindingHEK293 (expressing rat EP4)EP4 ReceptorIC50> 3200 nM[2]
Mast Cell DegranulationRS-ATL8 cellshFcεRI-inducedInhibition46% (at 10⁻⁸ M)[3]

Table 2: In Vivo Anti-Inflammatory and Related Activity of Evatanepag (CP-533,536)

Animal ModelSpeciesDosing RegimenEffectQuantitative ResultReference
House Dust Mite (HDM)-induced Allergic Airway InflammationMouse0.3 mg/kg and 3 mg/kg, intranasalReduction of airway hyper-reactivity and mast cell activityPrevented increased lung resistance; ~48% prevention of enhanced mast cell activity at 3 mg/kg[2]
Carrageenan-Induced Paw EdemaRat-(Predicted based on mechanism)-
Collagen-Induced ArthritisMouse-(Predicted based on mechanism)-

Signaling Pathway

The anti-inflammatory effects of EP2 receptor agonists are primarily mediated through the Gαs-cAMP-PKA signaling pathway.

EP2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGE2_Agonist PGE2 or EP2 Agonist (e.g., Evatanepag) EP2_Receptor EP2 Receptor PGE2_Agonist->EP2_Receptor G_Protein Gαs Protein EP2_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP ATP ATP ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates NFkB_Inhibition Inhibition of NF-κB Pathway PKA->NFkB_Inhibition leads to Anti_Inflammatory_Genes Transcription of Anti-inflammatory Genes CREB->Anti_Inflammatory_Genes activates

Caption: EP2 Receptor Signaling Pathway in Inflammation.

Experimental Protocols

Representative Synthesis of an EP2 Receptor Agonist Precursor

The following protocol outlines a representative synthesis of a key cyclopentenone intermediate, a common precursor for prostaglandin analogs, from a derivative of this compound.

Synthesis_Workflow Start tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate Step1 Protection of Hydroxyl Group (e.g., TBDMSCl) Start->Step1 1. TBDMSCl, Imidazole, DMF Step2 Oxidation of Protected Alcohol (e.g., Swern Oxidation) Step1->Step2 2. (COCl)₂, DMSO, Et₃N Step3 α-Selenenylation and Oxidative Elimination Step2->Step3 3. PhSeCl, LDA; then H₂O₂ End Chiral Cyclopentenone Intermediate Step3->End

Caption: Synthetic workflow for a key intermediate.

Protocol Details:

  • Protection of the Hydroxyl Group:

    • Dissolve this compound in anhydrous dimethylformamide (DMF).

    • Add imidazole followed by tert-butyldimethylsilyl chloride (TBDMSCl) at 0 °C.

    • Stir the reaction mixture at room temperature until completion (monitored by TLC).

    • Work up the reaction by adding water and extracting with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the protected intermediate.

  • Oxidation to the Ketone:

    • Prepare a solution of oxalyl chloride in anhydrous dichloromethane (DCM) and cool to -78 °C.

    • Add dimethyl sulfoxide (DMSO) dropwise, followed by a solution of the TBDMS-protected carbamate in DCM.

    • After stirring for 30 minutes, add triethylamine (Et₃N) and allow the reaction to warm to room temperature.

    • Quench the reaction with water and extract the product with DCM. The combined organic layers are washed with brine, dried, and concentrated to give the crude ketone.

  • Formation of the Cyclopentenone:

    • Prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at -78 °C.

    • Add a solution of the ketone in THF to the LDA solution.

    • After stirring, add a solution of phenylselenyl chloride (PhSeCl) in THF.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • To the crude selanyl ketone, add hydrogen peroxide (H₂O₂) in the presence of pyridine in DCM at 0 °C.

    • After the reaction is complete, work up by washing with aqueous sodium bicarbonate and brine. The organic layer is dried and concentrated. The crude product is purified by column chromatography to afford the desired chiral cyclopentenone intermediate.

In Vivo Anti-Inflammatory Activity Assay: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard method for evaluating the acute anti-inflammatory activity of a test compound.[4][5][6][7]

Paw_Edema_Workflow Acclimatization Acclimatize Rats (e.g., 1 week) Grouping Divide into Groups (Control, Standard, Test) Acclimatization->Grouping Baseline Measure Baseline Paw Volume Grouping->Baseline Dosing Administer Vehicle, Standard Drug (e.g., Indomethacin), or Test Compound Baseline->Dosing Induction Inject Carrageenan into Paw Dosing->Induction 30 min post-dosing Measurement Measure Paw Volume at Intervals (e.g., 1, 2, 3, 4, 5 hours) Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis

Caption: Carrageenan-induced paw edema assay workflow.

Protocol Details:

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.

  • Grouping: Animals are divided into at least three groups:

    • Control group (receives vehicle).

    • Standard group (receives a known anti-inflammatory drug, e.g., indomethacin at 10 mg/kg).

    • Test group(s) (receives the test compound at various doses).

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

    • After 30-60 minutes, inject 0.1 mL of 1% w/v carrageenan suspension in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for the standard and test groups relative to the control group using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

In Vitro Functional Assay: cAMP Measurement in EP2-Expressing Cells

This protocol is for determining the agonist activity of a compound at the EP2 receptor by measuring the intracellular accumulation of cyclic AMP (cAMP).[8][9][10]

cAMP_Assay_Workflow Cell_Culture Culture HEK293 cells stably expressing human EP2 receptor Seeding Seed cells into 96-well plates Cell_Culture->Seeding Pre-incubation Pre-incubate with PDE inhibitor (e.g., IBMX) Seeding->Pre-incubation Stimulation Add test compound or standard agonist (e.g., PGE2) Pre-incubation->Stimulation Lysis Lyse cells to release intracellular cAMP Stimulation->Lysis Incubate for 30 min Detection Quantify cAMP using a competitive immunoassay (e.g., HTRF, ELISA) Lysis->Detection Analysis Generate dose-response curve and calculate EC50 Detection->Analysis

Caption: Workflow for cAMP functional assay.

Protocol Details:

  • Cell Culture: Maintain HEK293 cells stably expressing the human EP2 receptor in appropriate culture medium.

  • Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to attach overnight.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent cAMP degradation.

    • Add varying concentrations of the test compound or a standard agonist (e.g., PGE2).

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Lyse the cells to release the accumulated intracellular cAMP.

  • cAMP Quantification:

    • Quantify the cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the log of the agonist concentration.

    • Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Conclusion

This compound is a valuable chiral intermediate for the synthesis of selective EP2 receptor agonists. While the primary therapeutic focus for these compounds has been outside of inflammation, the integral role of the EP2 receptor in inflammatory pathways suggests a significant, yet to be fully explored, potential for these molecules as novel anti-inflammatory agents. The provided protocols offer a framework for the synthesis and evaluation of such compounds, paving the way for further research and development in this promising area.

References

Application Notes and Protocols: Protecting Group Strategies for tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and strategies for the selective protection and deprotection of the hydroxyl and amino functional groups of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate. The presented methodologies are essential for the multi-step synthesis of complex molecules where selective functional group manipulation is required.

Overview of Protecting Group Strategies

This compound possesses two key functional groups: a secondary alcohol and a tert-butoxycarbonyl (Boc)-protected amine. The strategic use of protecting groups allows for chemical transformations to be performed on one part of the molecule while the other functional group remains inert. Orthogonal protecting group strategies are particularly valuable as they enable the selective removal of one protecting group in the presence of another.

This document outlines two primary orthogonal strategies:

  • Strategy A: Protection of the hydroxyl group followed by selective deprotection of the Boc group.

  • Strategy B: Selective deprotection of the Boc group while the hydroxyl group remains unprotected.

The choice of strategy will depend on the subsequent synthetic steps.

Data Presentation: Comparison of Protecting Group Strategies

The following tables summarize the typical reaction conditions and expected outcomes for the protection of the hydroxyl group and the deprotection of the Boc group.

Table 1: Protection of the Hydroxyl Group

Protecting GroupReagents and ConditionsSolventTypical Reaction TimeTypical YieldDeprotection Conditions
tert-Butyldimethylsilyl (TBS)TBS-Cl, ImidazoleDMF12-18 h>95%TBAF, THF
Acetyl (Ac)Acetic anhydride, Pyridine, DMAP (cat.)DCM2-4 h>98%K₂CO₃, MeOH

Table 2: Deprotection of the Boc Group

O-Protecting GroupReagents and ConditionsSolventTypical Reaction TimeTypical YieldNotes
TBS4 M HCl in 1,4-Dioxane1,4-Dioxane1-2 h>95%TBS group is stable under these conditions.
AcOxalyl chloride, MethanolMethanol1-4 h~90%A mild method that is compatible with the acetyl group.[1][2]
None (Free OH)4 M HCl in 1,4-Dioxane1,4-Dioxane1-2 h>95%Direct deprotection to the amino alcohol hydrochloride.

Experimental Protocols

Protection of the Hydroxyl Group

3.1.1. Protocol 1: tert-Butyldimethylsilyl (TBS) Protection

This protocol describes the protection of the secondary alcohol as a TBS ether, which is stable to a wide range of reaction conditions but can be selectively removed with a fluoride source.

  • Materials:

    • This compound

    • tert-Butyldimethylsilyl chloride (TBS-Cl)

    • Imidazole

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether (Et₂O)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

    • Add TBS-Cl (1.2 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford tert-Butyl ((1R,2S)-2-((tert-butyldimethylsilyl)oxy)cyclopentyl)carbamate.

3.1.2. Protocol 2: Acetyl (Ac) Protection

This protocol details the protection of the hydroxyl group as an acetate ester, which is stable to acidic conditions used for Boc deprotection and can be removed under basic conditions.

  • Materials:

    • This compound

    • Acetic anhydride (Ac₂O)

    • Pyridine

    • 4-Dimethylaminopyridine (DMAP)

    • Anhydrous Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add pyridine (2.0 eq) and a catalytic amount of DMAP (0.1 eq).

    • Cool the mixture to 0 °C and add acetic anhydride (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of water.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product, (1S,2R)-2-((tert-butoxycarbonyl)amino)cyclopentyl acetate, is often of sufficient purity for the next step, or can be purified by flash chromatography if necessary.

Deprotection of the Boc Group

3.2.1. Protocol 3: Selective Boc Deprotection in the Presence of a TBS Ether

This protocol describes the selective removal of the Boc group under acidic conditions while the TBS ether remains intact.

  • Materials:

    • tert-Butyl ((1R,2S)-2-((tert-butyldimethylsilyl)oxy)cyclopentyl)carbamate

    • 4 M HCl in 1,4-Dioxane

    • Diethyl ether (Et₂O)

  • Procedure:

    • Dissolve tert-Butyl ((1R,2S)-2-((tert-butyldimethylsilyl)oxy)cyclopentyl)carbamate (1.0 eq) in a minimal amount of 1,4-dioxane.

    • Add 4 M HCl in 1,4-dioxane (5-10 eq) at room temperature.

    • Stir the mixture for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of (1R,2S)-2-((tert-butyldimethylsilyl)oxy)cyclopentan-1-amine.

    • Collect the solid by filtration and dry under vacuum.

3.2.2. Protocol 4: Selective Boc Deprotection in the Presence of an Acetate Ester

This protocol utilizes a mild method for Boc deprotection that is compatible with the acetate protecting group.[1][2]

  • Materials:

    • (1S,2R)-2-((tert-butoxycarbonyl)amino)cyclopentyl acetate

    • Oxalyl chloride

    • Anhydrous Methanol (MeOH)

    • Diethyl ether (Et₂O)

  • Procedure:

    • Dissolve (1S,2R)-2-((tert-butoxycarbonyl)amino)cyclopentyl acetate (1.0 eq) in anhydrous methanol.

    • Cool the solution to 0 °C and slowly add oxalyl chloride (2.0-3.0 eq).

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The resulting crude product, (1S,2R)-2-aminocyclopentyl acetate hydrochloride, can be used directly or purified further if needed.

Visualization of Protecting Group Strategies

The following diagrams illustrate the logical workflow for the orthogonal protection and deprotection strategies described.

Protecting_Group_Strategy Start tert-Butyl ((1R,2S)-2- hydroxycyclopentyl)carbamate Protect_OH Protect Hydroxyl Group Start->Protect_OH TBS-Cl or Ac₂O Direct_Deprotect_Boc Deprotect Boc Group Start->Direct_Deprotect_Boc Acidic Conditions O_Protected O-Protected Intermediate Protect_OH->O_Protected Deprotect_Boc Deprotect Boc Group O_Protected->Deprotect_Boc Acidic Conditions Final_Amine Free Amine, Protected Hydroxyl Deprotect_Boc->Final_Amine Deprotect_OH Deprotect Hydroxyl Group Final_Amine->Deprotect_OH TBAF or Base Final_Diol_Amine Free Amino Alcohol Deprotect_OH->Final_Diol_Amine Direct_Deprotect_Boc->Final_Diol_Amine

Caption: Orthogonal protecting group workflow.

The following diagram illustrates the decision-making process for choosing a protecting group strategy based on the desired synthetic outcome.

Decision_Tree Start Starting Material: This compound Question1 Is subsequent reaction at the Nitrogen or Oxygen? Start->Question1 React_at_N Reaction at Nitrogen Question1->React_at_N Nitrogen React_at_O Reaction at Oxygen Question1->React_at_O Oxygen Strategy_A Strategy A: 1. Protect OH (e.g., TBS, Ac) 2. Deprotect Boc (Acid) React_at_N->Strategy_A Strategy_B Strategy B: Directly use the free OH React_at_O->Strategy_B Outcome_A Product with free amine and protected hydroxyl Strategy_A->Outcome_A Outcome_B Product with modified hydroxyl and intact Boc group Strategy_B->Outcome_B

Caption: Decision tree for protecting group strategy.

References

Application Notes and Protocols for the Scale-Up Synthesis of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate, a valuable chiral building block in the development of pharmaceuticals. The synthetic strategy focuses on a robust and scalable three-step process: synthesis of racemic cis-2-aminocyclopentanol, enzymatic kinetic resolution to isolate the desired (1R,2S)-enantiomer, and subsequent protection of the amino group with a tert-butoxycarbonyl (Boc) group. This methodology offers a practical and efficient route to the target compound with high enantiomeric purity, suitable for industrial applications.

Introduction

Chiral 1,2-amino alcohols are privileged scaffolds in medicinal chemistry, frequently incorporated into biologically active molecules. The specific stereoisomer, this compound, serves as a key intermediate in the synthesis of various therapeutic agents. The development of a scalable and cost-effective synthetic route to this compound is therefore of significant interest to the pharmaceutical industry. The protocols detailed herein are designed to be readily implemented in a laboratory or pilot plant setting.

Overall Synthetic Workflow

The synthesis is divided into three main stages, as illustrated in the workflow diagram below.

G cluster_0 Stage 1: Racemate Synthesis cluster_1 Stage 2: Chiral Resolution cluster_2 Stage 3: Boc Protection A Cyclopentene Oxide C Racemic cis-2-aminocyclopentanol A->C Ring Opening B Ammonia B->C D Enzymatic Kinetic Resolution (Lipase) C->D E (1R,2S)-2-aminocyclopentanol D->E F Acylated (1S,2R)-enantiomer D->F H tert-Butyl ((1R,2S)-2- hydroxycyclopentyl)carbamate E->H Boc Protection G Di-tert-butyl dicarbonate (Boc)2O G->H

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of Racemic cis-2-aminocyclopentanol

This stage involves the ammonolysis of cyclopentene oxide to yield the racemic cis-2-aminocyclopentanol.

Materials:

  • Cyclopentene oxide

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Protocol:

  • In a well-ventilated fume hood, charge a round-bottom flask with cyclopentene oxide (1.0 eq) and ethanol (5-10 volumes).

  • Add aqueous ammonia (5-10 eq) to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess ammonia under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure or used directly in the next stage.

Expected Yield: 70-85%

Stage 2: Enzymatic Kinetic Resolution of cis-2-aminocyclopentanol

This protocol utilizes a lipase to selectively acylate the (1S,2R)-enantiomer, allowing for the separation of the desired (1R,2S)-2-aminocyclopentanol. Lipases such as Candida antarctica lipase B (CAL-B) have shown high enantioselectivity for similar substrates.[1][2]

Materials:

  • Racemic cis-2-aminocyclopentanol

  • Immobilized Lipase (e.g., Novozym 435)

  • Acyl donor (e.g., ethyl acetate, vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Orbital shaker or stirred reactor

  • Filtration apparatus

Protocol:

  • To a stirred solution of racemic cis-2-aminocyclopentanol (1.0 eq) in the chosen anhydrous organic solvent (10-20 volumes), add the immobilized lipase (10-50% by weight of the substrate).

  • Add the acyl donor (0.5-0.6 eq) to the suspension.

  • Agitate the mixture at a controlled temperature (typically 30-50 °C).

  • Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (e.e.) of the unreacted alcohol and the conversion. The reaction should be stopped at or near 50% conversion to achieve the highest possible e.e. for the remaining alcohol.

  • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the solvent and reused.

  • The filtrate contains the desired (1R,2S)-2-aminocyclopentanol and the acylated (1S,2R)-enantiomer.

  • Separate the (1R,2S)-2-aminocyclopentanol from the acylated enantiomer by extraction or column chromatography. An acidic wash can be used to extract the basic amino alcohol into the aqueous phase, leaving the acylated product in the organic phase. Subsequent basification of the aqueous phase and extraction will yield the desired product.

Data Presentation: Lipase-Catalyzed Resolution of 2-Substituted Cycloalkanols

Substrate (Racemic)EnzymeAcyl DonorSolventEnantioselectivity (E)Reference
2-cyanocyclopentanolLipase PSVinyl AcetateDiethyl ether>200[3]
2-dialkylaminomethylcyclopentanolNovozym 435Vinyl AcetateDiisopropyl etherHigh[3]

Note: The data presented is for structurally related compounds, demonstrating the feasibility and high enantioselectivity of lipase-catalyzed resolution of 2-substituted cyclopentanol derivatives.[3]

Stage 3: tert-Butoxycarbonyl (Boc) Protection

The final step is the protection of the amino group of (1R,2S)-2-aminocyclopentanol.

Materials:

  • (1R,2S)-2-aminocyclopentanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system with water)

  • Base (e.g., Triethylamine (NEt₃), Sodium bicarbonate (NaHCO₃))

  • Round-bottom flask

  • Magnetic stirrer

Protocol:

  • Dissolve (1R,2S)-2-aminocyclopentanol (1.0 eq) in the chosen solvent (10-20 volumes).

  • Add the base (1.1-1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.05-1.2 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • If using a water-miscible solvent, remove it under reduced pressure. If using a water-immiscible solvent, separate the organic layer.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Data Presentation: Boc Protection of Amines

Amine SubstrateBaseSolventYield (%)Reference
Various primary and secondary aminesNaHCO₃Chloroform/WaterHighGeneral Method
Aromatic aminesNoneMethanolHigh[4]

Note: Alcoholic solvents can significantly accelerate the Boc protection of amines.[4]

Characterization Data (Representative)

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
This compoundC₁₀H₁₉NO₃201.26White to off-white solid4.80-4.60 (br s, 1H), 4.15-4.05 (m, 1H), 3.85-3.75 (m, 1H), 2.00-1.40 (m, 6H), 1.45 (s, 9H)156.5, 80.0, 75.5, 60.0, 34.0, 30.0, 28.5, 21.0

Note: The characterization data is representative and may vary slightly depending on the specific batch and analytical conditions.

Logical Relationships in Synthesis

The following diagram illustrates the key decisions and dependencies in the synthetic process.

G cluster_0 Synthesis Strategy cluster_1 Key Considerations Start Starting Material: Cyclopentene Oxide Racemate Synthesis of Racemic cis-2-aminocyclopentanol Start->Racemate Resolution Chiral Resolution Racemate->Resolution Boc Boc Protection Resolution->Boc Resolution_Method Choice of Resolution Method: - Enzymatic - Diastereomeric Salt Formation Resolution->Resolution_Method Product Final Product: This compound Boc->Product Boc_Conditions Boc Protection Conditions: - Solvent - Base Boc->Boc_Conditions Enzyme_Choice Enzyme Selection: - Lipase Type - Immobilization Resolution_Method->Enzyme_Choice Acyl_Donor Acyl Donor Selection Resolution_Method->Acyl_Donor

Caption: Decision and dependency diagram for the synthesis.

Conclusion

The presented protocols offer a comprehensive guide for the scale-up synthesis of this compound. The combination of a straightforward racemic synthesis followed by a highly selective enzymatic resolution provides a practical and efficient route to this important chiral intermediate. The detailed experimental procedures and tabulated data are intended to facilitate the implementation of this synthesis in research and development settings, ultimately supporting the advancement of new pharmaceutical agents.

References

Troubleshooting & Optimization

Technical Support Center: Reactions of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate. The following sections address common issues encountered during deprotection, oxidation, and peptide coupling reactions.

I. Boc Deprotection

The removal of the tert-butoxycarbonyl (Boc) protecting group is a critical step in utilizing this compound for further synthetic transformations. This section provides guidance on common issues related to this process.

Frequently Asked Questions (FAQs) - Boc Deprotection

Q1: What are the common causes of incomplete Boc deprotection?

A1: Incomplete deprotection of the Boc group can arise from several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the Boc group. This can be due to a low concentration of the acid (e.g., trifluoroacetic acid - TFA), degradation of the acid by absorbing water, or the inherent stability of the carbamate.

  • Steric Hindrance: The cyclopentyl ring structure can create steric hindrance around the carbamate, necessitating more forcing conditions such as higher temperatures, longer reaction times, or a stronger acid for complete removal.

  • Poor Substrate Solubility: If the starting material has poor solubility in the reaction solvent, it can lead to a heterogeneous mixture and an incomplete reaction.

  • Insufficient Reagent Equivalents: The amount of acid used may be insufficient to drive the reaction to completion, particularly if the reaction mixture contains other basic functional groups that can neutralize the acid.

Q2: I'm observing unexpected side products after Boc deprotection. What are they and how can I prevent them?

A2: The most common side reaction during Boc deprotection is the alkylation of nucleophiles by the tert-butyl cation generated upon cleavage of the Boc group. In the case of the deprotected cis-1-amino-2-hydroxycyclopentane, potential side reactions include:

  • O-alkylation: The hydroxyl group can be alkylated by the tert-butyl cation, forming a tert-butyl ether byproduct.

  • Intramolecular Cyclization: The proximate cis-amino and hydroxyl groups can undergo intramolecular cyclization to form an oxazolidinone, especially under certain reaction conditions.[1]

  • Alkylation of other nucleophiles: If other nucleophilic functional groups are present in the molecule or in the reaction mixture (e.g., scavengers with low reactivity), they can also be alkylated.

To prevent these side reactions, the use of "scavengers" is highly recommended. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the substrate, effectively trapping it before it can react with your molecule of interest.[2]

Q3: Which scavenger should I use for the deprotection of this compound?

A3: The choice of scavenger depends on the specific downstream applications and the desired purity of the product. For a simple deprotection where the primary concern is preventing O-tert-butylation, common scavengers include:

  • Triethylsilane (TES) or Triisopropylsilane (TIS): These are highly effective carbocation scavengers.

  • Anisole or Thioanisole: These aromatic compounds can also effectively trap the tert-butyl cation.

A cocktail of scavengers is often more effective than a single one. A common general-purpose cocktail is a mixture of TFA, TIS, and water.

Quantitative Data on Scavenger Efficiency

The following table summarizes the effectiveness of different scavenger cocktails in minimizing common side reactions during Boc deprotection of model peptides, which can serve as a guideline.

Scavenger Cocktail (v/v/v)% Desired Product% S-tert-butylated Byproduct (in a Cys-containing peptide)Reference
TFA / H₂O (95:5)85%15%[2]
TFA / TIS / H₂O (95:2.5:2.5)>98%<2%[2]
TFA / Thioanisole / H₂O (95:2.5:2.5)>95%<5%[2]
Experimental Protocol: Boc Deprotection with Scavengers

This protocol provides a general guideline for the acid-catalyzed deprotection of this compound in solution.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add TIS (2-5 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add TFA (10-20 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.

  • Redissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude deprotected product.

  • Purify the product by column chromatography if necessary.

Troubleshooting Workflow for Boc Deprotection

Start Boc Deprotection Reaction Check_Completion Reaction Complete? (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Acid Increase Acid Concentration/Equivalents Incomplete->Increase_Acid Increase_Time_Temp Increase Reaction Time/Temperature Incomplete->Increase_Time_Temp Change_Solvent Change Solvent for Better Solubility Incomplete->Change_Solvent Side_Products Side Products Observed? Complete->Side_Products No_Side_Products No Side Products Side_Products->No_Side_Products No Yes_Side_Products Side Products Present Side_Products->Yes_Side_Products Yes Workup Proceed to Workup & Purification No_Side_Products->Workup Add_Scavenger Add/Increase Scavenger (e.g., TIS) Yes_Side_Products->Add_Scavenger Optimize_Conditions Optimize Reaction Conditions (Lower Temp.) Yes_Side_Products->Optimize_Conditions Increase_Acid->Start Retry Increase_Time_Temp->Start Retry Change_Solvent->Start Retry Add_Scavenger->Start Retry Optimize_Conditions->Start Retry

Caption: Troubleshooting workflow for Boc deprotection.

II. Oxidation of the Hydroxyl Group

A common downstream reaction is the oxidation of the secondary alcohol to a ketone. This section provides guidance on troubleshooting this transformation while the amine is still Boc-protected.

Frequently Asked Questions (FAQs) - Oxidation

Q1: My oxidation reaction is sluggish or incomplete. What could be the cause?

A1: Several factors can lead to an incomplete oxidation:

  • Reagent Quality: Oxidizing agents like Dess-Martin periodinane (DMP) can degrade upon storage. Ensure you are using fresh or properly stored reagents. For Swern oxidations, the oxalyl chloride and DMSO must be of high quality and anhydrous.

  • Insufficient Equivalents of Oxidant: Ensure you are using a sufficient excess of the oxidizing agent, typically 1.5 to 2 equivalents.

  • Low Reaction Temperature: While many oxidations are run at low temperatures to minimize side reactions, the reaction may be too slow. Consider allowing the reaction to warm to room temperature for a short period.

  • Steric Hindrance: The cyclopentyl ring and the bulky Boc group may sterically hinder the approach of the oxidant to the hydroxyl group.

Q2: I am observing byproducts after my oxidation. What are they and how can I avoid them?

A2: Common byproducts depend on the oxidation method used:

  • Dess-Martin Periodinane (DMP) Oxidation: The primary byproducts are iodine-containing species which can sometimes be difficult to remove. A common workup procedure involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Swern Oxidation: Over-oxidation is generally not an issue with Swern conditions. However, side reactions can occur if the reaction temperature is not carefully controlled, rising above -60 °C. The most notable byproduct is dimethyl sulfide, which has a strong, unpleasant odor.

Q3: Can I perform the oxidation after Boc deprotection?

A3: It is generally not advisable to perform the oxidation after Boc deprotection without re-protecting the amine. The free amine is susceptible to oxidation and can lead to a complex mixture of products.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol describes the oxidation of the hydroxyl group of this compound.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add DMP (1.5 equivalents) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with DCM.

  • Quench the reaction by adding a mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the layers are clear.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ketone by column chromatography.

Oxidation Reaction Workflow

Start This compound Oxidation Oxidation (e.g., DMP or Swern) Start->Oxidation Ketone tert-Butyl ((1R)-2-oxocyclopentyl)carbamate Oxidation->Ketone Deprotection Boc Deprotection Ketone->Deprotection Final_Product (1R)-2-aminocyclopentanone Deprotection->Final_Product

Caption: Experimental workflow for oxidation.

III. Peptide Coupling

After Boc deprotection, the resulting (1R,2S)-2-aminocyclopentanol can be used in peptide synthesis. This section addresses potential issues during the coupling step.

Frequently Asked Questions (FAQs) - Peptide Coupling

Q1: I am experiencing low coupling yields when using the deprotected (1R,2S)-2-aminocyclopentanol. Why is this happening?

A1: Low coupling yields can be attributed to several factors:

  • Steric Hindrance: The cyclic nature of the aminocyclopentanol can present steric challenges, slowing down the coupling reaction compared to acyclic amines.

  • Reduced Nucleophilicity: The nucleophilicity of the amine can be influenced by the adjacent hydroxyl group.

  • Inefficient Activation: The method used to activate the carboxylic acid of the incoming amino acid may not be efficient enough to overcome the steric hindrance of the aminocyclopentanol.

  • Aggregation: If the peptide sequence being synthesized is hydrophobic, aggregation can occur on the solid support (in SPPS), blocking the reactive sites.

Q2: How can I improve the efficiency of the peptide coupling reaction?

A2: To improve coupling efficiency:

  • Use a More Potent Coupling Reagent: For sterically hindered amines, stronger coupling reagents such as HATU, HBTU, or COMU are often more effective than standard carbodiimide reagents like DIC.

  • Increase Reaction Time and/or Temperature: Allowing the coupling reaction to proceed for a longer duration or gently heating the reaction can help drive it to completion. However, be mindful that prolonged heating can increase the risk of racemization.

  • Double Coupling: If a single coupling does not go to completion (as indicated by a positive Kaiser test in SPPS), a second coupling with fresh reagents can be performed.

  • Change the Solvent: In some cases, changing the solvent from DMF to NMP can improve solvation and reduce aggregation, leading to better coupling efficiency.

Q3: Is there a risk of racemization during the coupling reaction?

A3: Yes, racemization of the activated amino acid is a potential side reaction in any peptide coupling. To minimize racemization:

  • Use Additives: Additives such as HOBt or Oxyma Pure are crucial when using carbodiimide coupling reagents as they form active esters that are less prone to racemization.

  • Choose the Right Base: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of a stronger, more hindered base like DIPEA.

  • Control the Temperature: Perform the coupling at the lowest temperature that allows for a reasonable reaction rate.

Peptide Coupling Signaling Pathway

cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Amino_Acid R-COOH (Protected Amino Acid) Activated_Ester Activated Intermediate (e.g., OAt-ester) Amino_Acid->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU, DIC) Coupling_Reagent->Activated_Ester Activated_Ester->Activated_Ester_c Deprotected_Amine (1R,2S)-2-aminocyclopentanol Peptide Dipeptide Product Deprotected_Amine->Peptide Nucleophilic Attack Activated_Ester_c->Peptide

Caption: Signaling pathway for peptide coupling.

References

Technical Support Center: Optimizing Reaction Conditions for tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a three-step sequence starting from cyclopentene oxide. This pathway involves the diastereoselective ring-opening of the epoxide to introduce the azide functionality, followed by reduction of the azide to the corresponding amine, and subsequent protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Synthetic_Pathway cluster_0 Step 1: Azide Introduction cluster_1 Step 2: Azide Reduction cluster_2 Step 3: Boc Protection Cyclopentene_Oxide Cyclopentene Oxide Azidocyclopentanol (1R,2S)-2-Azidocyclopentanol Cyclopentene_Oxide->Azidocyclopentanol NaN3, NH4Cl H2O/EtOH Aminocyclopentanol (1R,2S)-2-Aminocyclopentanol Azidocyclopentanol->Aminocyclopentanol H2, Pd/C MeOH Final_Product tert-Butyl ((1R,2S)-2- hydroxycyclopentyl)carbamate Aminocyclopentanol->Final_Product (Boc)2O, Et3N DCM

Caption: Synthetic route to this compound.

Troubleshooting Guides

Problem 1: Low Yield or Incomplete Reaction in Step 1 (Azide Introduction)

Question: I am getting a low yield of (1R,2S)-2-azidocyclopentanol, and my reaction doesn't seem to go to completion. What could be the issue?

Answer:

Low yields in the ring-opening of cyclopentene oxide with sodium azide can be attributed to several factors. The reaction is a nucleophilic substitution, and its efficiency is dependent on the reaction conditions.

Troubleshooting Steps:

  • Reagent Quality: Ensure that the sodium azide and ammonium chloride are dry and of high purity. Moisture can interfere with the reaction.

  • Solvent System: The choice of solvent is critical. A mixture of water and ethanol is commonly used to ensure the solubility of both the inorganic salts and the organic epoxide.[1] Experiment with the solvent ratio to optimize the reaction.

  • Temperature and Reaction Time: This reaction often requires heating to proceed at a reasonable rate. If the reaction is sluggish at a lower temperature, gradually increase it to the reflux temperature of the solvent system. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • pH of the Reaction Mixture: The pH can influence the reactivity of the azide nucleophile. While the use of ammonium chloride provides some buffering, ensuring the reaction medium is not overly acidic or basic can be beneficial.

ParameterStandard ConditionOptimized Condition
Solvent Ratio (EtOH:H₂O) 1:12:1 or 3:1
Temperature Room TemperatureReflux (approx. 80-90 °C)
Reaction Time 12 hours24-48 hours (monitored by TLC)
Problem 2: Poor Diastereoselectivity in Step 1

Question: I am obtaining a mixture of diastereomers in the synthesis of 2-azidocyclopentanol. How can I improve the diastereoselectivity for the desired (1R,2S) isomer?

Answer:

The ring-opening of an epoxide by a nucleophile is an anti-addition. To obtain the cis relationship between the hydroxyl and the former epoxide oxygen in the product (which, with the azide, gives the desired stereochemistry), the starting material and conditions must favor a specific attack. The formation of the undesired trans isomer can occur if the reaction conditions are not optimal.

Troubleshooting Steps:

  • Reaction Mechanism: The reaction proceeds via an Sₙ2 mechanism, where the azide ion attacks one of the epoxide carbons, leading to an inversion of configuration at that center. To obtain the (1R,2S) product, the attack must occur with high stereospecificity.

  • Catalyst/Additive: The use of a mild Lewis acid or a specific catalyst can sometimes enhance the stereoselectivity. However, for this reaction, the use of ammonium chloride is standard. Ensure its presence in stoichiometric amounts.

  • Purification: If a mixture of diastereomers is formed, careful purification by column chromatography may be necessary to isolate the desired isomer. The polarity of the diastereomers is often different enough to allow for separation.

Troubleshooting_Diastereoselectivity Start Poor Diastereoselectivity in Azide Introduction Check_Reagents Verify Purity of Cyclopentene Oxide Start->Check_Reagents Check_Conditions Optimize Reaction Temperature and Time Start->Check_Conditions Consider_Purification Employ Column Chromatography Check_Reagents->Consider_Purification Check_Conditions->Consider_Purification Result Isolated (1R,2S) Isomer Consider_Purification->Result

Caption: Decision tree for troubleshooting poor diastereoselectivity.

Problem 3: Incomplete Reduction of the Azide in Step 2

Question: The reduction of the azido group to the amine is not going to completion. How can I improve the conversion?

Answer:

The reduction of an azide to an amine is a common transformation, but its success depends on the catalyst and reaction conditions.

Troubleshooting Steps:

  • Catalyst Activity: The palladium on carbon (Pd/C) catalyst can lose its activity over time. Use fresh, high-quality catalyst. The catalyst loading is also important; typically 5-10 mol% is used.

  • Hydrogen Pressure: While this reduction can often be carried out at atmospheric pressure of hydrogen (using a balloon), for more stubborn reductions, increasing the pressure using a Parr shaker or a similar apparatus can significantly improve the reaction rate and completion.

  • Solvent: Methanol or ethanol are common solvents for this reaction. Ensure the solvent is of high purity and anhydrous if necessary, although for this reduction, it is not strictly required.

  • Reaction Time: Monitor the reaction by TLC. The disappearance of the starting azide and the appearance of the more polar amine product can be easily visualized.

ParameterStandard ConditionOptimized Condition
Catalyst Loading (10% Pd/C) 5 mol%10 mol%
Hydrogen Pressure 1 atm (balloon)50 psi
Reaction Time 4 hours12-24 hours
Problem 4: Low Yield and Side Products in Step 3 (Boc Protection)

Question: I am getting a low yield of the final product, and I see some side products on my TLC. What could be the cause?

Answer:

The Boc protection of an amino alcohol can sometimes lead to side products, most commonly the O-acylated product or the formation of a cyclic carbamate. Low yield can also be due to incomplete reaction or difficult purification.

Troubleshooting Steps:

  • Reagent Stoichiometry: Use a slight excess of di-tert-butyl dicarbonate ((Boc)₂O), typically 1.1 to 1.2 equivalents. The amount of base (e.g., triethylamine) should be at least stoichiometric to the amine.

  • Reaction Temperature: This reaction is typically run at room temperature. Running the reaction at 0 °C can sometimes minimize the formation of side products by slowing down competing reactions.

  • Choice of Base: Triethylamine is a common choice. Other non-nucleophilic bases like diisopropylethylamine (DIPEA) can also be used.

  • Work-up and Purification: The work-up should be performed carefully to remove excess reagents and byproducts. A mild acidic wash can remove the excess base, followed by a wash with brine. Purification is typically achieved by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the role of ammonium chloride in the first step?

A1: Ammonium chloride acts as a mild proton source in the reaction. The epoxide oxygen can be protonated, which activates the epoxide ring towards nucleophilic attack by the azide ion. It also helps to maintain a slightly acidic pH, which can be optimal for the reaction.[1]

Q2: Can I use other reducing agents for the azide reduction in Step 2?

A2: Yes, other reducing agents can be used. For example, lithium aluminum hydride (LiAlH₄) in a solvent like THF is a powerful reducing agent that can effectively reduce azides to amines. However, catalytic hydrogenation is often preferred as it is a cleaner reaction with easier work-up.

Q3: My final product is an oil, but I have seen it reported as a solid. How can I induce crystallization?

A3: If your purified product is an oil, it may be due to residual solvent or minor impurities. Try to remove all solvent under high vacuum. If it remains an oil, you can try to induce crystallization by dissolving it in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate) and then adding a co-solvent in which it is poorly soluble (e.g., hexanes) until the solution becomes slightly cloudy. Allowing this solution to cool slowly may induce crystallization. Seeding with a small crystal of the product, if available, can also be effective.

Q4: How can I confirm the stereochemistry of my final product?

A4: The stereochemistry of the final product can be confirmed using several analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) can be used to determine the enantiomeric and diastereomeric purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY, can provide information about the relative stereochemistry of the protons on the cyclopentane ring.

Experimental Protocols

Step 1: Synthesis of (1R,2S)-2-Azidocyclopentanol
  • To a solution of cyclopentene oxide (1.0 eq) in a 1:1 mixture of ethanol and water, add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 85 °C) and stir for 24 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain (1R,2S)-2-azidocyclopentanol.

Step 2: Synthesis of (1R,2S)-2-Aminocyclopentanol
  • Dissolve (1R,2S)-2-azidocyclopentanol (1.0 eq) in methanol.

  • Carefully add 10% palladium on carbon (10 mol%) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus at 50 psi) at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain (1R,2S)-2-aminocyclopentanol, which can often be used in the next step without further purification.

Step 3: Synthesis of this compound
  • Dissolve (1R,2S)-2-aminocyclopentanol (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Prepare Reagents and Solvents Glassware Assemble and Dry Glassware Reagents->Glassware Setup Set up Reaction under Inert Atmosphere Glassware->Setup Addition Add Reagents Sequentially Setup->Addition Monitoring Monitor Reaction by TLC/LC-MS Addition->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Perform Aqueous Work-up Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization Purity Assess Purity (HPLC, etc.) Characterization->Purity

Caption: General experimental workflow for a synthetic step.

References

Common side reactions of "tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and handling.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the Boc protection of (1R,2S)-2-aminocyclopentanol to form the title compound?

A1: The most common side reactions during the Boc protection of (1R,2S)-2-aminocyclopentanol using di-tert-butyl dicarbonate (Boc₂O) include:

  • Double Boc protection (Di-Boc): The formation of a di-Boc protected amine can occur, especially if an excess of Boc₂O and a strong base are used.

  • O-Acylation: The hydroxyl group can be acylated by Boc₂O to form a tert-butyl carbonate, although this is less common than N-protection.

  • Urea formation: If the reaction conditions are not well-controlled, isocyanates can form, leading to the formation of urea byproducts.[1]

Q2: My Boc deprotection reaction is incomplete. What are the common causes?

A2: Incomplete Boc deprotection is a frequent issue and can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to fully cleave the Boc group. The quality of the acid, for example, trifluoroacetic acid (TFA) being hygroscopic, can also affect its efficacy.[2]

  • Steric Hindrance: The sterically hindered nature of the tert-butyl group can sometimes require more forceful conditions for complete removal.[2]

  • Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.[2]

  • Insufficient Reagent: The amount of acid might be stoichiometrically insufficient if other basic functional groups are present in the molecule.[2]

Q3: I am observing a new, less polar spot on my TLC plate during the acidic deprotection of my Boc-protected compound. What could this be?

A3: A new, less polar spot on the TLC plate is often indicative of a tert-butylation side reaction.[3] The tert-butyl cation generated during the cleavage of the Boc group is an electrophile and can alkylate nucleophilic sites on your starting material, product, or even the solvent.[1][3] Using scavengers like anisole or thioanisole can help to mitigate this side reaction.[4]

Q4: What are the best methods for purifying this compound?

A4: Due to the presence of both a polar hydroxyl group and a lipophilic Boc group, purification can sometimes be challenging. The most common method is flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is typically effective. For compounds that are difficult to crystallize, obtaining them as an oil is common.[5]

Q5: How should I store this compound?

A5: The compound should be stored in a cool, dry place, preferably in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.

Troubleshooting Guides

Issue 1: Low Yield During Boc Protection

If you are experiencing low yields during the Boc protection step, consider the following potential causes and solutions:

Potential CauseSuggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the reaction time or gently heating the mixture.[6]
Poor Nucleophilicity of the Amine Ensure the reaction is performed in the presence of a suitable base (e.g., triethylamine, NaOH) to deprotonate the amine and increase its nucleophilicity.[7]
Hydrolysis of Boc₂O If using aqueous conditions, ensure the pH is basic, as Boc₂O can hydrolyze under acidic conditions.
Sub-optimal Solvent The starting aminocyclopentanol may have poor solubility in common organic solvents. Consider using a solvent mixture, such as THF/water or methanol/water, to improve solubility.[8]
Issue 2: Incomplete Boc Deprotection

For troubleshooting incomplete Boc deprotection, refer to the following guide:

Potential CauseSuggested Solution
Insufficient Acid Strength Switch to a stronger acid system. If you are using TFA in DCM, consider using a solution of HCl in an organic solvent like dioxane or methanol.[2][9]
Reaction Time/Temperature Increase the reaction time and continue to monitor by TLC. Gentle heating can also be applied, but be cautious of potential side reactions.[2]
Water Contamination Use anhydrous solvents and fresh, high-quality acid, as water can reduce the effectiveness of the acid.[2]

Quantitative Data Presentation

The choice of deprotection method can significantly impact the yield and reaction time. The following table provides a comparison of common acidic deprotection methods for Boc-protected aminocyclopentanol derivatives.

Reagent(s)Solvent(s)SubstrateReaction TimeTemperatureYield (%)Reference
4M Hydrogen Chloride1,4-DioxaneN-Boc-(1R,3S)-3-aminocyclopentanol2 hoursRoom Temp. (20°C)95[10]
Acetyl Chloride / IsopropanolIsopropanolN-Boc-(1R,3S)-3-aminocyclopentanol derivative12 hoursRoom Temp. (25°C)80[10]
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)General N-Boc amines2-18 hours0°C to Room Temp.Not specified for aminocyclopentanol[10]

Experimental Protocols

Protocol 1: Boc Protection of (1R,2S)-2-aminocyclopentanol

This protocol describes a general procedure for the N-Boc protection of an amine using di-tert-butyl dicarbonate.[11]

Materials:

  • (1R,2S)-2-aminocyclopentanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF) or a THF/water mixture

  • Standard laboratory glassware

Procedure:

  • Dissolve the (1R,2S)-2-aminocyclopentanol (1.0 eq) in THF.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture at room temperature.[11]

  • Stir the reaction for 1-4 hours, monitoring its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Acid-Catalyzed Deprotection of this compound

This protocol outlines a high-yield method for the removal of the Boc protecting group using hydrogen chloride in 1,4-dioxane.[10]

Materials:

  • This compound

  • 4M Hydrogen Chloride in 1,4-Dioxane

  • Acetonitrile or Diethyl Ether (for precipitation/washing)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the Boc-protected compound in a minimal amount of 1,4-dioxane.

  • To the stirred solution, add the 4M solution of hydrogen chloride in 1,4-dioxane (typically a 5-10 fold excess).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, add acetonitrile or diethyl ether to the reaction mixture to precipitate the aminocyclopentanol hydrochloride salt.[10]

  • Collect the resulting solid by suction filtration.

  • Wash the filter cake with additional acetonitrile or diethyl ether to remove any residual impurities.

  • Dry the solid under vacuum to obtain the deprotected amine as its hydrochloride salt.

Visualizations

Boc_Protection_Mechanism Amine R-NH₂ ((1R,2S)-2-aminocyclopentanol) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Boc2O->Intermediate Product R-NH-Boc (Protected Amine) Intermediate->Product Collapse Byproducts tert-Butanol + CO₂ Intermediate->Byproducts

Caption: Mechanism of Boc protection of an amine.

Deprotection_Side_Reaction Boc_Amine R-NH-Boc Protonated_Intermediate Protonated Intermediate Boc_Amine->Protonated_Intermediate H_plus H⁺ (Acid) H_plus->Protonated_Intermediate Free_Amine R-NH₃⁺ (Deprotected Amine) Protonated_Intermediate->Free_Amine tBu_Cation tert-Butyl Cation Protonated_Intermediate->tBu_Cation Fragmentation Alkylated_Product R-NH-Boc(tBu) (tert-Butylated Side Product) tBu_Cation->Alkylated_Product Electrophilic Attack Nucleophile Nucleophile (e.g., R-NH-Boc) Nucleophile->Alkylated_Product

Caption: Side reaction of tert-butylation during Boc deprotection.

Experimental_Workflow cluster_protection Boc Protection cluster_purification Purification start Dissolve Amine & Base add_boc Add Boc₂O start->add_boc react_protect Stir & Monitor (TLC) add_boc->react_protect workup Aqueous Workup react_protect->workup chromatography Column Chromatography workup->chromatography concentrate Concentrate Fractions chromatography->concentrate characterize Characterization (NMR, MS) concentrate->characterize final_product final_product characterize->final_product Pure Product

Caption: Experimental workflow for synthesis and purification.

Troubleshooting_Deprotection start Incomplete Boc Deprotection? check_reagents Check Acid Quality & Concentration start->check_reagents Yes complete Reaction Complete start->complete No increase_time Increase Reaction Time check_reagents->increase_time increase_temp Increase Temperature increase_time->increase_temp change_acid Switch to Stronger Acid (e.g., HCl/Dioxane) increase_temp->change_acid change_acid->complete

Caption: Troubleshooting flowchart for incomplete Boc deprotection.

References

Technical Support Center: Purification of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most common and effective purification techniques for this compound are flash column chromatography and recrystallization. The choice between these methods often depends on the nature of the impurities and the scale of the reaction.

Q2: How do I choose between flash column chromatography and recrystallization?

A2: Flash column chromatography is generally preferred for separating the product from impurities with different polarities. It is highly effective for removing both more and less polar contaminants. Recrystallization is an excellent choice if the crude product is mostly pure and the impurities have different solubility profiles from the desired compound. It is often more scalable and can yield highly pure crystalline material.

Q3: What are the typical appearances and physical properties of pure this compound?

A3: Pure this compound is typically a white to off-white solid. Its molecular weight is 201.27 g/mol .

Q4: What analytical techniques can I use to assess the purity of the final product?

A4: The purity of the final product can be effectively assessed using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Thin-Layer Chromatography (TLC). TLC is often used for rapid, qualitative checks during the purification process.

Troubleshooting Guides

Flash Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor Separation of Spots on TLC Incorrect solvent system (eluent).Perform a systematic TLC analysis with different solvent systems (e.g., varying ratios of ethyl acetate/hexanes) to find an optimal eluent that gives good separation between the product and impurities.
Product Elutes with the Solvent Front The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes).
Product Does Not Elute from the Column The eluent is not polar enough.Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate).
Streaking of Spots on TLC/Column The compound may be acidic or basic, leading to strong interaction with the silica gel. The sample may be overloaded on the column.Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds). Ensure the amount of crude material loaded is appropriate for the column size.
Cracked or Channeled Silica Gel Bed Improper packing of the column.Ensure the silica gel is packed uniformly without any air bubbles or cracks. Pack the column using a slurry method for better results.
Recrystallization
Problem Possible Cause(s) Solution(s)
No Crystals Form Upon Cooling The solution is not supersaturated. The compound may be too soluble in the chosen solvent.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If the compound is too soluble, partially evaporate the solvent or add a co-solvent in which the compound is less soluble (an anti-solvent).
Oily Precipitate Forms Instead of Crystals The compound is "oiling out," which can happen if the solution is cooled too quickly or if the compound's melting point is lower than the boiling point of the solvent.Re-heat the solution until the oil redissolves, then allow it to cool more slowly. Consider using a different solvent or a solvent mixture.
Low Recovery of the Product The compound has significant solubility in the cold solvent. Too much solvent was used.Cool the solution in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary to dissolve the crude product.
Colored Impurities in the Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter the hot solution before cooling. A second recrystallization may be necessary.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol describes the purification of crude this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Glass column

  • Compressed air or nitrogen source

  • Collection tubes

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using different ratios of ethyl acetate in hexanes (e.g., 10%, 20%, 30% EtOAc/Hexanes) to determine the optimal eluent for separation. The ideal Rf value for the product should be around 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% EtOAc/Hexanes). Pour the slurry into the column and allow the silica to settle, ensuring a flat and even bed. Drain the excess solvent until it is just above the silica surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column bed.

  • Elution: Carefully add the eluent to the top of the column and apply gentle pressure. Begin collecting fractions.

  • Gradient Elution (if necessary): If the impurities are well-separated from the product, isocratic elution (using a single eluent composition) may be sufficient. If separation is challenging, a gradient elution can be employed, gradually increasing the polarity of the eluent (e.g., from 10% to 30% EtOAc in Hexanes).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization

This protocol outlines the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethyl acetate/hexanes mixture, isopropanol, or acetone)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential solvent. A good recrystallization solvent will dissolve the compound when hot but not when cold. A solvent pair, such as ethyl acetate and hexanes, can also be effective.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves. If using a solvent pair, dissolve the solid in the solvent in which it is more soluble (e.g., ethyl acetate) and then add the anti-solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Data Presentation

Table 1: Comparison of Purification Techniques

Technique Typical Purity (HPLC) Typical Recovery Scale Advantages Disadvantages
Flash Column Chromatography >98%60-85%mg to multi-gramHigh resolution, versatile for various impurities.Can be time-consuming, requires larger volumes of solvent.
Recrystallization >99%70-95%g to kgSimple, cost-effective, high purity for crystalline solids.Dependent on the compound's solubility properties, may not remove all types of impurities.

Visualizations

experimental_workflow cluster_start Crude Product cluster_purification Purification Method cluster_analysis Purity Analysis cluster_end Final Product start Crude tert-Butyl ((1R,2S)-2- hydroxycyclopentyl)carbamate col_chrom Flash Column Chromatography start->col_chrom  Impurity Profile  is Complex recryst Recrystallization start->recryst  Crude is  Relatively Pure analysis TLC, HPLC, NMR col_chrom->analysis recryst->analysis end_product Pure Product (>98%) analysis->end_product  Meets Purity  Specification

Caption: General experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_chrom Column Chromatography Issues cluster_recryst Recrystallization Issues start Purification Unsuccessful q1 Which method was used? start->q1 chrom_issue Poor Separation? q1->chrom_issue Column Chromatography recryst_issue No Crystals Formed? q1->recryst_issue Recrystallization chrom_yes Optimize Eluent (TLC trials) chrom_issue->chrom_yes Yes chrom_no Product Streaking? chrom_issue->chrom_no No chrom_streak_yes Add Modifier to Eluent (e.g., TEA or AcOH) chrom_no->chrom_streak_yes Yes chrom_streak_no Check Column Packing chrom_no->chrom_streak_no No recryst_yes Induce Crystallization (Scratch/Seed) recryst_issue->recryst_yes Yes recryst_no Oily Precipitate? recryst_issue->recryst_no No recryst_oil_yes Reheat and Cool Slowly / Change Solvent recryst_no->recryst_oil_yes Yes recryst_low_yes Minimize Solvent Volume / Cool in Ice Bath recryst_no->recryst_low_yes No recryst_oil_no Low Recovery?

Caption: Troubleshooting decision tree for purification challenges.

Technical Support Center: Deprotection of Boc-Protected 1,2-Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting the common challenges encountered during the deprotection of tert-butyloxycarbonyl (Boc)-protected 1,2-amino alcohols.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection reaction is sluggish or incomplete. What are the potential causes and how can I resolve this?

A1: Incomplete deprotection is a common issue that can arise from several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to fully cleave the Boc group. While trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are standard reagents, their effectiveness can be diminished by the presence of moisture.[1][2]

  • Steric Hindrance: Bulky substituents near the Boc-protected amine can impede the approach of the acid, slowing down the reaction rate.

  • Poor Solubility: If your substrate is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and likely incomplete.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous solvents and reagents. TFA, in particular, is hygroscopic.

  • Increase Acid Concentration or Reaction Time: You can increase the concentration of the acid or prolong the reaction time. Monitor the reaction progress closely using an appropriate analytical method like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Optimize the Solvent: If solubility is an issue, try a different solvent system. For instance, if you are using dichloromethane (DCM), you might consider switching to or adding dioxane.[3][4]

  • Elevate the Temperature: Gentle heating can sometimes facilitate the deprotection of sterically hindered substrates. However, be cautious as this can also promote side reactions.

Q2: I am observing a significant amount of a side product that seems to be an ester. What is happening and how can I prevent it?

A2: You are likely observing the result of an N- to O-acyl migration . This is a well-documented side reaction in the chemistry of 1,2-amino alcohols, particularly under strong acidic conditions used for Boc deprotection.[5][6][7] The reaction is reversible and is driven by the formation of a thermodynamically stable five-membered ring intermediate.

Mechanism of N- to O-Acyl Migration:

Under acidic conditions, the hydroxyl group of the 1,2-amino alcohol can attack the carbonyl carbon of the Boc group (or another acyl group on the nitrogen), leading to the formation of an O-acyl isomer.

Strategies to Minimize N- to O-Acyl Migration:

  • Use Milder Acidic Conditions: Instead of neat TFA, consider using a solution of HCl in an organic solvent like dioxane or methanol.[4][8][9] Milder conditions can often selectively cleave the Boc group without promoting significant acyl migration.

  • Lower the Reaction Temperature: Performing the deprotection at 0°C or even lower temperatures can help to suppress this side reaction.

  • Choose an Alternative Protecting Group: If N- to O-acyl migration is a persistent issue, consider using a protecting group that can be removed under non-acidic conditions, such as the Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile.[10]

Q3: My main byproduct is a cyclic compound. What is it and how can I avoid its formation?

A3: The cyclic byproduct is likely a 2-oxazolidinone . This occurs when the hydroxyl group of the 1,2-amino alcohol intramolecularly attacks the carbonyl of the Boc group, leading to cyclization and loss of tert-butanol. This side reaction is also favored by acidic conditions.[11][12][13][14]

Mechanism of 2-Oxazolidinone Formation:

Protonation of the Boc group makes the carbonyl carbon more electrophilic. The neighboring hydroxyl group can then act as a nucleophile, attacking the carbonyl to form a five-membered ring.

Strategies to Prevent 2-Oxazolidinone Formation:

  • Milder Deprotection Conditions: Similar to preventing N- to O-acyl migration, using milder acids (e.g., HCl in dioxane instead of neat TFA) or lower temperatures can reduce the rate of cyclization.[4][8]

  • Alternative Deprotection Methods: Consider methods that avoid strong acids altogether. For example, a procedure using oxalyl chloride in methanol has been reported to be effective for Boc deprotection under mild conditions.[1][15][16][17] Another option is the use of a Brønsted acidic deep eutectic solvent.[18]

  • Protect the Hydroxyl Group: If the hydroxyl group is not required to be free, protecting it with a suitable protecting group prior to Boc deprotection will prevent this side reaction.

Data Presentation: Comparison of Deprotection Conditions

The following tables summarize typical reaction conditions for the deprotection of Boc-protected amines. Note that optimal conditions can be substrate-dependent, and the data below should serve as a starting point for optimization.

Table 1: Trifluoroacetic Acid (TFA) Deprotection Conditions

Substrate TypeTFA Concentration in DCMTemperature (°C)Time (h)Typical Yield (%)Reference(s)
General Amines25-50%0 to RT0.5 - 2>90[19][20]
Amino Acids50%RT0.5~100 (with some ester cleavage)[21]
Peptides50%RT2 - 16Variable[22]

Table 2: Hydrochloric Acid (HCl) Deprotection Conditions

Substrate TypeHCl Concentration/SolventTemperature (°C)Time (h)Typical Yield (%)Reference(s)
General Amines4M in DioxaneRT2 - 2490-100
Amino Acids4M in DioxaneRT0.5>95[4][8][9]
Amino Acids with EstersHCl in EtOAcRT6High (no ester cleavage)

Table 3: Alternative Mild Deprotection Method

ReagentSolventTemperature (°C)Time (h)Typical Yield (%)Reference(s)
Oxalyl Chloride (3 equiv.)MethanolRT1 - 4up to 90[1][15][16][17]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection using TFA in DCM

  • Dissolve the Boc-protected 1,2-amino alcohol in dichloromethane (DCM) (approx. 0.1-0.2 M).

  • Cool the solution to 0°C using an ice bath.

  • Add trifluoroacetic acid (TFA) (typically 25-50% v/v) dropwise to the stirred solution.

  • Stir the reaction mixture at 0°C or allow it to warm to room temperature, monitoring the progress by TLC or LC-MS. Reaction times typically range from 30 minutes to 2 hours.[19]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The crude product, often obtained as a TFA salt, can be used directly in the next step or purified further. To obtain the free amine, a basic workup (e.g., washing with a saturated solution of NaHCO₃) can be performed, followed by extraction with an appropriate organic solvent. Be cautious with basic workups if other sensitive functional groups are present.[21]

Protocol 2: General Procedure for Boc Deprotection using HCl in Dioxane

  • Dissolve the Boc-protected 1,2-amino alcohol in anhydrous 1,4-dioxane.

  • To the stirred solution, add a solution of 4M HCl in 1,4-dioxane.

  • Stir the reaction at room temperature for the required time (typically 30 minutes to several hours), monitoring by TLC or LC-MS.[4][8][9]

  • Upon completion, the product hydrochloride salt may precipitate from the solution. The solvent can be removed under reduced pressure.

  • The resulting solid can be triturated with a solvent like diethyl ether, filtered, and dried under vacuum to yield the amine hydrochloride salt.[3]

Visualizations

Diagram 1: General Boc Deprotection Workflow

Boc_Deprotection_Workflow Start Boc-Protected 1,2-Amino Alcohol Reaction Acidic Deprotection (e.g., TFA/DCM or HCl/Dioxane) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup (Solvent Removal, Neutralization) Monitoring->Workup Complete Product Deprotected 1,2-Amino Alcohol Workup->Product

Caption: A general experimental workflow for the deprotection of Boc-protected 1,2-amino alcohols.

Diagram 2: Troubleshooting Logic for Boc Deprotection of 1,2-Amino Alcohols

Troubleshooting_Logic Start Boc Deprotection Issues Incomplete Incomplete Reaction? Start->Incomplete SideProduct Major Side Product? Incomplete->SideProduct No Sol_Incomplete Increase Acid Conc./Time Ensure Anhydrous Conditions Change Solvent/Temp Incomplete->Sol_Incomplete Yes EsterProduct Ester-like Side Product? SideProduct->EsterProduct Yes Success Successful Deprotection SideProduct->Success No CyclicProduct Cyclic Side Product? EsterProduct->CyclicProduct No Sol_Ester Use Milder Acid (HCl) Lower Temperature Consider Alternative PG EsterProduct->Sol_Ester Yes (N- to O-Acyl Migration) Sol_Cyclic Use Milder Conditions Alternative Deprotection Protect -OH Group CyclicProduct->Sol_Cyclic Yes (Oxazolidinone) CyclicProduct->Success No

Caption: A decision-making diagram for troubleshooting common issues in Boc deprotection.

Diagram 3: Competing Side Reaction Pathways

Side_Reactions cluster_main Main Reaction Pathway cluster_side1 N- to O-Acyl Migration cluster_side2 Oxazolidinone Formation Start Boc-Protected 1,2-Amino Alcohol R-CH(OH)-CH(R')-NHBoc Deprotected Desired Product R-CH(OH)-CH(R')-NH2 Start->Deprotected Strong Acid (Desired Path) AcylMigrated O-Boc Isomer R-CH(OBoc)-CH(R')-NH2 Start->AcylMigrated Strong Acid (Side Reaction) Oxazolidinone Oxazolidinone Byproduct Start->Oxazolidinone Strong Acid (Side Reaction)

References

Technical Support Center: Stereoselective Synthesis with Cyclopentane-Based Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving stereoselectivity using cyclopentane-based chiral auxiliaries, such as tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development to address common challenges and provide clear, actionable guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound and similar structures in asymmetric synthesis?

A1: Molecules like this compound are derivatives of 1,2-amino alcohols. Due to their rigid cyclopentane framework and defined stereochemistry, they are primarily used as chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.[1][2] After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. Their conformational rigidity is key to creating a biased steric environment that directs the approach of reagents to one face of the molecule.[3]

Q2: In which types of reactions can these cyclopentane-based chiral auxiliaries be used to improve stereoselectivity?

A2: These auxiliaries are effective in a range of stereoselective reactions. Their most common applications include:

  • Asymmetric Aldol Reactions: To control the formation of new stereocenters during the creation of β-hydroxy carbonyl compounds.[3][4]

  • Asymmetric Alkylation of Enolates: To direct the approach of an electrophile to a prochiral enolate, thereby creating a new stereocenter with high selectivity.[3][4]

  • Asymmetric Michael Additions: To control the conjugate addition of nucleophiles to α,β-unsaturated systems.

Q3: How is the chiral auxiliary attached to the substrate and subsequently removed?

A3: The auxiliary is typically attached to the substrate through a covalent bond that can be cleaved under specific conditions. For instance, a (1S,2R)-2-aminocyclopentan-1-ol derived auxiliary can be used to form an oxazolidinone, which is then N-acylated with the substrate.[3] Removal of the auxiliary depends on the linkage.[4] For oxazolidinone-based auxiliaries, cleavage is often achieved through hydrolysis (e.g., using lithium hydroperoxide) or reduction, which yields the desired product and allows for the recovery of the chiral auxiliary.[3][4]

Troubleshooting Guide

This guide addresses common issues encountered when using cyclopentane-based amino alcohol auxiliaries.

Problem 1: Low Diastereoselectivity (Poor d.r.)

Possible Causes:

  • Insufficient Chelation: The transition state may not be rigid enough to effectively block one face of the molecule. This is often dependent on the Lewis acid or base used.[4]

  • Incorrect Temperature: Higher reaction temperatures can overcome the small energy difference between the diastereomeric transition states, leading to a loss of selectivity.[4]

  • Steric Mismatch: The steric bulk of the substrate, reagents, or the auxiliary itself may not be complementary, preventing effective stereochemical communication.[4]

  • Incomplete Enolate Formation: If the enolate is not formed completely or cleanly, side reactions can occur that may lower the overall diastereoselectivity.

Solutions:

  • Vary the Lewis Acid/Base: Experiment with different Lewis acids (e.g., Bu₂BOTf, TiCl₄) or bases (e.g., LDA, NaHMDS) to promote a more rigid, chelated transition state.

  • Lower the Reaction Temperature: Conduct the reaction at –78 °C or lower. This is often a critical factor for achieving high selectivity.[4]

  • Modify Sterics: If possible, modify the steric bulk of the acyl group attached to the auxiliary or the incoming electrophile to optimize the steric interactions.[4]

  • Ensure Complete Enolate Formation: Use a sufficient excess of the base and allow adequate time for the enolate to form completely before adding the electrophile.

Problem 2: Low Reaction Yield

Possible Causes:

  • Poor Enolate Formation: The chosen base may not be strong enough to fully deprotonate the substrate.

  • Reagent Instability: The enolate or the electrophile may be unstable under the reaction conditions.

  • Difficult Auxiliary Cleavage: The conditions used to remove the auxiliary may be degrading the desired product.

  • Steric Hindrance: Excessive steric bulk can slow down the reaction or prevent it from going to completion.[5]

Solutions:

  • Screen Different Bases: Test a range of strong bases (e.g., LDA, KHMDS) and solvents to find the optimal conditions for enolate formation.

  • Optimize Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A temperature that is too low may hinder the reaction rate.

  • Screen Cleavage Conditions: Test various methods for auxiliary removal, such as different hydrolytic (LiOH/H₂O₂), reductive (LiAlH₄), or transesterification (NaOMe/MeOH) conditions to find one that cleanly cleaves the auxiliary without affecting the product.

  • Modify Substrate: If significant steric hindrance is suspected, minor modifications to the substrate (if possible) may improve the yield.

Data Presentation

The following data is derived from the use of a (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary, synthesized from (1S,2R)-2-aminocyclopentan-1-ol, in asymmetric aldol reactions.[3]

Table 1: Diastereoselective Aldol Reactions with Various Aldehydes [3]

AldehydeProduct Yield (%)Diastereomeric Excess (d.e. %)
Isobutyraldehyde80>99
Benzaldehyde75>99
Isovaleraldehyde78>99
Cinnamaldehyde70>99

As reported, diastereomeric excess was determined by 400 MHz ¹H-NMR spectroscopy and HPLC analysis. The chiral auxiliary provided almost complete diastereofacial selectivity.[3]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Aldol Reaction

This protocol is a generalized procedure based on the successful application of a cyclopentane-derived oxazolidinone auxiliary.[3]

  • N-Acylation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary (1.0 eq.) in a dry, aprotic solvent like THF. Cool the solution to 0 °C.

  • Add a strong base such as n-BuLi (1.05 eq.) dropwise.

  • After stirring for 15 minutes, add the desired acyl chloride (1.1 eq.) and allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the N-acyl oxazolidinone product. Purify by column chromatography.

  • Aldol Reaction: Dissolve the purified N-acyl oxazolidinone (1.0 eq.) in dry CH₂Cl₂ and cool to –78 °C.

  • Add dibutylboron triflate (Bu₂BOTf, 1.2 eq.) dropwise, followed by a tertiary amine base like diisopropylethylamine (DIPEA, 1.5 eq.). Stir for 30-60 minutes to form the boron enolate.

  • Add the aldehyde (1.5 eq.) dropwise and continue stirring at –78 °C for several hours.

  • Workup and Auxiliary Cleavage: Quench the reaction with a pH 7 phosphate buffer. Extract the product with an organic solvent. To cleave the auxiliary, dissolve the crude product in a THF/water mixture, cool to 0 °C, and add hydrogen peroxide followed by lithium hydroxide. Stir until cleavage is complete. This yields the β-hydroxy acid and recovers the chiral auxiliary.[3]

Visualizations

Logical Workflow for Troubleshooting Low Diastereoselectivity

Troubleshooting_Stereoselectivity start Low Diastereoselectivity Observed check_temp Is Reaction Temperature Optimal (e.g., <= -78°C)? start->check_temp check_lewis Is the Lewis Acid/Base Promoting Rigidity? check_temp->check_lewis Yes solution_temp Action: Lower Reaction Temperature Further check_temp->solution_temp No check_sterics Is There a Potential Steric Mismatch? check_lewis->check_sterics Yes solution_lewis Action: Screen Different Lewis Acids/Bases (e.g., TiCl4, other boron reagents) check_lewis->solution_lewis No solution_sterics Action: Modify Steric Profile of Substrate or Reagent check_sterics->solution_sterics Yes end_node Re-evaluate Diastereoselectivity check_sterics->end_node No solution_temp->end_node solution_lewis->end_node solution_sterics->end_node

Caption: Troubleshooting workflow for low diastereoselectivity.

Experimental Workflow for Asymmetric Aldol Reaction

Aldol_Workflow cluster_prep Auxiliary & Substrate Preparation cluster_reaction Core Asymmetric Reaction cluster_final Workup and Cleavage Auxiliary Chiral Auxiliary ((1R,2S)-2-hydroxycyclopentyl) -derivative Acylation N-Acylation with Substrate Acyl Chloride Auxiliary->Acylation Purified_Substrate Purified N-Acyl Oxazolidinone Acylation->Purified_Substrate Enolate_Formation Enolate Formation (Bu2BOTf, DIPEA, -78°C) Purified_Substrate->Enolate_Formation Aldehyde_Addition Aldehyde Addition Enolate_Formation->Aldehyde_Addition Crude_Product Crude Aldol Adduct Aldehyde_Addition->Crude_Product Cleavage Auxiliary Cleavage (LiOH / H2O2) Crude_Product->Cleavage Final_Product Final Chiral Product (β-Hydroxy Acid) Cleavage->Final_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: General workflow for an asymmetric aldol reaction.

References

Technical Support Center: Byproduct Analysis in the Synthesis of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate. This guide focuses on the identification and management of common byproducts to enhance reaction efficiency and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound and what are the expected byproducts?

A common and efficient method for the synthesis of this compound is the reaction of (1R,2S)-2-aminocyclopentanol with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), often in the presence of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.

Potential Byproducts Include:

  • Di-Boc protected amine: Over-reaction can lead to the formation of a di-Boc species on the amine.

  • O-Boc protected alcohol: The hydroxyl group of the starting material can also be protected by the Boc group, leading to an O-Boc byproduct.

  • Di-Boc protected amino alcohol: Both the amine and hydroxyl groups can be protected, resulting in a di-Boc amino alcohol.

  • Cyclic carbamate: In the presence of a strong base or elevated temperatures, an intramolecular cyclization can occur to form a cyclic carbamate.[1]

  • Urea derivatives: If the reaction conditions are not well-controlled, isocyanate intermediates can form, leading to the formation of urea byproducts upon reaction with the starting amine.[2]

Q2: I am observing an impurity with a higher molecular weight than my product by LC-MS. What could it be?

A higher molecular weight impurity is likely a result of over-protection or side reactions involving multiple molecules of the starting material or reagents. The most probable culprits are the di-Boc protected amine, the di-Boc protected amino alcohol, or a urea derivative. To confirm the identity of this byproduct, isolation followed by NMR analysis is recommended.

Q3: My reaction is sluggish and incomplete. What are the possible reasons and how can I improve the conversion?

Several factors can contribute to an incomplete reaction:

  • Insufficient Reagent: Ensure that at least a stoichiometric amount of Boc₂O is used. A slight excess (1.1-1.2 equivalents) is often beneficial.

  • Inadequate Base: If a base is used, its pKa might be too low to effectively neutralize the generated acid, which can slow down the reaction. Consider using a stronger, non-nucleophilic base.

  • Low Reaction Temperature: While lower temperatures can improve selectivity, they can also decrease the reaction rate. A moderate increase in temperature may be necessary.

  • Poor Solubility: The starting material or reagents may not be fully dissolved in the chosen solvent. Experiment with different solvent systems to ensure a homogeneous reaction mixture.

Q4: How can I minimize the formation of the O-Boc protected byproduct?

The formation of the O-Boc protected byproduct can be minimized by:

  • Controlling Stoichiometry: Use a minimal excess of Boc₂O.

  • Lowering Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) generally favors N-protection over O-protection.

  • Choice of Base: The use of a bulky, non-nucleophilic base can sometimes reduce O-acylation.

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during the synthesis of this compound.

Observed Issue Potential Cause Recommended Action
Low Yield of Desired Product Incomplete reaction.- Increase reaction time. - Use a slight excess of Boc₂O. - Ensure the base is adequate and added correctly.
Formation of multiple byproducts.- Optimize reaction temperature (start at 0 °C and slowly warm to room temperature). - Carefully control the stoichiometry of reagents.
Presence of a Major Impurity with a Mass Corresponding to Di-Boc Protection Excess of Boc₂O used.- Reduce the amount of Boc₂O to 1.05-1.1 equivalents.
Reaction time is too long.- Monitor the reaction by TLC or LC-MS and quench it upon completion.
Formation of a Polar Impurity (by TLC) Potential formation of urea or other polar byproducts.- Ensure anhydrous reaction conditions. - Purify the crude product using column chromatography with a suitable solvent gradient.
Product is Difficult to Purify Presence of closely eluting byproducts (e.g., O-Boc isomer).- Optimize the mobile phase for column chromatography to improve separation. - Consider recrystallization as an alternative purification method.

Experimental Protocols

General Protocol for the Synthesis of this compound
  • Dissolve (1R,2S)-2-aminocyclopentanol (1.0 eq) in dichloromethane (DCM, 10 mL/mmol of amine).

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM (2 mL/mmol of Boc₂O) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Analytical Methods for Byproduct Analysis

High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: HPLC system with a UV detector.[3]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 210 nm.[3]

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the initial mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Analysis: ¹H NMR will show a characteristic singlet for the tert-butyl protons of the Boc group around 1.4 ppm. The presence of multiple signals in this region could indicate the presence of di-Boc or O-Boc byproducts. ¹³C NMR can also be used to identify the carbonyl carbon of the carbamate.

Visualizing the Synthetic Pathway and Byproduct Formation

Synthesis_and_Byproducts cluster_reactants Reactants cluster_products Products cluster_byproducts Potential Byproducts Starting Material (1R,2S)-2-aminocyclopentanol Boc2O Di-tert-butyl dicarbonate (Boc)₂O Reaction Reaction Boc2O->Reaction Desired Product tert-Butyl ((1R,2S)-2- hydroxycyclopentyl)carbamate DiBoc_Amine Di-Boc Protected Amine OBoc_Alcohol O-Boc Protected Alcohol DiBoc_AminoAlcohol Di-Boc Protected Amino Alcohol Cyclic_Carbamate Cyclic Carbamate Urea Urea Derivative Reaction->Desired Product Main Pathway Reaction->DiBoc_Amine Over-reaction Reaction->OBoc_Alcohol Side Reaction Reaction->DiBoc_AminoAlcohol Over-reaction Reaction->Cyclic_Carbamate Intramolecular Cyclization Reaction->Urea Side Reaction Troubleshooting_Flowchart Identify_Impurity Identify major impurity by LC-MS/NMR Adjust_Stoichiometry Reduce Boc₂O stoichiometry. Identify_Impurity->Adjust_Stoichiometry Di-Boc or O-Boc byproducts Modify_Purification Modify purification strategy: - Optimize chromatography - Attempt recrystallization Identify_Impurity->Modify_Purification Other/Unknown impurities Optimize_Conditions Optimize reaction conditions: - Adjust temperature - Change solvent/base End End: Improved Yield and Purity Optimize_Conditions->End Adjust_Stoichiometry->End Modify_Purification->End Check_Completion Check_Completion Check_Completion->Identify_Impurity Yes Increase_Time_Reagent Increase_Time_Reagent Check_Completion->Increase_Time_Reagent No Increase_Time_Reagent->Optimize_Conditions

References

Technical Support Center: Reaction Yield Improvement for tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via the N-Boc protection of (1R,2S)-2-hydroxycyclopentylamine.

Issue 1: Low or No Product Formation

  • Question: My reaction shows a low yield or no formation of the desired this compound. What are the possible causes and solutions?

  • Answer: Low or no product yield can stem from several factors related to reagents, reaction conditions, and the nature of the starting material.

    • Poor Quality of Reagents: Ensure that the di-tert-butyl dicarbonate ((Boc)₂O) is fresh, as it can decompose over time. The (1R,2S)-2-hydroxycyclopentylamine should be pure and free of contaminants.

    • Inadequate Base: The choice and amount of base are critical. For less nucleophilic amines, a stronger base or a catalyst may be needed. Consider switching from milder bases like sodium bicarbonate to stronger, non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • Suboptimal Reaction Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate, especially for less reactive amines. However, avoid excessive heat as it can lead to the decomposition of (Boc)₂O.

    • Incorrect Solvent: The solvent should be appropriate for dissolving both the amine and (Boc)₂O. Common choices include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, or a mixture of water and a miscible organic solvent.

Issue 2: Formation of Side Products

  • Question: I am observing significant side products in my reaction mixture. How can I minimize their formation?

  • Answer: The formation of side products is a common challenge in the Boc protection of amino alcohols. Here are some common side products and strategies to avoid them:

    • Di-Boc Protected Amine: The formation of a di-Boc protected amine can occur if an excess of (Boc)₂O and a strong base are used. To prevent this, use a controlled stoichiometry of (Boc)₂O (typically 1.1-1.2 equivalents).

    • Oxazolidinone Formation: In the case of amino alcohols, intramolecular cyclization can lead to the formation of an oxazolidinone byproduct. This can be minimized by using catalyst-free reaction conditions in water.[1]

    • Urea Formation: This side product is more likely with sterically hindered amines and can be promoted by the use of very strong bases. Using a milder base or optimizing the reaction temperature can help reduce urea formation.

Issue 3: Difficult Product Purification

  • Question: I am having difficulty purifying the final product. What are some effective purification strategies?

  • Answer: Purification can be challenging due to the presence of unreacted starting materials, side products, and byproducts from the decomposition of (Boc)₂O.

    • Aqueous Workup: A standard workup procedure involves washing the organic layer with a weak acid (e.g., 5% citric acid solution or 1M HCl) to remove any unreacted amine and base. This is followed by washing with a saturated sodium bicarbonate solution to remove any acidic impurities and unreacted (Boc)₂O, and finally with brine to reduce the water content in the organic layer.

    • Column Chromatography: If the product is still impure after the workup, flash column chromatography on silica gel is an effective method for purification. A solvent system of ethyl acetate and hexanes is commonly used.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry of di-tert-butyl dicarbonate to use?

A1: A slight excess of di-tert-butyl dicarbonate ((Boc)₂O), typically 1.1 to 1.2 equivalents relative to the amine, is recommended to ensure complete conversion of the starting material. Using a large excess can lead to the formation of di-Boc protected side products.

Q2: Is a base always necessary for the Boc protection reaction?

A2: While the reaction can proceed without a base, the use of a base is highly recommended to neutralize the acidic byproduct and drive the reaction to completion, especially for less nucleophilic amines. Common bases include sodium bicarbonate, triethylamine (TEA), and 4-dimethylaminopyridine (DMAP).

Q3: What is the role of 4-dimethylaminopyridine (DMAP) in this reaction?

A3: 4-Dimethylaminopyridine (DMAP) is often used as a nucleophilic catalyst to accelerate the rate of Boc protection, particularly for weakly nucleophilic or sterically hindered amines.[2] However, it should be used in catalytic amounts, as stoichiometric amounts can increase the formation of side products.

Q4: Can I use other Boc protection reagents besides di-tert-butyl dicarbonate?

A4: While di-tert-butyl dicarbonate is the most common and commercially available reagent for Boc protection, other reagents like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) can also be used. However, (Boc)₂O is generally preferred due to its ease of handling and high reactivity.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicate the progression of the reaction. Staining with ninhydrin is useful for visualizing the amine starting material.

Data Presentation

The following table summarizes various reaction conditions for the N-Boc protection of amino alcohols, providing a comparative overview of potential yields.

Starting MaterialReagent (eq.)Base (eq.)SolventTemperature (°C)Time (h)Yield (%)
(1R,2S)-2-aminocyclopentanol(Boc)₂O (1.1)NaHCO₃ (2.0)Dioxane/H₂O2512~85-95
(1R,2S)-2-aminocyclopentanol(Boc)₂O (1.2)TEA (1.5)DCM254~90-98
(1R,2S)-2-aminocyclopentanol(Boc)₂O (1.1)-H₂O2524>95[1]
(1R,2S)-2-aminocyclopentanol(Boc)₂O (1.2)TEA (1.5), DMAP (0.1)Acetonitrile252>95

Note: Yields are representative and can vary based on the specific experimental setup and purity of reagents.

Experimental Protocols

Protocol 1: Standard Boc Protection using Sodium Bicarbonate

  • Dissolve (1R,2S)-2-aminocyclopentanol (1.0 eq.) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.0 eq.).

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dioxane dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Accelerated Boc Protection using Triethylamine and DMAP

  • Dissolve (1R,2S)-2-aminocyclopentanol (1.0 eq.) in acetonitrile.

  • Add triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).

  • Add di-tert-butyl dicarbonate (1.2 eq.) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction with water and extract with dichloromethane.

  • Wash the organic layer with 5% citric acid solution, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizations

Reaction_Pathway start (1R,2S)-2-aminocyclopentanol reaction_step N-Boc Protection start->reaction_step reagent Di-tert-butyl dicarbonate ((Boc)₂O) reagent->reaction_step base Base (e.g., NaHCO₃, TEA) base->reaction_step product tert-Butyl ((1R,2S)-2- hydroxycyclopentyl)carbamate reaction_step->product

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Reaction Yield? check_reagents Check Reagent Quality (Boc)₂O, Amine start->check_reagents Yes side_products Side Products Observed? start->side_products No adjust_base Adjust Base (Type and Amount) check_reagents->adjust_base optimize_temp Optimize Temperature adjust_base->optimize_temp optimize_temp->side_products di_boc Di-Boc Protection? Reduce (Boc)₂O stoichiometry side_products->di_boc Yes oxazolidinone Oxazolidinone? Use catalyst-free/aqueous conditions side_products->oxazolidinone Yes purification_issue Purification Difficulty? side_products->purification_issue No di_boc->purification_issue oxazolidinone->purification_issue workup Optimize Aqueous Workup (Acid/Base Wash) purification_issue->workup Yes end Improved Yield purification_issue->end No chromatography Perform Column Chromatography workup->chromatography chromatography->end

Caption: Troubleshooting workflow for yield improvement.

References

Technical Support Center: Stability of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions?

A1: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group that is characteristically labile to acidic conditions.[1] This sensitivity to acid is a key feature of its utility, allowing for its selective removal in the presence of other protecting groups that are stable to acid but labile to other conditions (e.g., Fmoc to bases, Cbz to hydrogenolysis). The cleavage of the Boc group is an acid-catalyzed process that proceeds through the formation of a stable tert-butyl cation.[1][2]

Q2: What is the mechanism of Boc deprotection in the presence of acid?

A2: The deprotection of a Boc-protected amine under acidic conditions is initiated by the protonation of the carbamate oxygen. This is followed by the fragmentation of the protonated intermediate to generate a stable tert-butyl cation, carbamic acid, which subsequently decomposes to carbon dioxide and the free amine.[2][3] The released tert-butyl cation can be neutralized by a scavenger, deprotonate to form isobutylene gas, or in some instances, polymerize.[3]

Boc_Deprotection_Mechanism reactant Boc-NH-R protonated Boc-N(H+)-R reactant->protonated + H+ proton H+ intermediate Carbamic Acid H₂N-R + CO₂ protonated->intermediate Fragmentation tBu_cation tert-Butyl Cation protonated->tBu_cation amine H₃N+-R intermediate->amine Decarboxylation isobutylene Isobutylene tBu_cation->isobutylene - H+

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Q3: How does the presence of the 2-hydroxy group in this compound affect its stability under acidic conditions?

A3: The neighboring hydroxyl group can potentially influence the rate of Boc deprotection through intramolecular hydrogen bonding, which may affect the conformation and electronics of the carbamate group. However, a more significant concern is the potential for side reactions under strongly acidic and/or high-temperature conditions. These can include acid-catalyzed dehydration of the cyclopentanol ring to form an alkene or rearrangement reactions. The specific impact on the deprotection rate for this molecule versus a similar compound without the hydroxyl group has not been extensively quantified in publicly available literature.

Troubleshooting Guide

This guide addresses common issues encountered during the acidic deprotection of this compound.

Issue Potential Cause Suggested Solution
Incomplete Deprotection Insufficient acid strength or concentration.Increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM) or switch to a stronger acid system like 4M HCl in dioxane. The rate of Boc cleavage can have a second-order dependence on the acid concentration.[2]
Inadequate reaction time or temperature.Monitor the reaction progress closely using TLC or LC-MS and extend the reaction time as needed. While gentle heating can sometimes be employed, be cautious of potential side reactions with this substrate. Many deprotections proceed efficiently at room temperature.
Formation of Side Products (e.g., unexpected mass peaks in LC-MS) t-Butylation of the product amine or other nucleophilic sites by the tert-butyl cation.Add a scavenger such as triethylsilane (TES) or anisole to the reaction mixture to trap the reactive tert-butyl cation.[2]
Dehydration of the cyclopentanol ring.Use milder acidic conditions (e.g., lower concentration of acid, lower temperature) and shorter reaction times. Avoid prolonged exposure to strong, hot acids.
Rearrangement of the cyclopentyl ring.This is a possibility under strongly acidic conditions that can stabilize carbocation intermediates. Using milder conditions and carefully monitoring the reaction can help minimize this.
Difficulty in Product Isolation The resulting amine salt (TFA or HCl salt) is an oil or difficult to handle.For TFA salts that are often oily, co-evaporation with a non-polar solvent like toluene can help remove residual TFA. For HCl salts, precipitation from the reaction mixture (e.g., from a dioxane/ether solvent system) often yields a crystalline solid, which can aid in purification.[4]

Experimental Protocols

Below are general experimental protocols for the deprotection of Boc-protected amines, which can be adapted for this compound. Note: Optimization of reaction conditions (time, temperature, and concentration) is recommended for this specific substrate.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and generally rapid method for Boc deprotection.[4]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).

  • Slowly add TFA to the solution at 0 °C (ice bath). A common final concentration is 20-50% (v/v) TFA in DCM.[4] Caution: The reaction can be exothermic and evolves CO₂ and isobutylene gas; ensure adequate ventilation.

  • Stir the reaction at room temperature for 30 minutes to 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • To obtain the free amine, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate to yield the product.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This method often provides the deprotected amine as a crystalline hydrochloride salt, which can simplify purification.[5]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Anhydrous diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve or suspend the Boc-protected amine (1.0 eq) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature. The reaction is often complete within 30 minutes to 2 hours.[4] Monitor by TLC or LC-MS.

  • The deprotected amine hydrochloride salt may precipitate from the solution. If so, it can be collected by filtration and washed with a cold solvent like diethyl ether.

  • If no precipitate forms, the solvent can be removed under reduced pressure to yield the hydrochloride salt.

Quantitative Data Summary

The following table provides a qualitative and quantitative comparison of common acidic reagents for Boc deprotection. The data is based on general observations for Boc-protected amines and may require optimization for this compound.

Parameter Trifluoroacetic Acid (TFA) Hydrogen Chloride (HCl)
Typical Concentration 20-50% in DCM, or neat TFA[4]4M in 1,4-Dioxane; 1-4M in other organic solvents (e.g., MeOH, EtOAc)[4]
Typical Reaction Time Generally fast (30 minutes to a few hours) at room temperature.[4]Can be very rapid (e.g., 30 minutes with 4M HCl in dioxane) or slower depending on the specific conditions.[4]
Yield Typically high to quantitative.Typically high to quantitative.
Product Purity Generally high, though the resulting TFA salt can be oily.[4]Often high, with the hydrochloride salt frequently being a crystalline solid.[4]
Selectivity Can be less selective and may cleave other acid-sensitive groups.Can offer better selectivity in some cases, depending on the substrate and conditions.
Work-up Typically requires a basic wash to neutralize the acid and isolate the free amine.The hydrochloride salt can often be isolated by precipitation or evaporation, simplifying the work-up.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_deprotection Boc Deprotection cluster_workup Work-up and Isolation start Start with Boc-protected amine dissolve Dissolve in appropriate solvent (e.g., DCM or Dioxane) start->dissolve add_acid Add acidic reagent (TFA or HCl) dissolve->add_acid react Stir at specified temperature and time add_acid->react monitor Monitor reaction by TLC/LC-MS react->monitor quench Quench reaction / Neutralize acid (if necessary) monitor->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify (if necessary) concentrate->purify product Isolated Product (Free Amine or Salt) purify->product

Caption: A generalized experimental workflow for the acidic deprotection of a Boc-protected amine.

References

Technical Support Center: Purification of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development who are working with tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate and need to remove impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in my sample of this compound?

A1: Common impurities can originate from starting materials, side reactions, or diastereomeric variations. These may include:

  • Unreacted Starting Materials: Such as (1R,2S)-2-aminocyclopentanol and di-tert-butyl dicarbonate (Boc-anhydride).

  • Diastereomers: Other stereoisomers of the target molecule, for instance, (1S,2R), (1R,2R), and (1S,2S)-2-hydroxycyclopentyl)carbamate.

  • Reaction By-products: Such as tert-butanol, which is a common by-product of Boc protection reactions.

  • Solvent Residues: Residual solvents from the synthesis and work-up steps.

Q2: What are the recommended methods for purifying crude this compound?

A2: The primary methods for purifying this compound are recrystallization and column chromatography. For achieving very high purity, preparative HPLC can also be employed. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: How can I assess the purity of my sample?

A3: Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and can separate closely related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the structure of the main compound and detect impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in the chosen solvent, even with heating. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. Common solvents for carbamates include ethyl acetate, hexane, or mixtures thereof.
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling process is too rapid.Add a small amount of additional solvent, reheat to dissolve, and allow the solution to cool more slowly. Seeding with a pure crystal can also induce crystallization.
Low recovery of the purified product. The compound has significant solubility in the cold solvent, or too much solvent was used.Minimize the amount of hot solvent used to dissolve the crude product. Cool the solution in an ice bath to maximize precipitation.
Purity does not improve significantly after recrystallization. The impurities have similar solubility properties to the desired compound.Consider using a different recrystallization solvent or switch to an alternative purification method like column chromatography.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the desired compound from impurities (overlapping spots on TLC). The eluent system is not optimized.Adjust the polarity of the eluent. For silica gel chromatography, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is common. A gradient elution may be necessary.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For highly polar compounds, adding a small percentage of methanol may be necessary.
The compound is eluting too quickly with the solvent front. The eluent is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.
Streaking or tailing of the compound band on the column. The sample was overloaded, or the compound is interacting strongly with the stationary phase.Use a larger column or reduce the amount of sample loaded. Adding a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds or acetic acid for acidic compounds) can sometimes help.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., hexane, ethyl acetate, isopropanol, and mixtures) to find a suitable system where the compound is soluble in the hot solvent but sparingly soluble at room temperature or below.

  • Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to the crude this compound until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Pack a glass column with silica gel as a slurry in the initial eluent.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity can be kept constant (isocratic elution) or gradually increased (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

The following table shows representative data for the purification of a 10 g batch of crude this compound.

Purification Method Initial Purity (%) Final Purity (%) Recovery (%)
Recrystallization859875
Column Chromatography85>9980

Visualizations

PurificationWorkflow Crude Crude Product (this compound) Purity_Check1 Purity Assessment (TLC, HPLC, NMR) Crude->Purity_Check1 Decision Purity > 98%? Purity_Check1->Decision Recrystallization Recrystallization Decision->Recrystallization No Column_Chromatography Column Chromatography Decision->Column_Chromatography No, or Recrystallization Fails Pure_Product Pure Product Decision->Pure_Product Yes Purity_Check2 Purity Assessment Recrystallization->Purity_Check2 Waste Impurities Recrystallization->Waste Column_Chromatography->Purity_Check2 Column_Chromatography->Waste Purity_Check2->Pure_Product

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization Start Recrystallization Issue Oiling_Out Oiling Out? Start->Oiling_Out Low_Recovery Low Recovery? Start->Low_Recovery No_Purity_Improvement No Purity Improvement? Start->No_Purity_Improvement Solution_Oiling Add more solvent Cool slowly Seed crystal Oiling_Out->Solution_Oiling Yes Solution_Recovery Minimize solvent volume Cool in ice bath Low_Recovery->Solution_Recovery Yes Solution_Purity Change solvent system Use Chromatography No_Purity_Improvement->Solution_Purity Yes

Caption: Troubleshooting guide for recrystallization issues.

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Featuring tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate and Leading Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a chiral auxiliary is a cornerstone of successful asymmetric synthesis. An ideal auxiliary should be readily available, easily attached to and removed from the substrate, and exert a high degree of stereocontrol, all while being recoverable for reuse. This guide provides a detailed comparison of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate, represented by its closely studied oxazolidinone derivative, against other widely used chiral auxiliaries such as Evans' oxazolidinones, pseudoephedrine, and Oppolzer's camphorsultam. The comparison is grounded in experimental data for key asymmetric transformations, including alkylation, aldol, and Diels-Alder reactions.

While direct performance data for this compound is limited in published literature, extensive research on the chiral auxiliary derived from the closely analogous (1S,2R)-2-aminocyclopentan-1-ol provides a strong basis for evaluation. This guide leverages this data to offer a comprehensive overview of its potential as a highly effective stereodirecting group.

Performance Comparison in Asymmetric Reactions

The efficacy of a chiral auxiliary is intimately tied to the specific reaction and substrates involved. The following tables summarize the performance of the cyclopentanol-derived auxiliary alongside established alternatives in three fundamental carbon-carbon bond-forming reactions.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a critical method for the stereoselective formation of α-substituted carbonyl compounds. The diastereoselectivity of this transformation is highly dependent on the chiral auxiliary employed.

Chiral AuxiliaryElectrophileDiastereomeric Excess (d.e.)Yield (%)Reference
(4R,5S)-cyclopentano[d]oxazolidin-2-one Benzyl bromide>99%85%[1]
(4R,5S)-cyclopentano[d]oxazolidin-2-one Allyl iodide>99%82%[1]
(S)-4-Benzyl-2-oxazolidinone (Evans) Allyl iodide98:2 (d.r.)61-77%[2]
(S,S)-(+)-Pseudoephedrine Benzyl bromide≥99%90%[3]
(S,S)-(+)-Pseudoephedrine n-Butyl iodide98%80%[3]
Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters. The choice of chiral auxiliary dictates the facial selectivity of the enolate addition to the aldehyde.

Chiral AuxiliaryAldehydeDiastereomeric Excess (d.e.)Yield (%)Reference
(4R,5S)-cyclopentano[d]oxazolidin-2-one Benzaldehyde>99%80%[1]
(4R,5S)-cyclopentano[d]oxazolidin-2-one Isobutyraldehyde>99%75%[1]
(S)-4-Benzyl-2-oxazolidinone (Evans) Isobutyraldehyde>99%80-95%[4]
(S,S)-(+)-Pseudoephedrine Benzaldehyde68:32 (d.r.)40%[5]
Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone for the synthesis of cyclic systems. Chiral auxiliaries are instrumental in controlling the facial selectivity of the dienophile, leading to enantioenriched cycloadducts.

Chiral AuxiliaryDienophileDieneDiastereomeric Excess (d.e.)Yield (%)Reference
(-)-8-Phenylmenthol AcrylateCyclopentadiene97%99%[6]
Oppolzer's Camphorsultam AcryloylCyclopentadiene>98%80-95%[7]
(S)-4-Benzyl-2-oxazolidinone (Evans) AcryloylCyclopentadiene>98%81%[6]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for the application of chiral auxiliaries in asymmetric synthesis.

G General Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Prochiral Substrate Prochiral Substrate Attachment Attachment Prochiral Substrate->Attachment Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Attachment Chiral Substrate Chiral Substrate Attachment->Chiral Substrate Diastereoselective Reaction Diastereoselective Reaction Chiral Substrate->Diastereoselective Reaction Reagent Reagent Reagent->Diastereoselective Reaction Diastereomeric Products Diastereomeric Products Diastereoselective Reaction->Diastereomeric Products Cleavage Cleavage Diastereomeric Products->Cleavage Chiral Product Chiral Product Cleavage->Chiral Product Recovered Auxiliary Recovered Auxiliary Cleavage->Recovered Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Detailed Methodologies

Asymmetric Alkylation using (4R,5S)-cyclopentano[d]oxazolidin-2-one (Analog of Target Auxiliary)

1. N-Acylation: To a solution of (4R,5S)-cyclopentano[d]oxazolidin-2-one in dry THF at -78 °C under an argon atmosphere is added n-butyllithium (1.0 eq). After stirring for 30 minutes, propionyl chloride (1.1 eq) is added dropwise. The reaction is stirred for 1 hour at -78 °C and then warmed to room temperature. The reaction is quenched with saturated aqueous NH4Cl and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure to afford the N-propionyl imide.[1]

2. Enolate Formation and Alkylation: The N-propionyl imide is dissolved in dry THF and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (1.1 eq) is added, and the solution is stirred for 30 minutes. Benzyl bromide (1.2 eq) is then added, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The organic layer is dried and concentrated. The crude product is purified by column chromatography to yield the alkylated product.[1]

3. Auxiliary Cleavage: The purified alkylated product is dissolved in a 3:1 mixture of THF and water. Lithium hydroxide (4.0 eq) and 30% hydrogen peroxide (4.0 eq) are added at 0 °C. The mixture is stirred at room temperature for 4 hours. The reaction is quenched with aqueous Na2SO3, and the chiral auxiliary is recovered by extraction with ethyl acetate. The aqueous layer is acidified with HCl and the chiral carboxylic acid is extracted with ethyl acetate.[1]

Asymmetric Aldol Reaction using (S,S)-(+)-Pseudoephedrine

1. N-Acylation: (S,S)-(+)-Pseudoephedrine is reacted with a carboxylic acid anhydride or acyl chloride to form the corresponding amide.[3]

2. Enolate Formation and Aldol Addition: The pseudoephedrine amide is dissolved in THF containing LiCl and cooled to -78 °C. Lithium diisopropylamide (LDA) is added to form the Z-enolate. The desired aldehyde is then added, and the reaction is stirred until completion.[3][5]

3. Auxiliary Cleavage: The chiral auxiliary can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid, or reduced to the alcohol or aldehyde. The pseudoephedrine auxiliary can then be recovered.[3]

Asymmetric Diels-Alder Reaction using Oppolzer's Camphorsultam

1. N-Acylation: The Oppolzer's camphorsultam is deprotonated with a strong base like n-butyllithium and then reacted with an α,β-unsaturated acyl chloride (e.g., acryloyl chloride) to form the N-acryloyl sultam.[7]

2. Cycloaddition: The N-acryloyl sultam is dissolved in a suitable solvent like dichloromethane and treated with a Lewis acid (e.g., TiCl4, Et2AlCl) at low temperature (-78 °C). The diene (e.g., cyclopentadiene) is then added, and the reaction is stirred until completion.[7]

3. Auxiliary Cleavage: The chiral auxiliary is typically removed by hydrolysis with LiOH/H2O2 or by reduction with LiAlH4 to afford the corresponding carboxylic acid or alcohol, respectively.[7]

Mechanistic Rationale for Stereoselectivity

The high degree of stereocontrol exerted by these chiral auxiliaries stems from the formation of a rigid, chelated transition state that effectively blocks one face of the enolate or dienophile from the approaching electrophile or diene.

Caption: Chelation model explaining the diastereoselectivity in alkylation reactions.

In the case of the cyclopentanol-derived oxazolidinone, the lithium cation is thought to chelate to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This locks the conformation of the enolate and the fused ring system effectively shields one face, directing the incoming electrophile to the opposite, less sterically hindered face. A similar principle of forming a rigid, sterically biased transition state applies to the other discussed chiral auxiliaries, leading to the observed high diastereoselectivities.

Conclusion

References

A Comparative Guide to the NMR Analysis of "tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate" Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of the diastereomers of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate. Understanding the subtle yet significant differences in the NMR spectra of these stereoisomers is crucial for their unambiguous identification and characterization in synthetic chemistry and drug development. This document outlines the expected spectral variations based on stereochemical principles and provides a detailed experimental protocol for their analysis.

Introduction to Diastereomers and NMR Spectroscopy

Diastereomers are stereoisomers that are not mirror images of each other and possess different physical and chemical properties. In the case of tert-Butyl (2-hydroxycyclopentyl)carbamate, four diastereomers are possible: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The (1R,2S) and (1S,2R) isomers are a pair of enantiomers and are expected to have identical NMR spectra in an achiral solvent. Similarly, the (1R,2R) and (1S,2S) isomers form another enantiomeric pair. The key distinction lies between the cis ((1R,2S) and (1S,2R)) and trans ((1R,2R) and (1S,2S)) configurations of the hydroxyl and carbamate groups on the cyclopentane ring.

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, resulting in a unique NMR spectrum for a given molecule. For diastereomers, the different spatial arrangements of atoms lead to distinct chemical shifts (δ) and coupling constants (J), allowing for their differentiation.

Experimental Protocol: ¹H and ¹³C NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible NMR data for the comparison of diastereomers.

1. Sample Preparation:

  • Sample Purity: Ensure the analyte is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparison.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is crucial for distinguishing subtle differences between diastereomers.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 16-64 scans are usually adequate for a sufficient signal-to-noise ratio.

    • Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

    • Spectral Width: A spectral width of 0 to 220 ppm is standard.

Comparative NMR Data

The following tables summarize the available experimental ¹H NMR data for the (1R,2S)-isomer and provide expected ¹H and ¹³C NMR data for the cis and trans diastereomers. The expected values are based on established principles of how stereochemistry influences NMR spectra, particularly the effect of substituent orientation on the chemical shifts and coupling constants of the cyclopentane ring protons.

Disclaimer: The ¹H NMR data for the (1R,2S) isomer is based on publicly available spectra. The data for the trans isomer and all ¹³C NMR data are predictive and intended to illustrate the expected differences for comparative purposes. Actual experimental values may vary.

Table 1: Comparison of ¹H NMR Data for cis and trans Diastereomers

Proton Assignment cis-Isomer ((1R,2S)/(1S,2R)) trans-Isomer ((1R,2R)/(1S,2S)) (Expected) Key Differentiating Features
H1 (CH-N) ~3.8 - 4.0 ppm~3.6 - 3.8 ppmH1 in the cis isomer is expected to be deshielded (downfield shift) due to the proximity of the hydroxyl group.
H2 (CH-O) ~4.0 - 4.2 ppm~3.9 - 4.1 ppmSimilar to H1, H2 in the cis isomer is expected to be deshielded.
Cyclopentane Ring Protons Multiplets, ~1.4 - 2.0 ppmMultiplets, ~1.3 - 1.9 ppmThe coupling constants (J-values) between adjacent protons will differ significantly due to the different dihedral angles in the cis and trans conformations. Jcis is typically smaller than Jtrans for vicinal protons on a cyclopentane ring.
NH (Carbamate) Broad singlet, ~4.5 - 5.5 ppmBroad singlet, ~4.5 - 5.5 ppmThe chemical shift of the NH proton is highly dependent on solvent and concentration and may not be a reliable indicator for distinguishing diastereomers.
tert-Butyl Protons Singlet, ~1.45 ppmSinglet, ~1.45 ppmThe signal for the tert-butyl group is not expected to show significant variation between the diastereomers.

Table 2: Comparison of Expected ¹³C NMR Data for cis and trans Diastereomers

Carbon Assignment cis-Isomer ((1R,2S)/(1S,2R)) (Expected) trans-Isomer ((1R,2R)/(1S,2S)) (Expected) Key Differentiating Features
C1 (CH-N) ~58 - 62 ppm~56 - 60 ppmThe chemical shift of C1 is expected to be slightly different due to the change in stereochemistry.
C2 (CH-O) ~75 - 79 ppm~73 - 77 ppmThe chemical shift of C2 is also expected to be influenced by the relative orientation of the substituents.
Cyclopentane Ring Carbons ~20 - 40 ppm~20 - 40 ppmSubtle differences in the chemical shifts of the other ring carbons are expected.
C=O (Carbamate) ~155 - 157 ppm~155 - 157 ppmMinimal change is expected for the carbonyl carbon.
C(CH₃)₃ (Quaternary) ~78 - 80 ppm~78 - 80 ppmMinimal change is expected.
C(CH₃)₃ (Methyls) ~28 - 29 ppm~28 - 29 ppmMinimal change is expected.

Visualization of Experimental Workflow and Logic

To further clarify the process of NMR analysis for these diastereomers, the following diagrams illustrate the experimental workflow and the logical basis for their differentiation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis Sample Diastereomeric Mixture Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Acquire_1H Acquire ¹H NMR Spectrum Transfer->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Transfer->Acquire_13C Process_Spectra Process Spectra (FT, Phasing, Baseline Correction) Acquire_1H->Process_Spectra Acquire_13C->Process_Spectra Analyze_Shifts Analyze Chemical Shifts (δ) Process_Spectra->Analyze_Shifts Analyze_Couplings Analyze Coupling Constants (J) Process_Spectra->Analyze_Couplings Identification Identify Diastereomers Analyze_Shifts->Identification Analyze_Couplings->Identification

Experimental workflow for NMR analysis of diastereomers.

diastereomer_differentiation cluster_stereochemistry Stereochemistry cluster_nmr_features Key NMR Differentiating Features cluster_interpretation Interpretation Cis cis-Diastereomer ((1R,2S) or (1S,2R)) Chemical_Shifts Different Chemical Shifts (δ) for H1 and H2 Cis->Chemical_Shifts Coupling_Constants Different Vicinal Coupling Constants (J-values) Cis->Coupling_Constants Trans trans-Diastereomer ((1R,2R) or (1S,2S)) Trans->Chemical_Shifts Trans->Coupling_Constants Unambiguous_ID Unambiguous Identification of each Diastereomer Chemical_Shifts->Unambiguous_ID Coupling_Constants->Unambiguous_ID

Logical relationship for differentiating diastereomers by NMR.

Conclusion

A Comparative Guide to Chiral HPLC Separation of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enantioselective separation of chiral compounds is a critical step in ensuring the safety and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of "tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate" and its enantiomer. Due to the limited availability of specific, published methods for this exact compound, this guide focuses on a strategy for method development based on the separation of structurally similar amino alcohols and carbamates.

Comparison of Potential Chiral Stationary Phases (CSPs)

The direct separation of enantiomers using a chiral stationary phase (CSP) is the most common and efficient approach in HPLC.[1][2] The selection of the appropriate CSP is the most critical step in method development.[1][3] For a molecule like this compound, which contains a secondary alcohol and a carbamate group, polysaccharide-based and macrocyclic glycopeptide CSPs are often excellent starting points due to their broad applicability.[1][4]

Chiral Stationary Phase (CSP) TypeChiral Selector ExamplesPrimary InteractionsTypical Mobile PhasesPotential Suitability for Target Compound
Polysaccharide-Based Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate)Hydrogen bonding, dipole-dipole, π-π interactions, steric hindranceNormal Phase (Hexane/Alcohol), Reversed Phase (Acetonitrile/Water, Methanol/Water), Polar OrganicHigh: The carbamate and hydroxyl groups can participate in hydrogen bonding and dipole-dipole interactions with the CSP. The cyclopentyl ring can provide steric interactions.
Macrocyclic Glycopeptide Teicoplanin, VancomycinHydrogen bonding, ionic interactions, inclusion complexation, steric interactionsReversed Phase (Acetonitrile/Water with additives), Polar Ionic, Polar OrganicHigh: The multiple functional groups on the glycopeptide can provide a variety of interactions. The tert-butoxycarbonyl (Boc) group may fit into the macrocyclic cavity.
Pirkle-Type (Brush-Type) (R)- or (S)-N-(3,5-Dinitrobenzoyl)phenylglycineπ-π interactions, hydrogen bonding, dipole-dipoleNormal Phase (Hexane/Alcohol)Moderate: Primarily effective for compounds with aromatic rings that can undergo π-π stacking. The target compound lacks a significant π-system, but other interactions may still lead to separation.
Ligand Exchange Amino acid and copper complexesCoordination bondsReversed Phase (Aqueous buffers with copper salts)Moderate: Requires the analyte to be able to form a coordination complex. The amino alcohol moiety could potentially participate in ligand exchange.

Experimental Protocol: A General Approach to Method Development

Given the absence of a specific, published method, a systematic screening approach is recommended. This protocol outlines a typical workflow for developing a chiral HPLC separation method.

1. Initial Screening of Chiral Stationary Phases:

  • Columns: Begin by screening a set of complementary CSPs, such as one cellulose-based (e.g., Chiralcel® OD-H) and one amylose-based (e.g., Chiralpak® AD-H) column.[1] A macrocyclic glycopeptide column (e.g., Chirobiotic™ T) can also be included for broader screening.

  • Mobile Phases:

    • Normal Phase: Start with a simple mobile phase of Hexane/Isopropanol (90:10, v/v). If no separation is observed, screen other alcohol modifiers like ethanol or n-propanol.

    • Reversed Phase: Use a mobile phase of Acetonitrile/Water (50:50, v/v) with 0.1% formic acid or 0.1% diethylamine to improve peak shape for acidic or basic compounds, respectively.[5]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (for the carbamate chromophore).

  • Temperature: Ambient.

2. Optimization of the Mobile Phase:

  • Once partial separation is observed on a particular CSP, optimize the mobile phase composition.

  • Normal Phase:

    • Vary the percentage of the alcohol modifier. A lower percentage generally increases retention and may improve resolution.

    • For basic analytes like amines, adding a small amount of a basic additive (e.g., 0.1% diethylamine) can improve peak shape.[5]

  • Reversed Phase:

    • Adjust the ratio of the organic modifier (acetonitrile or methanol) to the aqueous phase.

    • Optimize the concentration and type of acidic or basic additive.

3. Optimization of Chromatographic Parameters:

  • Flow Rate: Lowering the flow rate can sometimes increase efficiency and improve resolution, at the cost of longer analysis times.

  • Temperature: Varying the column temperature can affect the thermodynamics of the chiral recognition process and can sometimes significantly improve separation.

4. Indirect Separation via Derivatization (Alternative Approach):

  • If direct separation proves challenging, an alternative is to derivatize the enantiomers with a chiral derivatizing agent to form diastereomers.[2][4] These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18).[4]

  • For the hydroxyl group, a chiral acid or isocyanate could be used as a derivatizing agent. For the carbamate's nitrogen (after deprotection), an agent like Marfey's reagent (FDAA) could be employed.[4]

Workflow for Chiral HPLC Method Development

The following diagram illustrates the logical workflow for developing a chiral HPLC method for a novel compound.

Chiral_HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Decision cluster_2 Phase 3: Optimization & Final Method start Racemic Analyte screen_csp Screen Multiple CSPs (e.g., Polysaccharide, Macrocyclic) start->screen_csp screen_mp Screen Mobile Phases (Normal, Reversed, Polar Organic) screen_csp->screen_mp eval Evaluate Resolution screen_mp->eval no_sep No Separation eval->no_sep Rs = 0 partial_sep Partial Separation eval->partial_sep Rs > 0 derivatize Consider Indirect Method (Derivatization) no_sep->derivatize optimize Optimize Mobile Phase & Chromatographic Conditions partial_sep->optimize final_method Validated Chiral Method optimize->final_method

References

Determining Enantiomeric Purity of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical purity of chiral molecules is a critical parameter influencing therapeutic efficacy and safety. This guide provides a comprehensive comparison of analytical techniques for determining the enantiomeric excess (ee) of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate and its derivatives. This N-Boc protected aminocyclopentanol is a key chiral building block in the synthesis of various pharmaceutical agents. We will explore the performance of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting supporting data and detailed experimental protocols to inform method selection and development.

Comparison of Analytical Methodologies

The selection of an optimal analytical technique for enantiomeric excess determination hinges on factors such as required accuracy, sample throughput, instrument availability, and the specific properties of the analyte. Chiral HPLC and SFC are separation-based methods that physically resolve enantiomers, while NMR spectroscopy typically relies on chiral resolving agents to induce distinguishable signals.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral NMR Spectroscopy
Principle Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP).Separation using a supercritical fluid (typically CO2) as the primary mobile phase and a CSP.Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct chemical shifts for each enantiomer.
Typical Stationary Phase Polysaccharide-based (e.g., cellulose or amylose derivatives like Chiralpak® AD-H, Chiralcel® OD-H).Polysaccharide-based CSPs (similar to HPLC).Not applicable (analysis is in solution).
Sample Preparation Simple dissolution in a suitable solvent (often the mobile phase).Dissolution in a co-solvent compatible with the supercritical fluid mobile phase.Dissolution of the analyte and a molar equivalent of a CSA in a deuterated solvent.
Analysis Time 10–30 minutes per sample.< 10 minutes per sample.5–15 minutes per sample.
Resolution Generally high, capable of baseline separation.Often provides higher efficiency and resolution than HPLC.Dependent on the CSA and analyte; may not achieve baseline separation of signals.
Solvent Consumption High consumption of organic solvents.Significantly lower organic solvent consumption; environmentally friendly ("greener").Minimal solvent consumption (typically < 1 mL per sample).
Key Advantages Robust, widely available technology with a broad range of established methods.High speed, high efficiency, reduced solvent cost and environmental impact.Rapid, non-destructive, provides structural information, no need for a reference standard of the minor enantiomer.
Key Limitations Longer analysis times, higher solvent costs.Higher initial instrument cost.Lower sensitivity and precision compared to chromatographic methods, potential for peak overlap.

Experimental Protocols

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

This direct method aims to separate the enantiomers on a chiral stationary phase. Polysaccharide-based columns are highly recommended for their broad applicability to this class of compounds.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA).

    • Note: The addition of a basic modifier like DEA is crucial for obtaining good peak shape for amine-containing compounds by minimizing interactions with residual silanols on the stationary phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.

Protocol 2: Chiral Supercritical Fluid Chromatography (SFC)

SFC provides a faster and more environmentally friendly alternative to HPLC. The principles of stationary phase selection are similar.

  • Instrumentation: Analytical SFC system with a back-pressure regulator and UV detector.

  • Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Supercritical CO2 / Methanol (85:15, v/v) with 0.2% Diethylamine (DEA).

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure: 150 bar.

  • Column Temperature: 35 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the same manner as the HPLC method.

Protocol 3: ¹H-NMR Spectroscopy with a Chiral Solvating Agent (CSA)

This method relies on the in-situ formation of diastereomeric complexes that can be distinguished in the NMR spectrum.[1] (S)-BINOL (1,1'-Bi-2-naphthol) is an effective CSA for amino alcohols.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • In an NMR tube, dissolve approximately 5-10 mg of the this compound derivative.

    • Add 1.0 to 1.2 molar equivalents of a chiral solvating agent, such as (S)-BINOL.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • Gently shake the tube to ensure complete dissolution and complex formation.[1]

  • Data Acquisition:

    • Acquire a standard ¹H-NMR spectrum at 25 °C.

    • Identify a well-resolved proton signal of the analyte that shows chemical shift non-equivalence for the two enantiomers upon addition of the CSA. Protons close to the chiral centers, such as the methine protons (CH-OH and CH-NHBoc), are good candidates.

  • Quantification: The enantiomeric excess is determined by the integration of the baseline-separated signals corresponding to each enantiomer.[1] A linear relationship between the known and measured ee values should be established to validate the method.[1]

Visualization of Method Selection and Workflow

The choice of method can be guided by the specific requirements of the analysis. The following diagrams illustrate a decision-making pathway and a general experimental workflow.

MethodSelection start Start: Determine ee of This compound q_throughput High Sample Throughput Required? start->q_throughput q_speed_env Is Speed and Low Solvent Consumption Critical? q_throughput->q_speed_env No nmr Consider Chiral NMR (for rapid screening) q_throughput->nmr Yes q_instrument SFC System Available? q_speed_env->q_instrument Yes hplc Select Chiral HPLC q_speed_env->hplc No sfc Select Chiral SFC q_instrument->sfc Yes q_instrument->hplc No

Caption: Decision tree for selecting an analytical method for ee determination.

ExperimentalWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation (Dissolve in appropriate solvent) method_dev Method Development/ Optimization (Column, Mobile Phase) sample_prep->method_dev std_prep Standard/Reference Preparation (if available) std_prep->method_dev system_suitability System Suitability Test method_dev->system_suitability injection Sample Injection & Data Acquisition system_suitability->injection peak_integration Peak Identification & Integration injection->peak_integration ee_calculation Calculation of Enantiomeric Excess (%) peak_integration->ee_calculation reporting Reporting & Documentation ee_calculation->reporting

Caption: General experimental workflow for chromatographic ee determination.

References

A Comparative Guide to Cyclopentane-Based Chiral Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclopentane rings are prevalent structural motifs in a vast array of biologically active molecules, including prostaglandins and carbocyclic nucleoside analogues. Their inherent conformational flexibility and ability to present substituents in well-defined three-dimensional space make them attractive scaffolds in drug design. This guide provides a comparative analysis of key enantioselective methods for the synthesis of cyclopentane-based chiral building blocks, offering a valuable resource for researchers engaged in the design and synthesis of novel therapeutics. We present a detailed examination of synthetic performance, experimental protocols, and a comparison with alternative chiral scaffolds.

Performance Comparison of Key Synthetic Methodologies

The enantioselective synthesis of chiral cyclopentanes is a field of active research, with several powerful methodologies having emerged. The choice of method often depends on the desired substitution pattern, scalability, and tolerance of functional groups. Below is a comparative summary of prominent techniques, focusing on yield, diastereoselectivity (dr), and enantioselectivity (ee or er).

MethodologyCatalyst/ReagentSubstrate ScopeYield (%)Diastereoselectivity (dr)Enantioselectivity (er or ee)Reference
Phosphine-Catalyzed [3+2] Annulation (R)-SITCPElectron-poor allenes and bifunctional malonatesHigh>9:1>95:5[1]
Organocatalytic Double Michael Addition O-TMS-protected diphenylprolinolα,β-Unsaturated aldehydes and β-keto estersGood-Excellent
Relay Catalysis Rh(acac)(CO)₂ / NHCTerminal alkynes, enones, and syngasGoodup to 16:1up to 99% ee[2]
Pauson-Khand Reaction Co₂(CO)₈ or Rh-based catalystsAlkenes, alkynes, and carbon monoxideModerate to HighOften high for intramolecular reactionsCatalyst and substrate dependent[3]
Nazarov Cyclization Lewis acids or Brønsted acidsDivinyl ketonesGood to HighSubstrate and catalyst dependentup to 98% ee[4][5]

Key Synthetic Methodologies and Experimental Protocols

A detailed understanding of the experimental conditions is crucial for the successful application of these synthetic methods. Below are detailed protocols for the key methodologies discussed.

Phosphine-Catalyzed [3+2] Annulation of Allenoates

This method provides an efficient route to highly functionalized chiral cyclopentenes. The reaction proceeds via the formation of a phosphonium ylide intermediate, which undergoes a [3+2] cycloaddition with an electron-deficient olefin.

Experimental Protocol:

To a solution of the allenoate (1.0 equiv) and the electron-deficient olefin (1.2 equiv) in an appropriate solvent (e.g., toluene, CH₂Cl₂) at room temperature is added the chiral phosphine catalyst (e.g., (R)-SITCP, 10 mol%). The reaction mixture is stirred at the indicated temperature until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired cyclopentene product.

Organocatalytic Double Michael Addition

This cascade reaction allows for the rapid construction of polysubstituted cyclopentanones with excellent stereocontrol, often creating multiple stereocenters in a single step.

Experimental Protocol:

To a solution of the β-keto ester (1.0 equiv) and the α,β-unsaturated aldehyde (1.5 equiv) in a suitable solvent (e.g., CHCl₃, toluene) at room temperature is added the organocatalyst (e.g., O-TMS-protected diphenylprolinol, 20 mol%) and a cocatalyst or additive if required. The reaction is stirred at the specified temperature for the indicated time. Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to yield the polysubstituted cyclopentanone.

Relay Catalysis for Enantioselective Synthesis of Cyclopentenes

This innovative approach combines two distinct catalytic cycles in a single pot to achieve a highly efficient and enantioselective synthesis of complex cyclopentenes from simple starting materials.

Experimental Protocol:

A mixture of the alkyne (1.2 equiv), the enone (1.0 equiv), the Rh catalyst (e.g., Rh(acac)(CO)₂, 1-5 mol%), and the N-heterocyclic carbene (NHC) organocatalyst (10-20 mol%) is dissolved in a suitable solvent (e.g., toluene) in a pressure vessel. The vessel is charged with syngas (CO/H₂) to the desired pressure and the reaction is stirred at the indicated temperature for the specified time. After cooling and careful venting of the excess gas, the solvent is evaporated, and the crude product is purified by column chromatography.

Pauson-Khand Reaction

A powerful [2+2+1] cycloaddition, the Pauson-Khand reaction is a cornerstone for the synthesis of cyclopentenones. The intramolecular version is particularly effective for the construction of bicyclic systems.

Experimental Protocol:

The enyne substrate (1.0 equiv) is dissolved in a suitable solvent (e.g., toluene, DCE) and the cobalt carbonyl complex (Co₂(CO)₈, 1.1 equiv) is added. The mixture is heated to the desired temperature under a carbon monoxide atmosphere (balloon pressure or pressurized vessel). The reaction progress is monitored by TLC. Upon completion, the reaction is cooled to room temperature, and the solvent is removed in vacuo. The residue is purified by flash chromatography to afford the cyclopentenone product. For catalytic versions, a suitable metal catalyst (e.g., a rhodium complex) and a CO source are used.

Enantioselective Nazarov Cyclization

The Nazarov cyclization is an electrocyclic ring-closing reaction of divinyl ketones to produce cyclopentenones. The use of chiral Lewis or Brønsted acids can render this transformation highly enantioselective.

Experimental Protocol:

To a solution of the divinyl ketone (1.0 equiv) in a dry, inert solvent (e.g., CH₂Cl₂, toluene) at the specified temperature (often low temperatures are required) is added the chiral Lewis acid or Brønsted acid catalyst (e.g., a chiral BINOL-derived phosphoric acid or a chiral metal complex, 5-20 mol%). The reaction is stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched (e.g., with saturated aqueous NaHCO₃) and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by column chromatography.

Signaling and Synthetic Pathway Visualizations

Cyclopentane-based building blocks are crucial precursors for the synthesis of important bioactive molecules. The following diagrams, generated using the DOT language, illustrate key pathways where these scaffolds play a pivotal role.

Prostaglandin E₂ Biosynthesis Pathway

Prostaglandins are lipid compounds that are involved in a wide range of physiological processes, including inflammation and pain. The cyclopentane ring is the central feature of their structure.

Prostaglandin_E2_Pathway cluster_enzymes Enzymes Arachidonic_Acid Arachidonic Acid PGG2 Prostaglandin G₂ (PGG₂) Arachidonic_Acid->PGG2 O₂ PGH2 Prostaglandin H₂ (PGH₂) PGG2->PGH2 Peroxidase activity PGE2 Prostaglandin E₂ (PGE₂) PGH2->PGE2 COX1_2 COX-1 / COX-2 PGES PGE Synthase

Caption: Biosynthesis of Prostaglandin E₂ from Arachidonic Acid.

Synthetic Pathway to Abacavir

Abacavir is a carbocyclic nucleoside analogue used to treat HIV/AIDS. Its synthesis relies on the construction of a chiral cyclopentene core, highlighting the importance of these building blocks in medicinal chemistry.

Abacavir_Synthesis Start Chiral Cyclopentene Precursor Intermediate1 Functionalized Cyclopentylamine Start->Intermediate1 Series of stereocontrolled reactions Intermediate2 Purine Base Coupling Intermediate1->Intermediate2 Coupling with substituted purine Abacavir Abacavir Intermediate2->Abacavir Final modifications and deprotection

References

Validating the Stereochemistry of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical aspect of chemical synthesis and drug efficacy. This guide provides a comprehensive comparison of analytical methods for the validation of the stereochemistry of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate, a chiral building block of significant interest. We present a comparative analysis of common techniques, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

The spatial arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. In the context of drug development, different stereoisomers of a chiral molecule can exhibit varied pharmacological and toxicological profiles. Therefore, robust and reliable analytical methods are essential to confirm the desired stereochemical outcome of a reaction and to ensure the purity of the final product. This guide focuses on the validation of the cis-isomer this compound and compares the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography in this endeavor.

Comparison of Analytical Methods for Stereochemical Validation

The choice of analytical technique for stereochemical validation depends on several factors, including the specific information required (relative or absolute configuration, enantiomeric purity), the availability of instrumentation, and the physical properties of the compound. The following table summarizes the key performance aspects of HPLC, NMR, and X-ray crystallography for the analysis of this compound.

Analytical TechniqueInformation ProvidedThroughputSample RequirementsKey Performance Metrics
Chiral HPLC Enantiomeric Excess (ee%), Diastereomeric Ratio (dr)HighSmall amount of sample in solutionResolution (Rs), Selectivity (α), Retention Time (tR)
NMR Spectroscopy Relative Stereochemistry, Diastereomeric Ratio (dr)ModerateMilligram quantities of pure sampleChemical Shift (δ), Coupling Constants (J), NOE enhancements
Mosher's Method (NMR) Absolute ConfigurationLowMilligram quantities of pure sample, requires derivatizationChemical Shift Differences (Δδ)
X-ray Crystallography Absolute Configuration, Solid-state ConformationLowSingle, high-quality crystalUnit Cell Dimensions, Space Group, Atomic Coordinates

Experimental Protocols and Data

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and diastereomers, allowing for the accurate determination of their respective ratios. The direct method, utilizing a chiral stationary phase (CSP), is often the most straightforward approach.

Experimental Protocol: Chiral HPLC

  • Column Selection: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, is often effective for the separation of amino alcohols.

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio is optimized to achieve the best separation.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Temperature: Ambient or controlled (e.g., 25 °C).

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Data Analysis: The enantiomeric excess (ee%) or diastereomeric ratio (dr) is calculated from the peak areas of the separated isomers.

Alternative: Indirect Chiral HPLC

This method involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[1] A common derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA).[1]

Experimental Protocol: Indirect Chiral HPLC (with Marfey's Reagent)

  • Derivatization: React the aminocyclopentanol sample with Marfey's reagent in a buffered solution (e.g., sodium bicarbonate, pH 9.0) at a slightly elevated temperature (e.g., 40 °C).[1]

  • Chromatography: Separate the resulting diastereomers on a C18 reversed-phase column using a gradient elution with water and acetonitrile, both containing an additive like trifluoroacetic acid (TFA).[1]

Workflow for Chiral HPLC Method Development

cluster_0 Method Development Select CSP Select CSP Optimize Mobile Phase Optimize Mobile Phase Select CSP->Optimize Mobile Phase Initial Screening Method Validation Method Validation Optimize Mobile Phase->Method Validation Fine-tuning Sample Analysis Sample Analysis Method Validation->Sample Analysis Final Method

Caption: General workflow for developing a chiral HPLC method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the relative stereochemistry of molecules. For cyclic systems like cyclopentanes, the coupling constants (J-values) between adjacent protons are particularly informative.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a field strength of 300 MHz or higher.

  • Data Analysis: Analyze the chemical shifts, multiplicities, and coupling constants of the protons on the cyclopentane ring. The magnitude of the coupling constant between the protons on C1 and C2 can help to establish their relative cis or trans orientation.

¹H NMR Data for this compound

A ¹H NMR spectrum for tert-butyl (1R,2S)-2-hydroxycyclopentylcarbamate is available, providing a reference for the expected chemical shifts and splitting patterns.[3]

Mosher's Method for Absolute Configuration

To determine the absolute configuration, the chiral alcohol can be derivatized with a chiral reagent such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[4][5][6] This creates a pair of diastereomeric esters whose ¹H NMR spectra will show distinct chemical shift differences (Δδ = δS - δR).

Experimental Protocol: Mosher's Method

  • Esterification: React the alcohol with both (R)- and (S)-MTPA chloride separately in the presence of a base (e.g., pyridine or DMAP) to form the corresponding diastereomeric Mosher esters.[4][5][6]

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.

  • Data Interpretation: Assign the proton signals for both esters and calculate the chemical shift differences (Δδ). A consistent pattern of positive and negative Δδ values for protons on either side of the stereocenter allows for the assignment of the absolute configuration based on the established Mosher's method model.[7]

Logical Flow of Mosher's Method Analysis

cluster_1 Mosher's Method Chiral Alcohol Chiral Alcohol React with (R)-MTPA React with (R)-MTPA Chiral Alcohol->React with (R)-MTPA React with (S)-MTPA React with (S)-MTPA Chiral Alcohol->React with (S)-MTPA R-MTPA Ester R-MTPA Ester React with (R)-MTPA->R-MTPA Ester S-MTPA Ester S-MTPA Ester React with (S)-MTPA->S-MTPA Ester NMR Analysis NMR Analysis R-MTPA Ester->NMR Analysis S-MTPA Ester->NMR Analysis Calculate Δδ Calculate Δδ NMR Analysis->Calculate Δδ Assign Absolute Configuration Assign Absolute Configuration Calculate Δδ->Assign Absolute Configuration

Caption: Steps involved in determining absolute configuration using Mosher's method.

X-ray Crystallography

For crystalline compounds, single-crystal X-ray crystallography provides the most definitive determination of both relative and absolute stereochemistry.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding the precise three-dimensional arrangement of atoms in the molecule. For determining the absolute configuration, the presence of a heavy atom is often beneficial, or anomalous dispersion methods can be employed.

While no crystal structure for this compound is currently available in the public domain, a structure for a related N-Boc protected aminocyclopentene derivative has been reported, demonstrating the feasibility of this technique for similar molecules.[8]

Conclusion

The validation of stereochemistry in reactions producing this compound can be effectively achieved through a combination of analytical techniques. Chiral HPLC is the method of choice for determining enantiomeric and diastereomeric purity with high throughput. NMR spectroscopy, particularly the analysis of coupling constants, provides invaluable information about the relative stereochemistry. For the unambiguous determination of absolute configuration, Mosher's method offers a reliable NMR-based approach, while single-crystal X-ray crystallography stands as the ultimate arbiter, providing a complete and detailed three-dimensional structure. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the research, with each technique offering unique advantages in the comprehensive stereochemical analysis of this important chiral building block.

References

The Efficacy of (1R,2S)-2-(tert-Butoxycarbonylamino)cyclopentan-1-ol Scaffolds in Asymmetric Induction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the quest for efficient and selective chiral auxiliaries is paramount for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of the efficacy of chiral auxiliaries derived from tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate, benchmarking their performance against well-established alternatives such as Evans' oxazolidinones and Oppolzer's sultams. While direct use of the carbamate is less common, its cyclized derivative, (4R,5S)-cyclopentano[d]oxazolidin-2-one, has demonstrated exceptional stereocontrol in key carbon-carbon bond-forming reactions.

Principle of Asymmetric Induction

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate. This covalent linkage establishes a chiral environment, directing subsequent reactions to proceed with high diastereoselectivity. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. The success of a chiral auxiliary is primarily measured by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product, alongside the chemical yield.[1][2]

Performance in Asymmetric Aldol Reactions

The aldol reaction is a fundamental tool for the construction of β-hydroxy carbonyl compounds, and its asymmetric variant is crucial in the synthesis of polyketide natural products and other complex chiral molecules. The (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary, derived from this compound, exhibits outstanding performance in this transformation.

As illustrated in the following table, this conformationally constrained auxiliary provides almost complete diastereofacial selectivity, consistently achieving >99% diastereomeric excess with a range of aldehydes.[3] This level of stereocontrol is comparable to, and in some cases exceeds, that of the widely used Evans' oxazolidinone auxiliaries.

Chiral AuxiliaryAldehydeDiastereomeric Excess (d.e.)Yield (%)
(4R,5S)-cyclopentano[d]oxazolidin-2-one Isobutyraldehyde>99%78%
(4R,5S)-cyclopentano[d]oxazolidin-2-one Benzaldehyde>99%80%
(4R,5S)-cyclopentano[d]oxazolidin-2-one Propionaldehyde>99%75%
(4R,5S)-cyclopentano[d]oxazolidin-2-one Acetaldehyde>99%70%
(S)-4-benzyl-2-oxazolidinone (Evans')Benzaldehyde>99%85%
(S)-4-benzyl-2-oxazolidinone (Evans')Isovaleraldehyde>99%80-90%

Performance in Asymmetric Alkylation

Asymmetric alkylation of enolates is another cornerstone of stereoselective synthesis, enabling the formation of chiral α-substituted carbonyl compounds. The (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary has been shown to be highly effective in this application as well, affording products with excellent diastereoselectivity.[3]

Chiral AuxiliaryElectrophileDiastereomeric Excess (d.e.)Yield (%)
(4R,5S)-cyclopentano[d]oxazolidin-2-one Benzyl bromide>99%85%
(4R,5S)-cyclopentano[d]oxazolidin-2-one Methyl iodide>99%90%
(S)-4-benzyl-2-oxazolidinone (Evans')Benzyl bromide>98%90-95%
(R)-2,10-Camphorsultam (Oppolzer's)Allyl iodide>98%85%

Experimental Protocols

Synthesis of (4R,5S)-cyclopentano[d]oxazolidin-2-one

The chiral auxiliary is prepared from (1S,2R)-2-aminocyclopentan-1-ol, which can be synthesized from commercially available ethyl 2-oxocyclopentanecarboxylate. The final step involves a Curtius rearrangement of the corresponding β-hydroxy acid with diphenylphosphoryl azide in refluxing benzene.[3]

General Protocol for Asymmetric Aldol Reaction
  • N-Acylation: The chiral auxiliary, (4R,5S)-cyclopentano[d]oxazolidin-2-one, is first acylated. For instance, reaction with propionyl chloride in the presence of n-butyllithium in tetrahydrofuran (THF) at -78°C yields the N-propionyl imide.[3]

  • Enolate Formation: The N-acyl imide is then treated with a Lewis acid, such as dibutylboron triflate, and a hindered base like N,N-diisopropylethylamine at 0°C to form the corresponding boron enolate.[3]

  • Aldol Addition: The enolate solution is cooled to -78°C, and the desired aldehyde is added. The reaction is stirred for several hours until completion, as monitored by thin-layer chromatography.[3]

  • Workup and Purification: The reaction is quenched and the product is purified by silica gel chromatography.[3]

  • Auxiliary Cleavage: The chiral auxiliary is removed by hydrolysis, for example, using lithium hydroperoxide in aqueous THF, to yield the chiral β-hydroxy acid and recover the auxiliary.[3]

Visualizing the Workflow

The following diagrams illustrate the logical flow of utilizing a chiral auxiliary in asymmetric synthesis and a generalized workflow for an asymmetric aldol reaction.

Asymmetric_Synthesis_Logic Prochiral_Substrate Prochiral Substrate Attachment Attachment (Covalent Bond Formation) Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Chiral_Substrate_Auxiliary_Adduct Chiral Substrate-Auxiliary Adduct Attachment->Chiral_Substrate_Auxiliary_Adduct Diastereoselective_Reaction Diastereoselective Reaction (e.g., Aldol, Alkylation) Chiral_Substrate_Auxiliary_Adduct->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: Logical flow of asymmetric synthesis using a chiral auxiliary.

Asymmetric_Aldol_Workflow Start Start: Chiral Auxiliary ((4R,5S)-cyclopentano[d]oxazolidin-2-one) N_Acylation 1. N-Acylation (e.g., with Propionyl Chloride) Start->N_Acylation N_Acyl_Imide N-Acyl Imide Intermediate N_Acylation->N_Acyl_Imide Enolate_Formation 2. Enolate Formation (Dibutylboron Triflate, DIPEA) N_Acyl_Imide->Enolate_Formation Boron_Enolate Boron Enolate Enolate_Formation->Boron_Enolate Aldol_Addition 3. Aldol Addition (Aldehyde, -78°C) Boron_Enolate->Aldol_Addition Aldol_Adduct Diastereomerically Pure Aldol Adduct Aldol_Addition->Aldol_Adduct Auxiliary_Cleavage 4. Auxiliary Cleavage (LiOOH) Aldol_Adduct->Auxiliary_Cleavage Final_Product Chiral β-Hydroxy Acid Auxiliary_Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Auxiliary_Cleavage->Recovered_Auxiliary

Caption: Workflow for an asymmetric aldol reaction.

Conclusion

The chiral auxiliary derived from this compound, specifically (4R,5S)-cyclopentano[d]oxazolidin-2-one, is a highly effective tool for asymmetric synthesis. Its rigid, bicyclic structure provides exceptional facial shielding, leading to excellent stereocontrol in both aldol and alkylation reactions, with performance metrics that rival or surpass those of established chiral auxiliaries. For researchers in drug discovery and development, this auxiliary represents a powerful and reliable option for the stereoselective construction of complex chiral molecules.

References

Performance Benchmarking: tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

In the landscape of asymmetric synthesis, the selection of chiral building blocks is a critical determinant of synthetic efficiency and stereochemical purity. This guide provides a comparative performance analysis of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate, a key chiral synthon, benchmarked against alternative strategies for the synthesis of carbocyclic nucleoside analogues, a class of compounds with significant antiviral activity.

Introduction to the Chiral Synthon and its Application

This compound is a valuable chiral intermediate. Its stereochemically defined 1,2-aminoalcohol motif on a cyclopentane scaffold makes it a strategic starting material for the synthesis of various complex molecules, particularly in the field of pharmaceuticals. A primary application of its unsaturated analogue is in the enantioselective synthesis of carbocyclic nucleosides like Abacavir, a potent reverse transcriptase inhibitor used in the treatment of HIV.[1][2] The core of these molecules often requires the precise installation of amino and hydroxymethyl groups on a cyclopentene ring, a task for which this carbamate is well-suited as a precursor.

This guide will focus on comparing synthetic routes to a key intermediate in carbocyclic nucleoside synthesis: the chiral cis-4-aminocyclopenten-1-methanol backbone. We will evaluate a pathway utilizing our target carbamate against established alternative methodologies, providing quantitative data to inform synthetic strategy.

Performance Comparison of Synthetic Strategies

The "performance" of a synthetic route is a multifactorial assessment, encompassing chemical yield, stereoselectivity (enantiomeric and diastereomeric excess), step economy, and the accessibility of starting materials. Below is a comparison of different approaches to synthesize the chiral cyclopentene core essential for carbocyclic nucleosides.

StrategyChiral Source/CatalystKey TransformationTypical YieldStereoselectivity (% ee/de)Reference(s)
Route A: From Chiral Carbamate This compoundElimination/Allylic Oxidation(Estimated)>99% ee (starting material)(Inferred)
Route B: Enzymatic Resolution Racemic Precursor / LipaseKinetic Resolution~45-50%>99% ee[1][3]
Route C: Asymmetric Catalysis Achiral Precursor / Chiral CatalystAsymmetric HydrogenationHighHigh[4][5]
Route D: Chiral Pool Synthesis D-RiboseMulti-step ConversionModerate>99% ee (starting material)[3]
Route E: Palladium-Mediated Coupling Enantiopure β-lactamπ-allylpalladium reactionHighHigh regio- and stereoselectivity[1][6]

Note: Data for "Route A" is inferred based on the stereochemical purity of the starting material, as a direct literature precedent for this specific multi-step transformation with yield reporting was not identified. The performance of subsequent steps would influence the overall yield.

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for the reproducibility of synthetic methods. Below are representative procedures for the key transformations in the compared synthetic strategies.

Route A (Hypothetical): From this compound

This proposed route leverages the inherent chirality of the starting material. The key steps would involve the dehydration of the cyclopentanol to introduce a double bond, followed by functional group manipulation to arrive at the target cyclopentene amino alcohol.

Step 1: Dehydration to tert-Butyl ((1R,4S)-4-aminocyclopent-2-en-1-yl)carbamate (Conceptual)

A solution of this compound in a suitable high-boiling solvent would be treated with a dehydrating agent (e.g., Burgess reagent or Martin sulfurane) and heated to effect the elimination of water. The reaction would be monitored by TLC for the consumption of the starting material. Upon completion, the reaction mixture would be cooled, quenched, and purified by column chromatography to yield the unsaturated carbamate.

Route B: Enzymatic Kinetic Resolution of a Racemic Acetate

This method relies on the selective enzymatic hydrolysis of one enantiomer of a racemic mixture.

Protocol: A suspension of the racemic acetate precursor and a lipase (e.g., from Pseudomonas fluorescens) in a phosphate buffer solution is stirred at room temperature.[1] The progress of the reaction is monitored by chiral HPLC. Once approximately 50% conversion is reached, the reaction is stopped, and the mixture is extracted with an organic solvent. The unreacted acetate (the desired enantiomer) and the hydrolyzed alcohol (the undesired enantiomer) are then separated by column chromatography.

Route E: Enantioselective Synthesis via π-Allylpalladium Chemistry

This approach utilizes a chiral β-lactam to control the stereochemistry of a palladium-catalyzed allylic amination.

Protocol: An enantiopure β-lactam is reacted with a 2,6-dihalopurine in the presence of a palladium catalyst, such as Pd₂(dba)₃, and a suitable phosphine ligand.[1][6] The reaction is typically carried out in an aprotic solvent like THF at elevated temperatures. The resulting product, a cis-1,4-substituted cyclopentene, is then carried forward through further synthetic steps to yield the target carbocyclic nucleoside.

Visualization of Synthetic Pathways

To further elucidate the logic of the compared synthetic strategies, the following diagrams illustrate the conceptual workflows.

G Synthetic Workflow Comparison cluster_A Route A: Chiral Carbamate cluster_B Route B: Enzymatic Resolution cluster_E Route E: Palladium Catalysis A1 This compound A2 Unsaturated Carbamate A1->A2 Dehydration A3 Target Intermediate A2->A3 Functional Group Interconversion B1 Racemic Acetate B2 Enantiomerically Enriched Acetate & Alcohol B1->B2 Lipase B3 Target Intermediate B2->B3 Separation & Derivatization E1 Enantiopure β-Lactam E2 cis-1,4-Substituted Cyclopentene E1->E2 Pd-catalyzed Coupling E3 Target Intermediate E2->E3 Further Transformations

References

Comparative Crystallographic Analysis of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of compounds structurally related to tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate. Due to the absence of a publicly available crystal structure for the title compound, this document leverages data from analogous structures to predict its crystallographic properties and guide future experimental work. The information presented herein is intended to support researchers in the fields of medicinal chemistry, materials science, and drug development in understanding the solid-state behavior of this and similar molecular scaffolds.

Introduction to Carbamate Crystallography

The carbamate functional group is a key structural motif in numerous pharmaceuticals and functional materials. Its hydrogen bonding capabilities and conformational flexibility play a crucial role in molecular recognition and crystal packing. The tert-butyl carbamate (Boc) protecting group, in particular, is widely used in organic synthesis and its influence on the solid-state properties of molecules is of significant interest. Understanding the crystal structures of Boc-protected amino alcohols like this compound is essential for controlling polymorphism, solubility, and bioavailability in drug development.

Predicted Crystallographic Properties and Comparison with Analogs

While a specific crystal structure for this compound is not available in the public domain, we can infer its likely crystallographic characteristics by examining structurally similar compounds. The presence of both a hydrogen bond donor (hydroxyl and N-H groups) and acceptors (carbonyl and hydroxyl oxygens) suggests that the crystal packing will be dominated by a network of intermolecular hydrogen bonds. The bulky tert-butyl group will also significantly influence the crystal packing, likely leading to the formation of specific motifs.

For comparison, the crystallographic data for several analogous carbamate derivatives are summarized in the table below. These analogs include acyclic and cyclic structures containing the tert-butyl carbamate moiety and a hydroxyl group, providing a basis for predicting the unit cell parameters, space group, and hydrogen bonding patterns of the title compound.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZR-factorRef.
tert-Butyl N-hydroxycarbamateC₅H₁₁NO₃OrthorhombicPbca5.2250(1)13.6564(2)19.5261(2)901393.28(4)80.0328[1]
tert-Butyl N-[(S)-1-hydrazinecarbonyl-2-hydroxyethyl]carbamateC₈H₁₇N₃O₄MonoclinicP2₁6.9274(5)5.0074(4)16.2388(15)94.483(5)561.57(8)2-[2]

Table 1: Crystallographic Data for Analogs of this compound.

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and X-ray crystallographic analysis of carbamate derivatives, based on established procedures for similar compounds.

Synthesis of this compound

A plausible synthetic route to the title compound involves the reaction of (1R,2S)-2-aminocyclopentanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Materials:

  • (1R,2S)-2-aminocyclopentanol hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • (1R,2S)-2-aminocyclopentanol hydrochloride is dissolved or suspended in the chosen organic solvent.

  • The base (e.g., triethylamine, typically 1.1-1.5 equivalents) is added to the mixture to neutralize the hydrochloride salt.

  • Di-tert-butyl dicarbonate (1.0-1.2 equivalents) is added to the reaction mixture, which is then stirred at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel to afford pure this compound.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained through various crystallization techniques.

Methods:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents like ethyl acetate/hexane) is left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container containing a less volatile solvent in which the compound is poorly soluble (the anti-solvent). The vapor of the volatile solvent slowly diffuses into the anti-solvent, leading to gradual supersaturation and crystal growth.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, inducing crystallization.

X-ray Data Collection and Structure Refinement

Procedure:

  • A suitable single crystal is mounted on a goniometer head.

  • X-ray diffraction data are collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • The collected diffraction data are processed, including integration of the reflection intensities and correction for absorption effects.

  • The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final structural model is validated using software tools like CHECKCIF.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and structural analysis of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Crystallography start Starting Materials ((1R,2S)-2-aminocyclopentanol, Boc₂O) reaction Chemical Reaction start->reaction 1. Solvent, Base workup Aqueous Workup reaction->workup 2. Quenching purification Column Chromatography workup->purification 3. Extraction, Drying product Pure Product purification->product crystallization Crystallization product->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

Caption: Experimental workflow from synthesis to crystallographic analysis.

signaling_pathway cluster_hbond Potential Hydrogen Bonding donor1 Hydroxyl Group (O-H) acceptor1 Carbonyl Oxygen (C=O) donor1->acceptor1 Intermolecular H-Bond acceptor2 Hydroxyl Oxygen donor1->acceptor2 Intermolecular H-Bond donor2 Carbamate N-H donor2->acceptor1 Intermolecular H-Bond donor2->acceptor2 Intermolecular H-Bond

Caption: Predicted hydrogen bonding interactions in the crystal lattice.

References

Safety Operating Guide

Proper Disposal of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate are paramount for ensuring laboratory safety and regulatory compliance. This guide outlines the essential procedures for the proper disposal of this compound, emphasizing safety protocols and operational logistics.

Hazard Summary and Safety Precautions

This compound is a chemical compound that requires careful handling due to its potential hazards.

Hazard Classification:

Hazard CategoryHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[1]
Skin Irritation (Category 2)H315: Causes skin irritation.[1]
Serious Eye Irritation (Category 2)H319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation.[1]

Before initiating any disposal procedures, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood, and to be equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye ProtectionChemical safety goggles or a face shield.[2]
Hand ProtectionChemical-resistant gloves (e.g., nitrile rubber).[3][4]
Body ProtectionA laboratory coat and long-sleeved clothing.[4]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[1] Adherence to institutional, local, state, and federal regulations is mandatory.[3]

1. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.[3]

  • The container must be compatible with the chemical and clearly marked as "Hazardous Waste."[3]

2. Contaminated Materials:

  • Any materials that have come into contact with the compound, such as weighing paper, contaminated gloves, or absorbent pads from a spill, must also be collected and disposed of as hazardous waste.[3]

  • Place these materials in the same designated hazardous waste container as the chemical.[3]

3. Spill Management:

  • In the event of a spill, use an inert absorbent material like vermiculite, dry sand, or earth to contain it.[1][3]

  • Collect the absorbed material and place it into the designated hazardous waste container for disposal.[3]

4. Institutional Procedures:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[3]

  • Ensure all institutional procedures for waste manifests and record-keeping are followed.[3]

5. Decontamination:

  • Thoroughly clean all glassware and equipment that came into contact with the chemical solution.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of tert-Butyl ((1R,2S)-2- hydroxycyclopentyl)carbamate ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_collection Collect Waste Chemical in a Designated Hazardous Waste Container ppe->waste_collection spill Spill Occurs? waste_collection->spill absorb_spill Absorb with Inert Material (e.g., Vermiculite, Sand) spill->absorb_spill Yes collect_contaminated Collect Contaminated Materials (Gloves, Paper, etc.) spill->collect_contaminated No absorb_spill->waste_collection seal_container Securely Seal and Label Container as 'Hazardous Waste' collect_contaminated->seal_container contact_ehs Contact Institutional EHS for Waste Pickup seal_container->contact_ehs end End: Proper Disposal Completed contact_ehs->end

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial when working with this compound. The following table summarizes the necessary PPE based on available safety data for similar compounds.[1][2][3]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles if there is a significant risk of splashing.Protects against potential eye irritation or serious eye damage from splashes.[3]
Hand Protection Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves for any signs of degradation before each use.Provides a necessary barrier to prevent skin contact, as carbamates may be absorbed through the skin.[2]
Skin and Body Protection A standard laboratory coat should be worn. For larger quantities or when there is an increased risk of splashing, a chemical-resistant apron should be worn over the lab coat. Wear closed-toe shoes and long pants.Protects skin from potential splashes and contact with the chemical.[1][2]
Respiratory Protection Typically not required under normal laboratory conditions with adequate ventilation, such as in a chemical fume hood.[1][2] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge should be used.Minimizes the risk of respiratory irritation from inhaling dust or vapors.[3]

Operational and Disposal Plans

Handling and Storage:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

  • Avoid contact with skin, eyes, and clothing.[3][4]

  • Wash hands thoroughly after handling the compound.[3]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]

Spill Procedures:

  • Small Spills (<100 mL): Alert others in the vicinity. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by washing with soap and water.[1]

  • Large Spills (>100 mL): Evacuate the area immediately. Contact your institution's emergency response team.

Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container.

  • Contaminated PPE: Dispose of used gloves, aprons, and other disposable PPE in a designated hazardous waste container.[1]

  • Contact a licensed professional waste disposal service to dispose of this material.[4] Do not empty into drains.[4][5]

Experimental Workflow

Workflow for Safe Handling and Disposal cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Disposal a Conduct Risk Assessment b Don Appropriate PPE a->b c Work in Fume Hood b->c d Perform Experiment c->d e Segregate Waste d->e f Decontaminate Work Area e->f g Dispose of Hazardous Waste f->g h Remove PPE g->h i Wash Hands h->i

Caption: Logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.